Simeprevir sodium
Description
Propriétés
Numéro CAS |
1241946-89-3 |
|---|---|
Formule moléculaire |
C38H46N5NaO7S2 |
Poids moléculaire |
771.9 g/mol |
Nom IUPAC |
sodium;cyclopropylsulfonyl-[(1R,4R,6S,7Z,15R,17R)-17-[7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)quinolin-4-yl]oxy-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.04,6]octadec-7-ene-4-carbonyl]azanide |
InChI |
InChI=1S/C38H47N5O7S2.Na/c1-21(2)30-20-51-35(40-30)29-18-32(26-13-14-31(49-5)22(3)33(26)39-29)50-24-16-27-28(17-24)36(45)43(4)15-9-7-6-8-10-23-19-38(23,41-34(27)44)37(46)42-52(47,48)25-11-12-25;/h8,10,13-14,18,20-21,23-25,27-28H,6-7,9,11-12,15-17,19H2,1-5H3,(H2,41,42,44,46);/q;+1/p-1/b10-8-;/t23-,24-,27-,28-,38-;/m1./s1 |
Clé InChI |
LLXQGDWGCCKOQP-MVZLLIIPSA-M |
SMILES |
CC1=C(C=CC2=C1N=C(C=C2OC3CC4C(C3)C(=O)N(CCCCC=CC5CC5(NC4=O)C(=O)[N-]S(=O)(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC.[Na+] |
SMILES isomérique |
CC1=C(C=CC2=C1N=C(C=C2O[C@@H]3C[C@@H]4[C@@H](C3)C(=O)N(CCCC/C=C\[C@@H]5C[C@]5(NC4=O)C(=O)[N-]S(=O)(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC.[Na+] |
SMILES canonique |
CC1=C(C=CC2=C1N=C(C=C2OC3CC4C(C3)C(=O)N(CCCCC=CC5CC5(NC4=O)C(=O)[N-]S(=O)(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC.[Na+] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO. |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
TMC435; TMC 435; TMC435; Simeprevir; Olysio. |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Simeprevir Sodium Against the Hepatitis C Virus
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Simeprevir is a potent, second-generation, direct-acting antiviral agent that specifically targets the Hepatitis C Virus (HCV) non-structural 3/4A (NS3/4A) protease, an enzyme essential for viral replication. As a macrocyclic, noncovalent, and reversible competitive inhibitor, simeprevir obstructs the proteolytic activity of the NS3/4A protease, thereby preventing the cleavage of the HCV polyprotein into mature viral proteins. This guide provides a comprehensive technical overview of simeprevir's mechanism of action, including its binding kinetics, inhibitory activity against various HCV genotypes, the molecular basis of resistance, and its impact on host innate immune pathways. Detailed experimental protocols for key assays used to characterize simeprevir's activity are also presented.
Core Mechanism of Action: Inhibition of HCV NS3/4A Protease
The primary mechanism of action of simeprevir is the potent and specific inhibition of the HCV NS3/4A serine protease.[1] This enzyme is a heterodimeric complex composed of the NS3 protease domain and its cofactor, the NS4A protein. The NS3/4A protease is responsible for cleaving the HCV polyprotein at four specific sites, leading to the generation of mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are crucial for the formation of the viral replication complex.[2]
Simeprevir is a macrocyclic molecule that acts as a competitive, reversible inhibitor of the NS3/4A protease.[1] Its binding to the active site of the enzyme is characterized by rapid association and slow dissociation, a hallmark of a slow-on, slow-off inhibitor.[3][4][5] This prolonged residence time at the active site contributes to its potent antiviral activity. By occupying the active site, simeprevir physically obstructs the access of the viral polyprotein substrate, thereby preventing its cleavage and halting the viral replication cascade.
Quantitative Analysis of Simeprevir's Inhibitory Activity
The inhibitory potency of simeprevir has been extensively characterized through biochemical and cell-based assays. The following tables summarize key quantitative data on its activity against various HCV genotypes and common resistance-associated substitutions (RASs).
Table 1: In Vitro Inhibitory Activity of Simeprevir against Wild-Type HCV Genotypes
| HCV Genotype | Assay Type | Parameter | Value (nM) | Reference |
| 1a | Biochemical | IC50 | <13 | [2] |
| 1b | Biochemical | IC50 | <13 | [2] |
| 1b | Biochemical | Ki | 0.089 | [4] |
| 2 | Biochemical | IC50 | <13 | [2] |
| 2a | Biochemical | Ki | 2.8 | [4] |
| 3 | Biochemical | IC50 | 37 | [2] |
| 3 | Biochemical | Ki | 104 | [4] |
| 4 | Biochemical | IC50 | <13 | [2] |
| 5 | Biochemical | IC50 | <13 | [2] |
| 6 | Biochemical | IC50 | <13 | [2] |
| 1a | Replicon | EC50 | 8 - 28 | [2] |
| 1b | Replicon | EC50 | 8 - 28 | [2] |
Table 2: Impact of Resistance-Associated Substitutions (RASs) on Simeprevir Activity (EC50 Fold Change)
| NS3 Mutation | HCV Genotype | Fold Change in EC50 | Reference |
| Q80K | 1a | 11 | [6] |
| R155K | 1a | High | [7] |
| D168A | 1a | High | [8] |
| D168V | 1b | High | [7] |
| Q80K + R155K | 1a | 2,879 (EC50 in nM) | [8] |
| D168A | 1a | 5,755 (EC50 in nM) | [8] |
| D168V | 1b | 8,070 (EC50 in nM) | [8] |
| D168E | 4 | 39 | [3] |
| I132L | 4 | 4.6 | [3] |
Signaling Pathways and Host Interactions
Disruption of the HCV Replication Cascade
Simeprevir's inhibition of the NS3/4A protease directly interferes with the HCV life cycle at the post-translational processing stage. The unprocessed polyprotein is non-functional, preventing the assembly of the viral replication machinery.
Restoration of Host Innate Immunity
The HCV NS3/4A protease plays a crucial role in evading the host's innate immune response. It achieves this by cleaving two key adaptor proteins, the mitochondrial antiviral-signaling protein (MAVS) and the Toll-interleukin 1 receptor domain-containing adaptor-inducing interferon-beta (TRIF).[9][10][11][12] Cleavage of MAVS and TRIF disrupts the downstream signaling cascades that lead to the production of type I interferons (IFNs), which are critical for an effective antiviral response. By inhibiting the NS3/4A protease, simeprevir prevents the cleavage of MAVS and TRIF, thereby restoring the host's ability to produce IFNs and mount an antiviral defense.[13]
Development of Resistance
The high mutation rate of the HCV RNA-dependent RNA polymerase can lead to the emergence of amino acid substitutions in the NS3 protease, which can confer resistance to simeprevir.[14] The development of resistance is a multi-step process driven by drug selection pressure.
The most common resistance-associated substitutions for simeprevir are found at amino acid positions Q80, R155, and D168 of the NS3 protease.[7][8] The Q80K polymorphism, particularly in HCV genotype 1a, is a notable baseline variant that can reduce simeprevir susceptibility.[1][15]
Experimental Protocols
In Vitro HCV NS3/4A Protease Inhibition Assay (FRET-based)
This assay quantifies the ability of simeprevir to inhibit the enzymatic activity of recombinant HCV NS3/4A protease. The principle is based on Fluorescence Resonance Energy Transfer (FRET), where a synthetic peptide substrate containing a cleavage site for the protease is flanked by a fluorophore and a quencher. Cleavage of the substrate separates the fluorophore and quencher, resulting in an increase in fluorescence.
Materials:
-
Recombinant HCV NS3/4A protease
-
FRET peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-c-[COO]-AS-K(Dabcyl)-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM DTT, 5% glycerol, 0.6 mM LDAO)
-
Simeprevir sodium (or other test compounds)
-
DMSO
-
96-well or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of simeprevir in DMSO.
-
In the microplate, add the assay buffer.
-
Add the diluted simeprevir or DMSO (vehicle control) to the wells.
-
Add the recombinant NS3/4A protease to the wells and pre-incubate for a specified time (e.g., 30-60 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the FRET peptide substrate to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm for Edans/Dabcyl pair) at regular intervals for a defined period (e.g., 30-60 minutes).
-
Calculate the initial reaction velocities (V₀) from the linear phase of the fluorescence signal increase.
-
Determine the IC50 value by plotting the percent inhibition (calculated relative to the vehicle control) against the logarithm of the simeprevir concentration and fitting the data to a four-parameter logistic equation. The Ki value can be subsequently calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.
HCV Replicon Assay (Luciferase-based)
This cell-based assay measures the antiviral activity of simeprevir in a system that mimics HCV RNA replication within human hepatoma cells (e.g., Huh-7). The replicon is a subgenomic HCV RNA that can replicate autonomously and often contains a reporter gene, such as luciferase, for easy quantification of replication levels.
Materials:
-
Huh-7 cells harboring an HCV replicon with a luciferase reporter gene
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), antibiotics, and a selection agent (e.g., G418)
-
This compound (or other test compounds)
-
DMSO
-
96-well or 384-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the HCV replicon-containing Huh-7 cells into the cell culture plates at a predetermined density.
-
Allow the cells to adhere overnight.
-
Prepare serial dilutions of simeprevir in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of simeprevir or DMSO (vehicle control).
-
Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a CO₂ incubator.
-
At the end of the incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a luminometer.
-
In parallel, a cytotoxicity assay (e.g., using a viability dye like calcein AM) can be performed to determine the 50% cytotoxic concentration (CC50).
-
Calculate the EC50 value by plotting the percent inhibition of luciferase activity against the logarithm of the simeprevir concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a highly effective inhibitor of the HCV NS3/4A protease, a critical enzyme in the viral life cycle. Its mechanism of action is well-characterized, involving competitive, reversible binding to the enzyme's active site, which blocks viral polyprotein processing. Furthermore, simeprevir's inhibition of the NS3/4A protease has the dual benefit of restoring the host's innate immune response. While the emergence of resistance-associated substitutions can limit its efficacy, understanding the molecular basis of this resistance is crucial for the development of next-generation protease inhibitors and for guiding personalized treatment strategies. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of novel anti-HCV therapeutics.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Simeprevir for the treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined X-ray, NMR, and kinetic analyses reveal uncommon binding characteristics of the hepatitis C virus NS3-NS4A protease inhibitor BI 201335 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding kinetics, potency, and selectivity of the hepatitis C virus NS3 protease inhibitors GS-9256 and vedroprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Simeprevir | Johns Hopkins ABX Guide [hopkinsguides.com]
- 8. Unexpected Replication Boost by Simeprevir for Simeprevir-Resistant Variants in Genotype 1a Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Hepacivirus NS3/4A Proteases Interfere with MAVS Signaling in both Their Cognate Animal Hosts and Humans: Implications for Zoonotic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interfering with interferons: Hepatitis C virus counters innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immune evasion by hepatitis C virus NS3/4A protease-mediated cleavage of the Toll-like receptor 3 adaptor protein TRIF - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simeprevir | C38H47N5O7S2 | CID 24873435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Hepatitis C Virus and Antiviral Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simeprevir Capsules - PMC [pmc.ncbi.nlm.nih.gov]
Simeprevir Sodium: A Technical Guide to its Antiviral Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simeprevir sodium, a second-generation NS3/4A protease inhibitor, represents a significant advancement in the treatment of chronic Hepatitis C Virus (HCV) infection. This document provides a comprehensive technical overview of its antiviral activity spectrum, mechanism of action, and resistance profile. The information herein is intended to serve as a detailed resource for researchers and professionals involved in antiviral drug discovery and development. Simeprevir is a direct-acting antiviral agent that specifically targets the HCV NS3/4A protease, an enzyme critical for viral replication.[1][2] By inhibiting this protease, simeprevir prevents the cleavage of the HCV polyprotein, thereby halting the formation of mature viral proteins necessary for replication.[2] This guide will delve into the quantitative measures of its antiviral potency, the experimental methodologies used for its characterization, and the genetic determinants of resistance.
Mechanism of Action
Simeprevir is a competitive, reversible, and noncovalent inhibitor of the HCV NS3/4A serine protease.[1][3] The NS3/4A protease is essential for the post-translational processing of the HCV polyprotein, which is translated from the viral single-stranded RNA genome.[1][2] This polyprotein must be cleaved into individual structural and non-structural proteins for viral replication and assembly to occur. Simeprevir binds to the active site of the NS3 protease, preventing it from cleaving the polyprotein at specific sites.[2] This disruption of the viral life cycle leads to a rapid decline in HCV RNA levels in infected individuals.[4]
At concentrations above its antiviral half-maximal effective concentration (EC50), simeprevir and other NS3/4A inhibitors may also play a role in restoring interferon (IFN)-signaling pathways that are believed to be disrupted by the NS3/4A protease.[3]
Antiviral Activity Spectrum
Simeprevir demonstrates potent antiviral activity against a range of HCV genotypes, with the most significant efficacy observed against genotypes 1, 2, 4, 5, and 6.[5][6][7] Its activity is less pronounced against genotype 3, which is attributed to the presence of a naturally occurring D168Q polymorphism in most genotype 3a isolates.[5]
Quantitative Antiviral Activity of Simeprevir
The in vitro antiviral activity of simeprevir is typically quantified by determining its half-maximal effective concentration (EC50) in cell-based replicon assays and its half-maximal inhibitory concentration (IC50) in enzymatic assays.
| HCV Genotype | Assay Type | Parameter | Value (nM) | Reference |
| Genotype 1a | Biochemical Protease Assay | IC50 | <13 | [5] |
| Replicon Assay | EC50 | 8 - 28 | [5] | |
| Genotype 1b | Biochemical Protease Assay | IC50 | <13 | [5] |
| Replicon Assay | EC50 | 8 - 28 | [5] | |
| Genotype 2 | Biochemical Protease Assay | IC50 | <13 | [5] |
| Genotype 3 | Biochemical Protease Assay | IC50 | 37 | [5] |
| Genotype 4 | Biochemical Protease Assay | IC50 | <13 | [5] |
| Genotype 5 | Biochemical Protease Assay | IC50 | <13 | [5] |
| Genotype 6 | Biochemical Protease Assay | IC50 | <13 | [5] |
Table 1: In Vitro Antiviral Activity of Simeprevir Against Wild-Type HCV Genotypes
Activity Against Other Viruses
While primarily developed for HCV, simeprevir has been investigated for its activity against other viruses. In vitro studies have shown that simeprevir can inhibit the replication of SARS-CoV-2 with an EC50 value of 1.41 ± 0.12 μM in Vero E6 cells.[8] However, in vivo studies in a transgenic hACE2 mouse model did not demonstrate efficacy in suppressing viral replication.[8]
Resistance Profile
The emergence of drug-resistant viral variants is a key consideration in antiviral therapy. For simeprevir, resistance is primarily associated with specific amino acid substitutions in the NS3 protease.
Key Resistance-Associated Substitutions (RASs)
The most clinically significant RAS affecting simeprevir efficacy is the Q80K polymorphism, particularly in HCV genotype 1a.[1][9] The presence of Q80K at baseline can reduce the sustained virologic response (SVR) to simeprevir-containing regimens.[10] Other key resistance mutations have been identified at NS3 positions S122, R155, and D168.[1] The D168V mutation, in particular, has been shown to increase the EC50 by approximately 2,000-fold in genotype 1b replicons.[3]
| NS3 Position | Amino Acid Substitution | HCV Genotype(s) | Fold Change in EC50 | Reference |
| Q80 | Q80K | 1a | ~11 | [11] |
| R155 | R155K | 1a | >50 | [12] |
| D168 | D168V | 1b | ~2000 | [3] |
| D168 | D168A | 1a | >50 | [3] |
Table 2: Key Simeprevir Resistance-Associated Substitutions in HCV NS3 Protease
Experimental Protocols
The characterization of simeprevir's antiviral activity and resistance profile relies on a suite of specialized in vitro assays. The following sections provide an overview of the methodologies for key experiments.
HCV Replicon Assay
The HCV replicon system is a cornerstone for evaluating the antiviral activity of compounds like simeprevir in a cell-based environment. This assay utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA molecule (replicon) capable of autonomous replication.
Principle: The replicon RNA typically contains the HCV non-structural proteins necessary for replication (NS3 to NS5B) and a reporter gene, such as luciferase, or a selectable marker, like the neomycin phosphotransferase gene.[11][13] Antiviral compounds are added to the cell culture, and their effect on viral replication is measured by the reduction in reporter gene expression or the number of surviving cell colonies after selection with an antibiotic like G418.[11]
General Procedure:
-
Cell Culture: Huh-7 cells, or a highly permissive subclone, are cultured in appropriate media.
-
RNA Transfection: In vitro transcribed replicon RNA is introduced into the cells via electroporation.[4]
-
Drug Treatment: Following transfection, the cells are seeded into multi-well plates, and serial dilutions of simeprevir are added to the culture medium.
-
Incubation: The cells are incubated for a defined period (e.g., 48-72 hours) to allow for viral replication and drug action.[11]
-
Quantification of Replication:
-
Luciferase Assay: If a luciferase reporter is used, cells are lysed, and luciferase activity is measured using a luminometer. The reduction in luminescence in treated cells compared to untreated controls indicates antiviral activity.[4][10]
-
Colony Formation Assay: For replicons with a selectable marker, the cells are treated with G418. The number of surviving colonies is counted after a few weeks, with a reduction in colony number indicating antiviral efficacy.[11]
-
-
Data Analysis: The EC50 value is calculated by plotting the percentage of replication inhibition against the drug concentration.
NS3/4A Protease Enzymatic Assay
Enzymatic assays directly measure the inhibitory effect of a compound on the purified NS3/4A protease. A common method is the Fluorescence Resonance Energy Transfer (FRET)-based assay.
Principle: A synthetic peptide substrate is designed to mimic the natural cleavage site of the NS3/4A protease.[2] This substrate is labeled with a FRET pair, consisting of a fluorophore and a quencher. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. When the protease cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence.[10]
General Procedure:
-
Reagents: Purified recombinant NS3/4A protease, a FRET-labeled peptide substrate, and assay buffer are prepared.
-
Reaction Setup: The assay is typically performed in a microplate format. Simeprevir at various concentrations is pre-incubated with the NS3/4A protease in the assay buffer.
-
Initiation of Reaction: The reaction is initiated by adding the FRET substrate to the wells.
-
Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the FRET pair.[1]
-
Data Analysis: The initial reaction velocities are calculated from the rate of fluorescence increase. The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.
Site-Directed Mutagenesis for Resistance Analysis
To investigate the impact of specific amino acid substitutions on simeprevir susceptibility, site-directed mutagenesis is employed to introduce these mutations into the NS3 region of an HCV replicon.
Principle: This technique uses synthetic DNA primers containing the desired mutation to alter the DNA sequence of a plasmid encoding the HCV replicon. The mutated plasmid is then used to generate mutant replicon RNA for use in the replicon assay.
General Procedure:
-
Plasmid Template: A plasmid containing the wild-type HCV replicon sequence is used as a template.
-
Primer Design: Oligonucleotide primers are designed to be complementary to the template DNA, with the exception of the specific nucleotide change(s) that will introduce the desired amino acid substitution.
-
Mutagenesis PCR: A PCR reaction is performed using the template plasmid and the mutagenic primers. The PCR amplifies the entire plasmid, incorporating the mutation.
-
Template Digestion: The parental, non-mutated DNA template is digested using a specific enzyme (e.g., DpnI), which targets methylated DNA (the parental plasmid) but not the newly synthesized, unmethylated mutant DNA.
-
Transformation: The mutated plasmid DNA is transformed into competent E. coli for amplification.
-
Sequence Verification: The plasmid DNA is isolated from the bacteria and sequenced to confirm the presence of the desired mutation and the absence of any unintended mutations.
-
Replicon Assay with Mutant: The confirmed mutant plasmid is used to generate in vitro transcribed RNA, which is then tested in the HCV replicon assay as described above to determine the EC50 of simeprevir against the mutant virus.
Conclusion
This compound is a potent and specific inhibitor of the HCV NS3/4A protease, exhibiting a broad spectrum of activity against multiple HCV genotypes. Its mechanism of action is well-defined, and the key determinants of resistance have been extensively characterized through a combination of in vitro enzymatic and cell-based assays. The experimental protocols outlined in this guide provide the foundation for the continued evaluation of simeprevir and the development of next-generation antiviral agents. A thorough understanding of its antiviral profile is crucial for its optimal use in clinical practice and for guiding future research in the field of HCV therapeutics.
References
- 1. A Method to Simultaneously Monitor Hepatitis C Virus NS3 Helicase and Protease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of cell-based assays for in vitro characterization of hepatitis C virus NS3/4A protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 8. In vivo assay for hepatitis C viral serine protease activity using a secreted protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Method to Simultaneously Monitor Hepatitis C Virus NS3 Helicase and Protease Activities | Springer Nature Experiments [experiments.springernature.com]
- 10. eurogentec.com [eurogentec.com]
- 11. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vitro Efficacy of Simeprevir Against SARS-CoV-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro efficacy of simeprevir, an FDA-approved hepatitis C virus (HCV) NS3/4A protease inhibitor, against SARS-CoV-2. The document synthesizes key findings from multiple studies, presenting quantitative data, detailed experimental protocols, and visualizations of proposed mechanisms of action to facilitate further research and development in the quest for effective COVID-19 therapeutics.
Quantitative Antiviral Activity and Cytotoxicity
Simeprevir has demonstrated potent in vitro activity against SARS-CoV-2 across various cell lines. The half-maximal effective concentration (EC50), 50% cytotoxic concentration (CC50), and selectivity index (SI) are summarized below. These values indicate the drug's potency and therapeutic window in cell culture models.
| Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Vero E6 | 4.08 | 19.33 | 4.74 | [1][2][3] |
| Vero E6 | 1.41 ± 0.12 | 32.71 ± 0.94 | >23 | [4][5][6][7] |
| Vero E6 | 15 | - | - | [8] |
| A549-ACE2 | 9 | 56 | 6.22 | [5] |
| Huh7.5 | 14 | 33 | 2.36 | [5] |
| HEK293T | 2.3 | >50 | >21.7 | [5] |
Enzymatic Inhibition
Simeprevir's antiviral mechanism is believed to involve the inhibition of key viral enzymes essential for replication. The half-maximal inhibitory concentration (IC50) against the SARS-CoV-2 main protease (Mpro or 3CLpro) and RNA-dependent RNA polymerase (RdRp) has been determined in biochemical assays.
| Viral Target | IC50 (µM) | Reference |
| Main Protease (Mpro) | 9.6 ± 2.3 | [1][2][9][10] |
| Main Protease (Mpro) | ~10 | [1][2] |
| Main Protease (Mpro) | 13.7 | [2] |
| RNA-dependent RNA polymerase (RdRp) | 5.5 ± 0.2 | [2][9] |
| RNA-dependent RNA polymerase (RdRp) | ~5 | [1][2] |
| Papain-like Protease (PLpro) | >100 (No inhibition) | [1] |
Experimental Protocols
Cell Lines and Virus Culture
-
Cell Lines: Vero E6 (African green monkey kidney), A549-ACE2 (human lung carcinoma engineered to express ACE2), Huh7.5 (human hepatoma), and HEK293T (human embryonic kidney) cells were commonly used.[5][8][11]
-
Cell Culture Conditions: Cells were typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin, and incubated at 37°C in a 5% CO2 atmosphere.[1][4]
-
Virus Strain: SARS-CoV-2 isolates were used for infection experiments.[4]
Antiviral Activity Assay
The general workflow for determining the antiviral efficacy of simeprevir is as follows:
Detailed Steps:
-
Cells were seeded in multi-well plates and allowed to adhere for 24 hours.[6]
-
The cells were then treated with a serial dilution of simeprevir.
-
Following drug treatment, cells were infected with SARS-CoV-2 at a specific multiplicity of infection (MOI), typically 0.01.[6]
-
After an incubation period of 24 to 72 hours, the cell supernatant was collected.[6]
-
Viral RNA was extracted from the supernatant and quantified using real-time quantitative reverse transcription PCR (RT-qPCR) to determine the viral yield.[6]
-
The EC50 value was calculated from the dose-response curve.
Cytotoxicity Assay
The cytotoxicity of simeprevir was assessed to determine its effect on cell viability.
Detailed Steps:
-
Vero E6 cells were seeded in 48-well plates and treated with various concentrations of simeprevir for 48 hours.[1]
-
Following treatment, Thiazolyl Blue Tetrazolium Bromide (MTT) was added to the cells, which is converted to formazan crystals by metabolically active cells.[1]
-
After a 2-hour incubation, the formazan crystals were dissolved in dimethyl sulfoxide (DMSO).[1]
-
Cell viability was quantified by measuring the colorimetric absorbance at 590 nm.[1]
-
The CC50 value was determined from the dose-response curve.
Enzymatic Assays
-
Mpro Inhibition Assay: A Förster resonance energy transfer (FRET)-based assay was used. A CFP-YFP conjugated substrate with an Mpro cleavage site was incubated with Mpro and varying concentrations of simeprevir. The inhibition was measured by the residual FRET efficiency after cleavage.[3][10]
-
RdRp Inhibition Assay: A Picogreen fluorescence-based assay and a gel-based primer extension assay were employed to measure the inhibitory effect of simeprevir on the RNA polymerase activity of a recombinant complex of nsp12, nsp7, and nsp8.[2]
-
PLpro Inhibition Assay: A deubiquitination assay using a fluorescently labeled ubiquitin substrate was performed to assess simeprevir's effect on PLpro activity.[1]
Proposed Mechanisms of Action
Simeprevir is hypothesized to exert its anti-SARS-CoV-2 effects through a multi-pronged approach, targeting both viral and host factors.
Direct Antiviral Mechanisms
Simeprevir directly inhibits two key viral enzymes:
-
Main Protease (Mpro): By inhibiting Mpro, simeprevir is thought to prevent the cleavage of viral polyproteins, which is a crucial step for the maturation of functional viral proteins required for replication.[1][2][12]
-
RNA-dependent RNA Polymerase (RdRp): Unexpectedly, simeprevir also inhibits RdRp, the enzyme responsible for replicating the viral RNA genome. This dual-target action could contribute to its potent antiviral activity.[1][2][12]
Modulation of Host Immune Response
In addition to its direct antiviral effects, simeprevir has been shown to modulate the host immune response. RNA sequencing and gene set enrichment analysis have revealed that simeprevir may influence pathways related to the interferon-induced antiviral response.[2] Specifically, it has been suggested that simeprevir's antiviral effect may be partially mediated by the induction of Interferon-Stimulated Gene 15 (ISG15) through the modulation of the JAK-STAT signaling pathway.[1]
Synergy with Remdesivir
Studies have demonstrated a synergistic effect when simeprevir is used in combination with remdesivir, a known inhibitor of the SARS-CoV-2 RdRp.[1][3][12] This synergy suggests that a combination therapy could be more effective than monotherapy, potentially allowing for lower doses of each drug and reducing the risk of adverse effects.
Conclusion
The in vitro data strongly support the potential of simeprevir as a repurposed drug for the treatment of COVID-19. Its ability to potently inhibit SARS-CoV-2 replication, target multiple viral and potentially host factors, and synergize with other antivirals like remdesivir makes it a compelling candidate for further investigation in preclinical and clinical studies. This technical guide provides a foundational understanding of the in vitro efficacy and mechanisms of simeprevir, intended to aid researchers in the ongoing effort to combat the COVID-19 pandemic.
References
- 1. Simeprevir Potently Suppresses SARS-CoV-2 Replication and Synergizes with Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of simeprevir on the replication of SARS-CoV-2 in vitro and in transgenic hACE2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of simeprevir on the replication of SARS-CoV-2 in vitro and in transgenic hACE2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hepatitis C Virus Protease Inhibitors Show Differential Efficacy and Interactions with Remdesivir for Treatment of SARS-CoV-2 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. immune-system-research.com [immune-system-research.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Simeprevir Potently Suppresses SARS-CoV-2 Replication and Synergizes with Remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the NS3/4A Protease Inhibition Kinetics of Simeprevir Sodium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibition kinetics of simeprevir sodium, a direct-acting antiviral agent targeting the hepatitis C virus (HCV) NS3/4A protease. This document details the mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols for relevant assays, and visualizes critical pathways and workflows.
Core Concepts: Simeprevir's Mechanism of Action
Simeprevir is a potent and specific, second-generation, macrocyclic, non-covalent, competitive, and reversible inhibitor of the HCV NS3/4A serine protease.[1] The NS3/4A protease is essential for viral replication, as it is responsible for cleaving the HCV polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B).[1] By binding to the active site of the NS3/4A protease, simeprevir blocks this cleavage process, thereby preventing the formation of the viral replication complex and halting viral maturation.
The macrocyclic structure of simeprevir confers high affinity and specificity for the NS3 protease active site.[1] Its mechanism of inhibition involves a slow-on, slow-off binding process, characteristic of a tight-binding inhibitor.
Caption: Mechanism of Simeprevir Action
Quantitative Inhibition Data
The following tables summarize the in vitro activity of simeprevir against various HCV genotypes and common resistance-associated variants (RAVs).
Table 1: Simeprevir Activity against Wild-Type HCV Genotypes
| HCV Genotype | IC50 (nM) | EC50 (nM) |
| 1a | <13 | 8 - 28 |
| 1b | <13 | 8 - 28 |
| 2 | <13 | - |
| 3 | 37 | - |
| 4 | <13 | - |
| 5 | <13 | - |
| 6 | <13 | - |
| IC50 values were determined using biochemical protease assays.[1] EC50 values were determined in replicon models.[1] |
Table 2: Simeprevir Activity against Common NS3/4A Resistance-Associated Variants (Genotype 1b)
| NS3/4A Mutation | Fold Change in EC50 vs. Wild-Type |
| Q80K | <10 |
| D168A | >700 |
| D168V | ~2000 |
| R155K | - |
| Data derived from replicon assays.[1][2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibition kinetics of simeprevir.
NS3/4A Protease Enzymatic Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of simeprevir.
Caption: FRET-Based Protease Assay Workflow
Materials:
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside.
-
Enzyme: Recombinant HCV NS3/4A protease (genotype 1b).
-
Substrate: FRET-based peptide substrate, e.g., Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]-AS-Cys(5-FAMsp)-NH2.
-
Inhibitor: this compound dissolved in DMSO.
-
Plate: Black, low-volume 384-well plate.
-
Instrumentation: Fluorescence plate reader.
Procedure:
-
Prepare a serial dilution of simeprevir in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add 5 µL of diluted simeprevir or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 10 µL of NS3/4A protease solution (e.g., 2X final concentration) to each well.
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding 5 µL of the FRET substrate solution (4X final concentration).
-
Immediately place the plate in a fluorescence plate reader pre-set to 30°C.
-
Monitor the increase in fluorescence intensity (e.g., excitation at 485 nm, emission at 520 nm) every minute for 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each simeprevir concentration by determining the linear slope of the fluorescence signal over time.
-
Plot the percent inhibition [(1 - (v_inhibitor / v_control)) * 100] against the logarithm of the simeprevir concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
To determine the Ki, perform the assay at multiple substrate concentrations and analyze the data using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.
-
HCV Replicon Assay (Luciferase-based)
This protocol describes the use of a transient HCV replicon assay with a luciferase reporter to determine the half-maximal effective concentration (EC50) of simeprevir in a cell-based system.
Caption: HCV Replicon Assay Workflow
Materials:
-
Cells: Huh-7.5 cells.
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, penicillin, and streptomycin.
-
Replicon RNA: In vitro transcribed HCV subgenomic replicon RNA (e.g., genotype 1b) containing a luciferase reporter gene.
-
Transfection Reagent: Electroporation or lipid-based transfection reagent.
-
Inhibitor: this compound dissolved in DMSO.
-
Plates: 96-well cell culture plates.
-
Luciferase Assay System: Commercially available luciferase assay reagent.
-
Instrumentation: Luminometer.
Procedure:
-
Culture Huh-7.5 cells to approximately 80% confluency.
-
Harvest the cells and transfect them with the HCV replicon RNA via electroporation or using a suitable lipid-based transfection reagent according to the manufacturer's instructions.
-
Plate the transfected cells into 96-well plates at a density of 1 x 10^4 cells per well.
-
After 4-6 hours, add serial dilutions of simeprevir in culture medium to the wells. Include a DMSO vehicle control.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48 to 72 hours.
-
Remove the culture medium and lyse the cells according to the luciferase assay system protocol.
-
Measure the luciferase activity in each well using a luminometer.
-
Data Analysis:
-
Normalize the luciferase signal for each well to a cell viability assay (e.g., CellTiter-Glo) performed in parallel to account for any cytotoxicity of the compound.
-
Plot the percentage of luciferase activity relative to the vehicle control against the logarithm of the simeprevir concentration.
-
Determine the EC50 value by fitting the data to a four-parameter dose-response curve.
-
Determination of Binding Kinetics (kon and koff) via Surface Plasmon Resonance (SPR)
This protocol provides a general framework for determining the association (kon) and dissociation (koff) rate constants of simeprevir for the NS3/4A protease using SPR.
Materials:
-
SPR Instrument: e.g., Biacore.
-
Sensor Chip: CM5 sensor chip.
-
Immobilization Reagents: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl.
-
Ligand: Recombinant HCV NS3/4A protease.
-
Analyte: this compound.
-
Running Buffer: HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
Regeneration Solution: e.g., Glycine-HCl pH 2.0.
Procedure:
-
Ligand Immobilization:
-
Activate the carboxymethylated dextran surface of the CM5 sensor chip by injecting a mixture of NHS and EDC.
-
Inject the NS3/4A protease (diluted in an appropriate buffer, e.g., 10 mM sodium acetate pH 5.0) over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
A reference flow cell should be prepared similarly but without the protease immobilization.
-
-
Binding Analysis:
-
Equilibrate the sensor surface with running buffer.
-
Inject a series of concentrations of simeprevir (analyte) over the protease-immobilized and reference flow cells at a constant flow rate. This is the association phase .
-
After the injection of simeprevir, flow running buffer over the sensor surface to monitor the dissociation phase .
-
After each binding cycle, regenerate the sensor surface by injecting the regeneration solution to remove any bound simeprevir.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.
-
Globally fit the association and dissociation curves from the different simeprevir concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
-
The fitting will yield the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (KD) can then be calculated as koff / kon.
-
Resistance Profile
Resistance to simeprevir is primarily associated with amino acid substitutions in the NS3 protease domain. The most clinically relevant mutations occur at positions Q80, D168, R155, and A156. The Q80K polymorphism, particularly in HCV genotype 1a, is a significant baseline factor that can reduce the efficacy of simeprevir-based therapies. Mutations at position D168, such as D168A/V/E, confer high-level resistance to simeprevir.[1]
Caption: Simeprevir Resistance Development
This technical guide provides a foundational understanding of the kinetic properties of simeprevir and the experimental approaches used for its characterization. For further details, readers are encouraged to consult the cited literature.
References
Structural Basis of Simeprevir Binding to Viral Proteases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simeprevir, a macrocyclic inhibitor of the hepatitis C virus (HCV) NS3/4A protease, has been a cornerstone in the treatment of chronic hepatitis C. Its mechanism of action, involving the non-covalent blockage of the protease active site, has been extensively studied, providing a wealth of structural and functional data. More recently, with the emergence of SARS-CoV-2, simeprevir has been investigated as a potential repurposed drug targeting the main protease (Mpro or 3CLpro) of the novel coronavirus. This technical guide provides a comprehensive overview of the structural basis of simeprevir's interaction with these two critical viral proteases, presenting quantitative binding data, detailed experimental methodologies, and visualizations of the key molecular interactions and experimental workflows.
Simeprevir Binding to HCV NS3/4A Protease
Simeprevir is a potent, reversible, and non-covalent inhibitor of the HCV NS3/4A serine protease, an enzyme essential for viral replication.[1][2] It binds to the active site of the protease, preventing the cleavage of the viral polyprotein into functional non-structural proteins.[1][2]
Structural Insights
The crystal structure of simeprevir in complex with the HCV NS3/4A protease has been solved (PDB IDs: 3KEE and 4B76), revealing the detailed molecular interactions that underpin its inhibitory activity.[3][4] Simeprevir occupies the S1 to S4 subpockets of the protease active site. The macrocyclic structure of simeprevir confers a high affinity and specificity for the NS3 protease.[2]
Key interactions include:
-
Hydrogen bonds: The sulfonamide group of simeprevir forms crucial hydrogen bonds with the catalytic triad residues of the protease.
-
Hydrophobic interactions: The various hydrophobic moieties of simeprevir engage in extensive van der Waals interactions with non-polar residues lining the active site cleft.
-
Pi-stacking: Aromatic rings within the simeprevir molecule can participate in pi-stacking interactions with aromatic residues in the protease.
Quantitative Binding Data
The inhibitory potency of simeprevir against various HCV genotypes has been extensively characterized. The following tables summarize the key quantitative data.
| HCV Genotype | IC50 (nM) | Reference(s) |
| 1a | <13 | [2] |
| 1b | <13 | [2] |
| 2 | <13 | [2] |
| 3 | 37 | [2] |
| 4 | <13 | [2] |
| 5 | <13 | [2] |
| 6 | <13 | [2] |
| Parameter | Value | Reference(s) |
| Ki (HCV NS3/4A) | 0.36 nM | [5] |
| EC50 (HCV replicon) | 7.8 - 28 nM | [2][5] |
Resistance Mutations
The emergence of drug resistance is a significant challenge in antiviral therapy. For simeprevir, several resistance-associated substitutions (RASs) in the NS3 protease have been identified. These mutations typically occur in or near the drug-binding site and reduce the binding affinity of simeprevir.
| Mutation | Effect on Simeprevir Activity | Reference(s) |
| Q80K | Reduced susceptibility | [2] |
| S122 | Reduced susceptibility | |
| R155 | Reduced susceptibility | |
| D168 | Reduced susceptibility; >700-fold reduction in a genotype 1b replicon assay | [2] |
Simeprevir Binding to SARS-CoV-2 Main Protease (Mpro)
Following the outbreak of COVID-19, drug repurposing efforts identified simeprevir as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), a cysteine protease crucial for viral replication.
Computational and In Vitro Studies
Molecular docking studies have predicted that simeprevir can fit into the substrate-binding pocket of SARS-CoV-2 Mpro.[6] These computational predictions have been supported by in vitro enzymatic assays, which demonstrated that simeprevir can inhibit Mpro activity, albeit with a lower potency compared to its inhibition of HCV NS3/4A.[7]
Quantitative Binding Data
| Parameter | Value | Reference(s) |
| IC50 (SARS-CoV-2 Mpro) | 9.6 ± 2.3 µM | [7][8] |
| EC50 (SARS-CoV-2 in Vero E6 cells) | 1.41 ± 0.12 µM | [9] |
| Binding Energy (Docking) | -7.0 kcal/mol | [6] |
Interestingly, in addition to inhibiting Mpro, simeprevir has also been shown to inhibit the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) with an IC50 of approximately 5.5 µM.[5][7] This dual-targeting mechanism could be advantageous in combating viral replication.
Experimental Protocols
Protein Expression and Purification of Viral Proteases
Objective: To produce and purify recombinant HCV NS3/4A protease and SARS-CoV-2 Mpro for structural and functional studies.
General Protocol:
-
Gene Synthesis and Cloning: The gene encoding the protease (full-length or a specific domain) is synthesized and cloned into a suitable expression vector (e.g., pET vector) containing an affinity tag (e.g., His-tag) for purification.
-
Protein Expression: The expression vector is transformed into a suitable bacterial host strain (e.g., E. coli BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific temperature and for a defined period.
-
Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing lysozyme and DNase. The cells are then lysed by sonication or high-pressure homogenization.
-
Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed to remove non-specifically bound proteins.
-
Elution: The target protease is eluted from the column using a buffer containing a high concentration of imidazole (for His-tagged proteins).
-
Further Purification (Optional): Depending on the purity required, further purification steps such as ion-exchange chromatography and size-exclusion chromatography may be performed.
-
Protein Characterization: The purity of the protein is assessed by SDS-PAGE, and the concentration is determined using a protein assay (e.g., Bradford or BCA assay).
Enzymatic Activity Assays (FRET-based)
Objective: To measure the enzymatic activity of the viral proteases and determine the inhibitory potency of simeprevir.
General Protocol for FRET Assay:
-
Reagents and Materials:
-
Purified viral protease (HCV NS3/4A or SARS-CoV-2 Mpro)
-
FRET-based peptide substrate specific for the protease
-
Assay buffer (e.g., Tris-HCl or HEPES buffer with appropriate pH and additives)
-
Simeprevir stock solution (in DMSO)
-
96- or 384-well microplates (black, for fluorescence measurements)
-
Fluorescence plate reader
-
-
Assay Procedure:
-
A reaction mixture is prepared in the microplate wells containing the assay buffer and the purified protease at a specific concentration.
-
Simeprevir is added to the wells at various concentrations (serially diluted). A control with DMSO only is included.
-
The plate is incubated for a defined period to allow the inhibitor to bind to the enzyme.
-
The enzymatic reaction is initiated by the addition of the FRET substrate.
-
The fluorescence intensity is measured over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the FRET pair.
-
-
Data Analysis:
-
The initial reaction velocities are calculated from the linear phase of the fluorescence signal increase.
-
The percentage of inhibition is calculated for each simeprevir concentration relative to the DMSO control.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by fitting the dose-response curve to a suitable equation (e.g., four-parameter logistic equation).
-
Cell-Based Antiviral Assays (HCV Replicon and SARS-CoV-2 Infection)
Objective: To determine the antiviral activity of simeprevir in a cellular context.
General Protocol for HCV Replicon Assay:
-
Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon that expresses a reporter gene (e.g., luciferase) are cultured in a suitable medium.
-
Compound Treatment: The replicon-containing cells are seeded in microplates and treated with various concentrations of simeprevir.
-
Incubation: The cells are incubated for a defined period (e.g., 48-72 hours) to allow for viral replication and the effect of the inhibitor.
-
Reporter Gene Assay: The level of reporter gene expression (e.g., luciferase activity) is measured, which correlates with the level of HCV RNA replication.
-
Data Analysis: The EC50 value (the concentration of the compound that inhibits viral replication by 50%) is calculated from the dose-response curve.
General Protocol for SARS-CoV-2 Antiviral Assay:
-
Cell Culture: A susceptible cell line (e.g., Vero E6 or Calu-3 cells) is cultured in microplates.
-
Compound Treatment: The cells are pre-treated with different concentrations of simeprevir for a short period.
-
Viral Infection: The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubation: The infected cells are incubated for a defined period (e.g., 24-48 hours).
-
Quantification of Viral Replication: The extent of viral replication is determined by methods such as:
-
qRT-PCR: Quantifying viral RNA levels in the cell supernatant or cell lysate.
-
Plaque Assay: Determining the number of infectious virus particles.
-
Immunofluorescence: Detecting viral antigens in the infected cells.
-
-
Data Analysis: The EC50 value is determined by analyzing the reduction in viral replication at different simeprevir concentrations.
X-ray Crystallography
Objective: To determine the three-dimensional structure of simeprevir in complex with the viral protease.
General Protocol:
-
Protein-Ligand Complex Formation: The purified protease is incubated with an excess of simeprevir to ensure the formation of the complex.
-
Crystallization: The protein-ligand complex is subjected to crystallization screening using various techniques (e.g., sitting-drop or hanging-drop vapor diffusion) and a wide range of crystallization conditions (precipitants, buffers, salts, and additives).
-
Crystal Optimization: Once initial crystals are obtained, the crystallization conditions are optimized to produce larger, well-diffracting crystals.
-
Data Collection: The crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement (if a homologous structure is available) or other phasing methods. The atomic model is then built and refined against the experimental data.
-
Structural Analysis: The final refined structure is analyzed to identify the key molecular interactions between simeprevir and the protease.
Molecular Docking
Objective: To predict the binding mode and estimate the binding affinity of simeprevir to the viral protease active site.
General Protocol:
-
Preparation of Receptor and Ligand Structures: The 3D structure of the protease (receptor) is obtained from the Protein Data Bank (PDB) or generated by homology modeling. The 3D structure of simeprevir (ligand) is generated and optimized.
-
Docking Simulation: A molecular docking program (e.g., AutoDock, Glide, or GOLD) is used to dock the ligand into the defined active site of the receptor. The program explores different conformations and orientations of the ligand within the binding site.
-
Scoring and Ranking: The docking poses are scored based on a scoring function that estimates the binding affinity. The poses are then ranked according to their scores.
-
Analysis of Binding Mode: The top-ranked docking pose is analyzed to identify the predicted molecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the receptor.
Visualizations
Simeprevir Binding to HCV NS3/4A Protease
Caption: Simeprevir binding to HCV NS3/4A protease active site.
Experimental Workflow for Antiviral Drug Evaluation
Caption: Experimental workflow for evaluating antiviral inhibitors.
Logical Relationship of Simeprevir's Dual Action on SARS-CoV-2
Caption: Simeprevir's dual inhibitory action on SARS-CoV-2.
References
- 1. researchgate.net [researchgate.net]
- 2. Simeprevir for the treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. immune-system-research.com [immune-system-research.com]
- 6. ujpronline.com [ujpronline.com]
- 7. Simeprevir Potently Suppresses SARS-CoV-2 Replication and Synergizes with Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of simeprevir on the replication of SARS-CoV-2 in vitro and in transgenic hACE2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Simeprevir Sodium: A Comprehensive Technical Guide on Chemical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core chemical properties and solubility characteristics of simeprevir sodium, a direct-acting antiviral agent against the hepatitis C virus (HCV). All quantitative data is presented in structured tables for ease of reference, and detailed experimental protocols for key property determinations are provided. Furthermore, this guide includes visualizations of simeprevir's mechanism of action and a standard experimental workflow, rendered using Graphviz, to support a comprehensive understanding.
Core Chemical Properties
This compound is the sodium salt of simeprevir, a macrocyclic inhibitor of the HCV NS3/4A serine protease.[1][2] The following table summarizes its key chemical identifiers and properties.
| Property | Value | Reference(s) |
| IUPAC Name | sodium;cyclopropylsulfonyl-[(2R,3aR,10Z,11aS,12aR,14aR)-2-[[8-methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]-7-methoxyquinolin-4-yl]oxy]-5-methyl-4,14-dioxo-1,2,3,3a,4,5,6,9,11a,12,13,14,14a-tetradecahydrocyclopenta[c]cyclopropa[g][3][4]diazacyclotetradecine-12a-carbonyl]azanide | |
| CAS Number | 1241946-89-3 | |
| Molecular Formula | C₃₈H₄₆N₅NaO₇S₂ | |
| Molecular Weight | 771.9 g/mol | |
| pKa (Strongest Acidic) | 3.77 (Predicted) | |
| pKa (Strongest Basic) | 1.61 (Predicted) | |
| LogP | 4.56 (Predicted) |
Solubility Profile
Simeprevir is characterized as being practically insoluble in water across a wide pH range. To enhance its aqueous solubility for oral administration, it is formulated as the amorphous sodium salt.[3] The solubility of this compound in various solvents is summarized below.
| Solvent | Solubility | Reference(s) |
| Water | Practically insoluble | [3] |
| Dimethylformamide (DMF) | ~30 mg/mL | |
| Dimethyl sulfoxide (DMSO) | ~30 mg/mL | |
| DMSO:PBS (pH 7.2) (1:2) | ~0.33 mg/mL | |
| Ethanol | Slightly soluble | |
| Methanol, Acetonitrile, Chloroform | Soluble | [5] |
Mechanism of Action: HCV NS3/4A Protease Inhibition
Simeprevir is a direct-acting antiviral agent that targets the hepatitis C virus NS3/4A protease, an enzyme crucial for viral replication. The NS3/4A protease is responsible for cleaving the HCV polyprotein into mature viral proteins. By competitively and reversibly binding to the active site of this protease, simeprevir inhibits its function, thereby preventing the formation of the viral replication complex and halting viral maturation.[1][2]
An important consequence of NS3/4A protease activity is the cleavage of two key host adaptor proteins, MAVS and TRIF, which are essential for initiating the interferon (IFN) signaling pathway, a critical component of the innate immune response to viral infections. By inhibiting the NS3/4A protease, simeprevir prevents the cleavage of MAVS and TRIF, thus restoring the host's natural antiviral interferon response.
Experimental Protocols
This section outlines detailed methodologies for determining the key physicochemical properties of this compound.
Aqueous Solubility Determination (Shake-Flask Method based on OECD Guideline 105)
This protocol describes the determination of the equilibrium aqueous solubility of this compound using the shake-flask method.[3][6][7][8][9]
4.1.1. Materials and Equipment
-
This compound
-
Phosphate and citrate buffers (pH 1.2, 4.5, 6.8)
-
Shaking incubator or water bath with agitation capabilities
-
Calibrated pH meter
-
Centrifuge or filtration apparatus with appropriate filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks, pipettes, and other standard laboratory glassware
4.1.2. Procedure
-
Preparation of Buffer Solutions: Prepare aqueous buffer solutions at pH 1.2, 4.5, and 6.8. The pH of each buffer should be verified at 37 ± 1 °C.
-
Sample Preparation: Add an excess amount of this compound to flasks containing a known volume of each buffer solution. The excess solid should be visually apparent.
-
Equilibration: Place the flasks in a shaking incubator set at 37 ± 1 °C and agitate at a constant speed.
-
Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), withdraw aliquots from each flask.
-
Phase Separation: Immediately after sampling, separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of simeprevir in the clear supernatant using a validated, stability-indicating HPLC method.
-
Equilibrium Determination: Equilibrium is reached when consecutive measurements of simeprevir concentration show no significant change over time. The solubility is reported as the mean of the concentrations at equilibrium.
Determination of pKa by Potentiometric Titration
This protocol outlines a general method for the experimental determination of the acid dissociation constant (pKa) using potentiometric titration.[10][11]
4.2.1. Materials and Equipment
-
This compound
-
Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) (e.g., 0.1 M)
-
Potentiometer with a calibrated pH electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beakers and other standard laboratory glassware
-
Inert gas (e.g., nitrogen) for purging
4.2.2. Procedure
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., a co-solvent system of water and an organic solvent like methanol or DMSO may be necessary due to low aqueous solubility).
-
Inert Atmosphere: Purge the solution with an inert gas to remove dissolved carbon dioxide.
-
Titration: While continuously stirring the solution, incrementally add the standardized titrant (HCl for basic pKa, NaOH for acidic pKa) from a burette.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Determination of LogP by HPLC Method
This protocol describes a general approach for estimating the octanol-water partition coefficient (LogP) using reversed-phase HPLC.[12][13][14][15]
4.3.1. Materials and Equipment
-
This compound
-
A series of reference compounds with known LogP values
-
HPLC system with a C18 column and UV detector
-
Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile)
-
Octanol-saturated water
4.3.2. Procedure
-
Calibration: Prepare solutions of the reference compounds and inject them into the HPLC system. Determine the retention time (t_R_) for each reference compound.
-
Determination of Dead Time: Inject a non-retained compound (e.g., uracil) to determine the dead time (t_0_).
-
Calculate Capacity Factor: Calculate the capacity factor (k') for each reference compound using the formula: k' = (t_R_ - t_0_) / t_0_.
-
Create Calibration Curve: Plot the log k' values of the reference compounds against their known LogP values. A linear relationship should be observed.
-
Sample Analysis: Prepare a solution of this compound and inject it into the HPLC system under the same conditions to obtain its retention time.
-
LogP Determination: Calculate the log k' for this compound and use the calibration curve to determine its LogP value.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Simeprevir | C38H47N5O7S2 | CID 24873435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. filab.fr [filab.fr]
- 4. Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous quantification of this compound: A hepatitis C protease inhibitor in binary and ternary mixtures with sofosbuvir and/or ledipasvir utilizing direct and H-point standard addition strategies [pubmed.ncbi.nlm.nih.gov]
- 6. laboratuar.com [laboratuar.com]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 10. medwinpublishers.com [medwinpublishers.com]
- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. pKa and log p determination | PPTX [slideshare.net]
- 13. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
In-depth Technical Guide: Pharmacokinetics and Metabolism of Simeprevir In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simeprevir is a direct-acting antiviral agent and a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease, which is crucial for viral replication.[1][2] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of simeprevir, compiled from key preclinical and clinical studies. The information presented herein is intended to support further research and development efforts in the field of antiviral therapies.
Pharmacokinetics
Simeprevir exhibits nonlinear pharmacokinetics, particularly at higher doses, which is attributed to the saturation of hepatic uptake and metabolism.[3][4]
Absorption
Following oral administration, simeprevir is readily absorbed, with peak plasma concentrations (Tmax) typically observed between 4 to 6 hours post-dose.[2][5] The absolute bioavailability of a single 150 mg oral dose under fed conditions is approximately 62%.[2] The administration of simeprevir with food enhances its absorption and is therefore recommended.
Distribution
Simeprevir is extensively bound to plasma proteins (>99.9%), primarily to albumin.[6] The blood-to-plasma ratio of approximately 0.66 indicates that the drug is predominantly distributed in the plasma rather than the cellular components of blood.[5] In animal studies, simeprevir has been shown to distribute extensively to the gut and liver.[2] The hepatic uptake of simeprevir is mediated by the organic anion transporting polypeptides OATP1B1/3.[3][7]
Metabolism
Simeprevir is primarily metabolized in the liver through oxidative pathways.[6][8] The main enzyme responsible for its metabolism is cytochrome P450 3A4 (CYP3A4), with potential minor contributions from CYP2C8 and CYP2C19.[4][5][6] The major circulating component in plasma is unchanged simeprevir.[5] The primary metabolites identified are M21 and M22, which result from the oxidation of the macrocyclic moiety of simeprevir.[4]
Excretion
The elimination of simeprevir and its metabolites is predominantly through hepatobiliary excretion.[4][5] A human mass balance study (Trial C103) demonstrated that following a single 200 mg oral dose of radiolabeled simeprevir, approximately 91% of the radioactivity was recovered in the feces.[5] Renal excretion is negligible, with less than 0.2% of the administered dose found in the urine.[3] Unchanged simeprevir accounts for a significant portion of the excreted drug in the feces.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of simeprevir in vivo.
Table 1: Single-Dose Pharmacokinetic Parameters of Simeprevir in Healthy Adults
| Parameter | Value | Reference |
| Tmax (hours) | 4 - 6 | [2][5] |
| Absolute Bioavailability | ~62% (150 mg, fed) | [2] |
| Protein Binding | >99.9% | [6] |
| Blood-to-Plasma Ratio | ~0.66 | [5] |
| Terminal Elimination Half-life (t1/2) | 10 - 13 hours | [5] |
Table 2: Excretion of Simeprevir and Metabolites in a Human Mass Balance Study (Trial C103)
| Excretion Route | % of Administered Dose | Form | Reference |
| Feces | ~91% | Total Radioactivity | [5] |
| 31% | Unchanged Simeprevir | [5] | |
| 25.9% | Metabolites M21/M22 | [3] | |
| Urine | < 0.2% | Total Radioactivity | [3] |
Table 3: Pharmacokinetic Parameters of Simeprevir in HCV-Infected Patients
| Parameter | Value | Reference |
| Terminal Elimination Half-life (t1/2) | ~41 hours | [5] |
Experimental Protocols
Human Mass Balance Study (Trial C103)
Objective: To investigate the absorption, metabolism, and excretion of simeprevir in healthy subjects.
Methodology:
-
Study Design: A single-center, open-label, single-dose study.
-
Subjects: Healthy adult volunteers.
-
Dosing: A single oral dose of 200 mg of [14C]-labeled simeprevir was administered.
-
Sample Collection: Blood, urine, and feces were collected at predefined intervals.
-
Analysis:
-
Total radioactivity in plasma, urine, and feces was measured by liquid scintillation counting.
-
Plasma samples were analyzed for unchanged simeprevir and its metabolites using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[3]
-
Fecal homogenates were extracted and analyzed for unchanged simeprevir and metabolites by HPLC with radiometric detection and HPLC-MS/MS.
-
-
Data Analysis: Pharmacokinetic parameters were calculated from the concentration-time data. The total recovery of radioactivity was determined to assess the mass balance.
Quantitative Analysis of Simeprevir in Human Plasma by LC-MS/MS
Objective: To quantify the concentration of simeprevir in human plasma samples for pharmacokinetic analysis.
Methodology:
-
Sample Preparation: Plasma proteins were precipitated using acetonitrile. The supernatant was then separated for analysis.[3]
-
Chromatography:
-
System: A validated high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of aqueous and organic solvents (e.g., acetonitrile and water with additives like formic acid or ammonium acetate).
-
-
Mass Spectrometry:
-
System: A tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Detection: Multiple reaction monitoring (MRM) was used for selective and sensitive quantification of simeprevir and an internal standard.
-
-
Validation: The method was validated for linearity, precision, accuracy, selectivity, and stability according to regulatory guidelines.[3]
Visualizations
Metabolic Pathway of Simeprevir
Caption: Metabolic pathway of simeprevir in vivo.
Experimental Workflow for a Human ADME Study
Caption: Workflow of a human ADME study for simeprevir.
Drug Interactions
Simeprevir is a substrate and a mild inhibitor of CYP3A4.[3][4] It is also a substrate and inhibitor of several drug transporters, including P-glycoprotein (P-gp) and OATP1B1/3.[3] Co-administration with strong inhibitors or inducers of CYP3A4 can significantly alter the plasma concentrations of simeprevir, potentially affecting its efficacy and safety profile. Caution is advised when simeprevir is co-administered with drugs that are substrates of P-gp or OATP1B1/3, as simeprevir may increase their plasma concentrations.
Conclusion
Simeprevir undergoes extensive metabolism, primarily mediated by CYP3A4, and is eliminated mainly through the feces. Its pharmacokinetic profile is characterized by nonlinear kinetics at higher doses. A thorough understanding of its ADME properties and potential for drug-drug interactions is essential for its safe and effective use in the treatment of chronic hepatitis C. The data and protocols presented in this guide provide a foundational resource for researchers and clinicians working with this important antiviral agent.
References
- 1. allucent.com [allucent.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Determination of simeprevir: a novel, hepatitis C protease inhibitor in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Current State of Biotransformation Science – Industry Survey of In Vitro and In Vivo Practices, Clinical Translation, and Future Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clinmedjournals.org [clinmedjournals.org]
Simeprevir Sodium's Impact on Host Cell Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Simeprevir, a second-generation NS3/4A protease inhibitor, is a direct-acting antiviral agent primarily known for its efficacy against the Hepatitis C virus (HCV). While its primary mechanism of action involves the specific inhibition of the viral protease essential for viral replication, emerging evidence suggests that simeprevir also exerts a range of effects on host cell pathways.[1][2][3] This technical guide provides an in-depth analysis of the current understanding of simeprevir's interactions with host cellular signaling, including its role in restoring interferon signaling, and its off-target effects on apoptosis, autophagy, STAT3 signaling, lipid metabolism, and mitochondrial function. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual representations of the implicated pathways to serve as a comprehensive resource for researchers in virology and drug development.
Primary Mechanism of Action and Restoration of Innate Immunity
Simeprevir is a competitive, reversible, and macrocyclic noncovalent inhibitor of the HCV NS3/4A protease.[1] This viral enzyme is crucial for cleaving the HCV polyprotein into mature viral proteins necessary for replication.[1][2] By blocking this process, simeprevir effectively halts viral propagation.[2]
Beyond its direct antiviral activity, simeprevir plays a significant role in restoring the host's innate immune response, which is often subverted by HCV. The HCV NS3/4A protease is known to cleave two critical adaptor proteins involved in the interferon (IFN) signaling pathway:
-
Mitochondrial Antiviral-Signaling Protein (MAVS): Also known as IPS-1, VISA, or Cardif.
-
Toll/Interleukin-1 Receptor (TIR)-domain-containing adapter-inducing interferon-β (TRIF).
Cleavage of MAVS and TRIF by the viral protease impairs the downstream signaling cascade that leads to the activation of Interferon Regulatory Factor 3 (IRF3) and subsequent production of type I interferons (IFN-α/β). At concentrations above its antiviral EC50, simeprevir, by inhibiting the NS3/4A protease, prevents the degradation of MAVS and TRIF, thereby restoring the proper IFN-signaling pathways and allowing the host to mount an effective antiviral response.
Off-Target Effects on Host Cell Pathways
Beyond its intended antiviral action, simeprevir has been observed to influence several host cell pathways. These off-target effects are critical to understand for a complete safety and efficacy profile of the drug.
Apoptosis
While direct quantitative data on simeprevir-induced apoptosis in non-cancerous host cells is limited, studies in hepatocellular carcinoma (HCC) cell lines provide some insights. For instance, mTOR inhibitors, which are also investigated in the context of HCV and HCC, have been shown to induce apoptosis by increasing the activity of caspases 3, 8, and 9.[4] The potential for simeprevir to induce apoptosis, particularly in the context of virally infected or cancerous liver cells, warrants further investigation.
Experimental Protocol: Caspase-3/7 Activity Assay
A common method to quantify apoptosis is by measuring the activity of executioner caspases, such as caspase-3 and caspase-7.
-
Cell Culture and Treatment: Plate cells (e.g., HepG2 or Huh7) at a suitable density in a 96-well plate. Allow cells to adhere overnight. Treat cells with varying concentrations of simeprevir or a vehicle control for a specified duration (e.g., 24, 48 hours). Include a positive control for apoptosis (e.g., staurosporine).
-
Assay Procedure: Use a commercially available caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay). Add the reagent directly to the wells.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
Data Analysis: Normalize the luminescence readings to a cell viability assay (e.g., MTT or CellTiter-Glo®) to account for differences in cell number.
Autophagy
Autophagy is a cellular degradation process that HCV can manipulate to its advantage. The interplay between simeprevir and autophagy is not yet fully elucidated. However, studies on other antiviral compounds have shown that modulation of autophagy can impact viral replication. The standard method to monitor autophagy is to measure the conversion of the soluble form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).
Experimental Protocol: LC3 Turnover Assay (Autophagic Flux)
To measure autophagic flux, it is crucial to assess the amount of LC3-II degradation, which can be achieved by using a lysosomal inhibitor.
-
Cell Culture and Treatment: Culture cells in the presence or absence of simeprevir. For each condition, include a parallel set of wells treated with a lysosomal inhibitor (e.g., chloroquine or bafilomycin A1) for the last few hours of the experiment.
-
Cell Lysis: Harvest cells and prepare protein lysates.
-
Western Blotting: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against LC3. A loading control (e.g., GAPDH or β-actin) should also be probed.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the bands.
-
Quantification: Quantify the band intensities for LC3-I and LC3-II. Autophagic flux is determined by the difference in the amount of LC3-II between samples with and without the lysosomal inhibitor.[5]
References
- 1. Regulation of cholesterol biosynthesis and lipid metabolism: A microRNA management perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on Simeprevir Resistance Mutations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial studies that characterized resistance mutations to simeprevir, a direct-acting antiviral agent used in the treatment of chronic hepatitis C virus (HCV) infection. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical pathways and workflows to offer a comprehensive resource for researchers in virology and drug development.
Introduction to Simeprevir and HCV NS3/4A Protease
Simeprevir is a potent, macrocyclic, noncovalent inhibitor of the HCV NS3/4A protease.[1][2] This viral enzyme is a serine protease crucial for the HCV life cycle, as it is responsible for cleaving the viral polyprotein at four specific sites to release mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are essential for viral replication.[1] By binding to the catalytic site of the NS3 protease, simeprevir competitively and reversibly blocks this cleavage process, thereby inhibiting viral replication.[1][2] However, the high mutation rate of the HCV RNA-dependent RNA polymerase can lead to the selection of amino acid substitutions in the NS3 protease region, which can reduce the binding affinity of simeprevir and confer drug resistance.
Key Simeprevir Resistance-Associated Substitutions (RASs)
Initial in vitro and clinical studies identified several key amino acid substitutions in the HCV NS3 protease that are associated with reduced susceptibility to simeprevir. The most clinically significant of these are found at positions Q80, D168, and R155.
Quantitative Analysis of Simeprevir Resistance
The level of resistance conferred by specific mutations is typically quantified as the fold change (FC) in the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) of the drug required to inhibit viral replication or enzyme activity, respectively, compared to the wild-type virus. A summary of the quantitative data from initial studies is presented below.
| NS3 Mutation | HCV Genotype | Fold Change in EC50/IC50 vs. Wild-Type | Reference(s) |
| Q80K | 1a | 7.7 - 11 | [2][3] |
| Q80R | 1a | 17 | [4] |
| R155K | 1a | 43 - 88 | [3][4] |
| D168A | 1a | >1000 | [4] |
| D168V | 1b | >2000 | [2][4] |
| Q80K + R155K | 1a | Replication boosted at low simeprevir concentrations | [4] |
Table 1: Fold-change in resistance for common simeprevir resistance-associated substitutions.
Experimental Protocols for Resistance Characterization
The identification and characterization of simeprevir resistance mutations have relied on several key experimental methodologies.
HCV Replicon Assay
The HCV replicon system is a cornerstone for studying viral replication and antiviral drug susceptibility in a controlled in vitro setting.
Detailed Methodology:
-
Cell Line: Human hepatoma cell lines, such as Huh-7 and its derivatives, are used as they are permissive to HCV RNA replication.
-
Replicon Constructs: Subgenomic or full-length HCV RNA replicons are engineered. These are typically bicistronic constructs containing the HCV 5' and 3' untranslated regions (UTRs), the NS3 to NS5B coding region, and a selectable marker (e.g., neomycin phosphotransferase) or a reporter gene (e.g., luciferase), driven by an internal ribosome entry site (IRES).
-
In Vitro Transcription and Transfection: The replicon plasmid DNA is linearized, and RNA is synthesized in vitro using a T7 RNA polymerase kit. The resulting RNA is then introduced into Huh-7 cells via electroporation.
-
Selection of Resistant Cells (for stable replicons): Transfected cells are cultured in the presence of a selection agent (e.g., G418 for neomycin resistance). Only cells that support replicon replication and express the resistance gene will survive and form colonies.
-
Transient Replication Assay: For replicons with a reporter gene, replication levels can be measured at various time points (e.g., 4, 24, 48, 72 hours) post-transfection by quantifying the reporter signal (e.g., luminescence).
-
Drug Susceptibility Testing: Stable replicon-harboring cells or transiently transfected cells are treated with serial dilutions of simeprevir. The EC50 value is determined by measuring the concentration of simeprevir that reduces HCV RNA levels or reporter gene expression by 50%.
-
RNA Quantification: HCV RNA levels are typically quantified using real-time reverse transcription PCR (RT-PCR).
Site-Directed Mutagenesis
Site-directed mutagenesis is employed to introduce specific amino acid substitutions into the NS3 protease region of an HCV replicon or an expression vector to confirm their impact on simeprevir susceptibility.
Detailed Methodology:
-
Template DNA: A plasmid containing the HCV NS3 protease gene (often within a replicon construct) is used as the template.
-
Primer Design: Two complementary oligonucleotide primers are designed to be between 25 and 45 bases in length. These primers contain the desired mutation in the center and have a minimum GC content of 40%. The melting temperature (Tm) should be ≥78°C.
-
PCR Amplification: A high-fidelity DNA polymerase (e.g., Pfu polymerase) is used for PCR to minimize the introduction of off-target mutations. The PCR reaction amplifies the entire plasmid.
-
Digestion of Parental DNA: The PCR product is treated with the restriction enzyme DpnI, which specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid intact.
-
Transformation: The DpnI-treated DNA is transformed into competent E. coli cells for amplification.
-
Sequence Verification: The resulting plasmids are sequenced to confirm the presence of the desired mutation and the absence of any unintended mutations.
Genotypic Analysis (Sequencing)
Sequencing of the NS3 protease-coding region from clinical isolates or from in vitro selection experiments is used to identify mutations associated with treatment failure.
Detailed Methodology:
-
RNA Extraction: Viral RNA is extracted from patient plasma or cell culture supernatant.
-
Reverse Transcription and PCR (RT-PCR): The NS3 region of the HCV genome is reverse transcribed into cDNA and then amplified by PCR using specific primers.
-
Sequencing:
-
Population Sequencing (Sanger Sequencing): This method provides the consensus sequence of the dominant viral variants in a sample. It is effective for detecting mutations present in a significant portion of the viral population.
-
Deep Sequencing (Next-Generation Sequencing): This technology allows for the detection of low-frequency variants within the viral quasispecies, providing a more comprehensive view of the resistance landscape.[2]
-
-
Sequence Analysis: The obtained nucleotide sequences are translated into amino acid sequences and compared to a wild-type reference sequence to identify substitutions.
Visualizing Key Processes
The following diagrams, generated using the DOT language, illustrate the HCV NS3/4A protease signaling pathway and a typical experimental workflow for characterizing simeprevir resistance.
HCV Polyprotein Processing and Inhibition by Simeprevir
Caption: HCV polyprotein processing by NS3/4A protease and its inhibition by simeprevir.
Experimental Workflow for Simeprevir Resistance Analysis
Caption: Experimental workflow for identifying and characterizing simeprevir resistance mutations.
Conclusion
The initial studies on simeprevir resistance were instrumental in defining the genetic determinants of treatment failure and informing clinical practice. The identification of key resistance-associated substitutions, such as Q80K, D168V, and R155K, through a combination of in vitro replicon assays, site-directed mutagenesis, and genotypic analysis of clinical samples, has provided a deeper understanding of the mechanisms of resistance to NS3/4A protease inhibitors. These foundational studies have paved the way for the development of next-generation direct-acting antivirals with improved resistance profiles and have underscored the importance of resistance testing in optimizing treatment strategies for patients with chronic hepatitis C.
References
Methodological & Application
Application Notes and Protocols: Simeprevir Sodium In Vitro Antiviral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simeprevir is a potent, direct-acting antiviral agent approved for the treatment of chronic hepatitis C virus (HCV) infection.[1][2] As a second-generation NS3/4A protease inhibitor, simeprevir features a macrocyclic structure that confers high binding affinity and specificity to the viral enzyme. The NS3/4A protease is a serine protease essential for cleaving the HCV polyprotein, a critical step in the viral replication cycle. By competitively and reversibly inhibiting this enzyme, simeprevir effectively halts viral maturation.[3] These application notes provide detailed protocols for the key in vitro assays used to characterize the antiviral activity and resistance profile of simeprevir sodium.
Mechanism of Action: Inhibition of HCV NS3/4A Protease
Simeprevir targets the HCV NS3/4A serine protease, an enzyme vital for the post-translational processing of the viral polyprotein into mature, functional viral proteins. Inhibition of this protease disrupts the viral replication complex, thereby suppressing HCV replication.
Quantitative Antiviral Activity of Simeprevir
The in vitro antiviral potency of simeprevir is quantified through biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is determined in biochemical assays targeting the isolated NS3/4A protease, while the half-maximal effective concentration (EC50) is measured in cell-based HCV replicon assays.
Table 1: Simeprevir IC50 Values Against Various HCV Genotypes (Biochemical Assay) [3]
| HCV Genotype | IC50 (nM) |
| 1a | <13 |
| 1b | <13 |
| 2 | <13 |
| 3 | 37 |
| 4 | <13 |
| 5 | <13 |
| 6 | <13 |
Table 2: Simeprevir EC50 Values in HCV Replicon Assays [4]
| HCV Genotype | Replicon System | EC50 (nM) |
| 1a | Chimeric Replicons | 8 - 28 |
| 1b | Huh-7 based | 8 - 28 |
| 1b | Reference Replicon | 9.4 |
Experimental Protocols
HCV Replicon Assay (Luciferase-Based)
This cell-based assay measures the inhibition of HCV RNA replication within human hepatoma (Huh-7) cells harboring an HCV subgenomic replicon that expresses a luciferase reporter gene.
Materials:
-
Huh-7 cells stably expressing an HCV subgenomic replicon (e.g., genotype 1b with a Renilla luciferase reporter).[5]
-
Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, penicillin, and streptomycin.
-
This compound, dissolved in DMSO.
-
96-well or 384-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the Huh-7 replicon cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[1]
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical 10-point dose titration can range from nanomolar to micromolar concentrations.[5]
-
Treatment: Add the diluted simeprevir to the cells. The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity. Include vehicle (DMSO) controls and positive controls (e.g., another known HCV inhibitor).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[5][6]
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.[7]
-
Data Analysis: Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the simeprevir concentration and fitting the data to a four-parameter logistic curve.
Cytotoxicity Assay (CCK-8)
This assay is performed in parallel with the replicon assay to assess the cytotoxicity of simeprevir and determine the selectivity index (SI = CC50/EC50).
Materials:
-
Huh-7 cells (or the same cell line used in the replicon assay).
-
Complete DMEM.
-
This compound, dissolved in DMSO.
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed Huh-7 cells in a 96-well plate at 5,000 cells/well and incubate for 24 hours.[1][4][8]
-
Compound Treatment: Treat the cells with the same serial dilutions of simeprevir as in the replicon assay.
-
Incubation: Incubate for 72 hours.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[1][4][8]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[1][4][8]
-
Data Analysis: Calculate the half-maximal cytotoxic concentration (CC50) using a similar method to the EC50 calculation.
NS3/4A Protease FRET Assay
This biochemical assay directly measures the inhibition of the HCV NS3/4A protease activity using a synthetic peptide substrate labeled with a FRET (Fluorescence Resonance Energy Transfer) pair.
Materials:
-
Recombinant HCV NS3/4A protease.
-
FRET peptide substrate (e.g., labeled with 5-FAM and QXL™520).[10]
-
Assay buffer (e.g., 50 mM Tris, pH 7.5, 30 mM DTT, 1% CHAPS, 15% glycerol).[10]
-
This compound in DMSO.
-
384-well black plates.
-
Fluorescence plate reader.
Procedure:
-
Reaction Setup: In a 384-well plate, add the assay buffer, simeprevir at various concentrations, and the NS3/4A protease.
-
Initiation: Start the reaction by adding the FRET peptide substrate. The final reaction volume is typically 80 µL.[11]
-
Incubation: Incubate the plate at room temperature.
-
Fluorescence Reading: Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 490 nm excitation and 520 nm emission for 5-FAM).[10]
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the simeprevir concentration.
Resistance Profiling Assay (Chimeric Replicon)
This assay assesses the susceptibility of HCV variants with specific NS3 mutations to simeprevir.
Procedure:
-
Isolate NS3 Sequence: Amplify the NS3 protease-coding region from clinical isolates or introduce specific mutations via site-directed mutagenesis.
-
Construct Chimeric Replicon: Insert the amplified or mutated NS3 sequence into a replication-deficient HCV genotype 1b replicon backbone.[12]
-
Transient Transfection: Transfect the chimeric replicon RNA into Huh-7 cells.
-
Antiviral Assay: Perform the HCV replicon assay as described above to determine the EC50 of simeprevir against the HCV variant.
-
Fold Change Calculation: Calculate the fold change in EC50 relative to the wild-type replicon to quantify the level of resistance. A fold change of >2.0 indicates reduced susceptibility, while a fold change of ≥50 signifies high-level resistance.[13][14]
Table 3: Simeprevir Resistance Profile for Key NS3 Mutations [7][13]
| NS3 Mutation | HCV Genotype | Fold Change in EC50 vs. Wild-Type |
| Q80K | 1a | ~10 |
| R155K | 1a | >50 |
| D168V | 1b | >50 |
| D168A | 1a | >2000 |
Conclusion
The in vitro assays described provide a robust framework for evaluating the antiviral potency and resistance profile of this compound. The HCV replicon assay is a crucial tool for determining cell-based efficacy, while the NS3/4A protease assay offers insights into the direct inhibitory activity. Resistance profiling using chimeric replicons is essential for understanding the clinical implications of viral mutations. These detailed protocols serve as a valuable resource for researchers in the field of HCV drug discovery and development.
References
- 1. dojindo.co.jp [dojindo.co.jp]
- 2. journals.asm.org [journals.asm.org]
- 3. In Vitro Activity of Simeprevir against Hepatitis C Virus Genotype 1 Clinical Isolates and Its Correlation with NS3 Sequence and Site-Directed Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 7. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. toolsbiotech.com [toolsbiotech.com]
- 10. eurogentec.com [eurogentec.com]
- 11. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Activity of Simeprevir against Hepatitis C Virus Genotype 1 Clinical Isolates and Its Correlation with NS3 Sequence and Site-Directed Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Virology analyses of HCV isolates from genotype 1-infected patients treated with simeprevir plus peginterferon/ribavirin in Phase IIb/III studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Virology analyses of HCV genotype 4 isolates from patients treated with simeprevir and peginterferon/ribavirin in the Phase III RESTORE study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Efficacy Testing of Simeprevir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simeprevir is a potent and specific inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease, an enzyme essential for viral replication.[1][2][3] As a direct-acting antiviral (DAA), simeprevir is a cornerstone in combination therapies for chronic HCV infection, particularly for genotypes 1 and 4.[2][4] Accurate and reproducible cell-based assays are critical for evaluating the efficacy of simeprevir, determining its potency against different HCV genotypes and resistance variants, and assessing its cytotoxic profile. These application notes provide detailed protocols for key cell-based assays to test the efficacy of simeprevir.
Mechanism of Action
Simeprevir is a competitive, reversible, and macrocyclic inhibitor of the HCV NS3/4A protease.[4] The NS3/4A protease is responsible for cleaving the HCV polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B), which are vital for the formation of the viral replication complex.[1][4] By binding to the catalytic site of the NS3 protease, simeprevir blocks this cleavage process, thereby halting viral replication.[1][4]
At concentrations above its half-maximal effective concentration (EC50), simeprevir can also restore the host's innate immune response by preventing the NS3/4A protease from cleaving key adaptor proteins in the interferon (IFN) signaling pathway, such as mitochondrial antiviral-signaling protein (MAVS) and toll/interleukin-1 receptor (TIR)-domain-containing adapter-inducing interferon-β (TRIF).[4]
Quantitative Data Summary
The following tables summarize the in vitro efficacy and cytotoxicity of simeprevir from various cell-based assays.
Table 1: In Vitro Efficacy of Simeprevir against HCV Genotypes
| HCV Genotype | Assay Type | Cell Line | EC50 (nM) | Reference |
| 1a | Replicon | Huh-7 based | 8 - 11 | [5] |
| 1b | Replicon | Huh-7 based | 9.4 - 28 | [5][6] |
| 2a | Replicon | Huh-7 based | <13 | [5][7] |
| 3 | Replicon | Huh-7 based | 37 | [5][7] |
| 4 | Replicon | Huh-7 based | <13 | [5][7] |
| 5 | Replicon | Huh-7 based | <13 | [5][7] |
| 6 | Replicon | Huh-7 based | <13 | [5][7] |
Table 2: In Vitro Cytotoxicity of Simeprevir
| Cell Line | Assay Type | CC50 (µM) | Reference |
| Various Human Cell Lines | Not Specified | > 16 | [5] |
| HepG2 | CBMN-Cyt Assay | Cytotoxicity observed at 5.0 µM | [8] |
| Huh-7 | Not Specified | No significant cytotoxicity mentioned |
Experimental Protocols
HCV Replicon Assay for Antiviral Efficacy (Luciferase-Based)
This assay measures the inhibition of HCV RNA replication in a human hepatoma cell line (e.g., Huh-7) harboring an HCV subgenomic replicon that expresses a reporter gene, typically luciferase.
Materials:
-
HCV replicon-containing cells (e.g., Huh-7-lunet harboring genotype 1b or 2a subgenomic replicon with Renilla luciferase)[9]
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Geneticin (G418)
-
Penicillin-Streptomycin
-
Non-Essential Amino Acids (NEAA)
-
Simeprevir
-
Dimethyl sulfoxide (DMSO)
-
384-well assay plates
-
Luciferase assay reagent (e.g., Bright-Glo)
-
Luminometer
Protocol:
-
Cell Culture: Maintain HCV replicon cells in DMEM supplemented with 10% FBS, 0.5 mg/mL G418, 100 U/mL penicillin, 100 µg/mL streptomycin, and 0.1 mM NEAA at 37°C in a 5% CO2 incubator.[9]
-
Cell Plating: Seed 2,000 cells per well in 90 µL of G418-free culture medium into 384-well plates.[9]
-
Compound Preparation: Prepare a 10-point serial dilution of simeprevir in DMSO (e.g., 1:3 dilutions).[9]
-
Compound Addition: Add 0.4 µL of the diluted simeprevir to each well, ensuring a final DMSO concentration of approximately 0.44%. Include DMSO-only wells as negative controls and a combination of known HCV inhibitors as a positive control.[9]
-
Incubation: Incubate the plates for 3 days at 37°C in a 5% CO2 incubator.[9]
-
Luciferase Assay: Perform the luciferase assay according to the manufacturer's instructions (e.g., Promega Bright-Glo).[10]
-
Data Analysis: Measure the luminescence using a microplate luminometer.[10] Calculate the EC50 value by plotting the percentage of inhibition against the log of the simeprevir concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT-Based)
This colorimetric assay assesses the effect of simeprevir on cell viability by measuring the metabolic activity of cells.
Materials:
-
Human hepatoma cell line (e.g., HepG2 or Huh-7)
-
DMEM with 10% FBS
-
Simeprevir
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate spectrophotometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of simeprevir in culture medium. Remove the old medium from the cells and add 100 µL of the simeprevir dilutions. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.[8]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[11]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the CC50 value, which is the concentration of simeprevir that reduces cell viability by 50%.
Visualizations
Caption: Simeprevir inhibits the HCV NS3/4A protease, blocking polyprotein processing.
Caption: Workflow for the HCV replicon assay to determine simeprevir efficacy.
Caption: Simeprevir restores interferon signaling by inhibiting NS3/4A protease-mediated cleavage of MAVS.
References
- 1. What is the mechanism of Simeprevir Sodium? [synapse.patsnap.com]
- 2. Simeprevir - Wikipedia [en.wikipedia.org]
- 3. Simeprevir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Simeprevir for the treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubcompare.ai [pubcompare.ai]
- 10. pubs.acs.org [pubs.acs.org]
- 11. merckmillipore.com [merckmillipore.com]
High-Throughput Screening Assays Using Simeprevir: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simeprevir, a clinically approved inhibitor of the hepatitis C virus (HCV) NS3/4A protease, has emerged as a valuable tool in high-throughput screening (HTS) campaigns, not only for its primary indication but also for drug repurposing efforts against other viral pathogens, notably SARS-CoV-2.[1][2] Its well-characterized mechanism of action, favorable pharmacokinetic properties, and established safety profile make it an attractive candidate for screening libraries to identify novel antiviral agents.[3] This document provides detailed application notes and protocols for utilizing simeprevir in various HTS assays, including quantitative data summaries and visualizations of relevant signaling pathways and experimental workflows.
Mechanism of Action
Simeprevir is a potent and specific inhibitor of the HCV NS3/4A protease, an enzyme essential for viral replication.[1][2] The NS3/4A protease cleaves the HCV polyprotein into mature non-structural proteins. By blocking this activity, simeprevir halts the viral life cycle.[2]
In the context of SARS-CoV-2, simeprevir has been shown to inhibit the main protease (Mpro or 3CLpro) and, in some studies, the RNA-dependent RNA polymerase (RdRp), both of which are critical for viral replication.[4] The inhibitory activity against Mpro is thought to be a key mechanism for its anti-SARS-CoV-2 effects.[4]
Furthermore, the HCV NS3/4A protease is known to cleave host proteins involved in the innate immune response, specifically in the interferon (IFN) signaling pathway. By inhibiting the viral protease, simeprevir can restore the host's natural antiviral defenses.[5]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of simeprevir against various viral targets and in different cell-based assays.
| Target Enzyme | Assay Type | IC50 (µM) | Reference(s) |
| SARS-CoV-2 Mpro | FRET-based | 9.6 ± 2.3 | [4] |
| SARS-CoV-2 Mpro | Enzymatic Inhibition | 13.74 | [6][7] |
| SARS-CoV RdRp | Picogreen fluorescence-based | 5.5 ± 0.2 | [4] |
| HCV NS3/4A Protease (Genotypes 1a, 1b, 2, 4, 5, 6) | Biochemical | <0.013 | [8] |
| HCV NS3/4A Protease (Genotype 3) | Biochemical | 0.037 | [8] |
Table 1: Biochemical Inhibitory Activity of Simeprevir
| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| SARS-CoV-2 | Vero E6 | Antiviral | 4 | 19 | 4.75 | [9] |
| SFTSV | Cell-based | Antiviral | 0.009774 | >100 (inferred) | >10231 (inferred) | [5] |
| HCV Genotype 1a/1b | Replicon | Replicon-based | 0.008 - 0.028 | >16 | >571 - >2000 | [8] |
Table 2: Cell-Based Antiviral Activity of Simeprevir
Experimental Protocols
SARS-CoV-2 Main Protease (Mpro) FRET-Based Inhibition Assay
This protocol describes a high-throughput, fluorescence resonance energy transfer (FRET)-based assay to screen for inhibitors of SARS-CoV-2 Mpro. The assay measures the cleavage of a specific peptide substrate labeled with a FRET pair (e.g., Edans/Dabcyl). Cleavage of the substrate by Mpro separates the FRET pair, resulting in an increase in fluorescence.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Simeprevir (or other test compounds) dissolved in DMSO
-
384-well black, low-volume assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of simeprevir or other test compounds in DMSO. Further dilute in Assay Buffer to the final desired concentrations (ensure final DMSO concentration is ≤1%).
-
Add 5 µL of diluted compound solution to the wells of the 384-well plate. Include wells with DMSO only as a negative control (100% activity) and a known Mpro inhibitor as a positive control.
-
Add 10 µL of Mpro enzyme solution (e.g., 20 nM final concentration) in Assay Buffer to all wells except for the "no enzyme" control wells. Add 10 µL of Assay Buffer to the "no enzyme" wells.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 5 µL of the FRET substrate solution (e.g., 10 µM final concentration) in Assay Buffer to all wells.
-
Immediately measure the fluorescence intensity (Excitation: ~340 nm, Emission: ~490 nm) every minute for 30-60 minutes at 37°C.
-
Calculate the initial reaction velocity (slope of the linear portion of the fluorescence curve) for each well.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control and calculate the IC50 value for simeprevir.
SARS-CoV-2 RNA-Dependent RNA Polymerase (RdRp) PicoGreen-Based Inhibition Assay
This protocol outlines a method to assess the inhibition of SARS-CoV-2 RdRp activity using the fluorescent dye PicoGreen, which selectively binds to double-stranded RNA (dsRNA). Inhibition of RdRp results in a decrease in the amount of dsRNA product and, consequently, a lower fluorescence signal.
Materials:
-
Recombinant SARS-CoV-2 RdRp complex (nsp12, nsp7, and nsp8)
-
RNA template (e.g., poly(U))
-
Ribonucleotide triphosphates (rNTPs)
-
Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM KCl, 6 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100
-
Simeprevir (or other test compounds) dissolved in DMSO
-
Quant-iT™ PicoGreen™ dsRNA Reagent
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of simeprevir or test compounds in DMSO and then in Reaction Buffer.
-
In a 384-well plate, add 2.5 µL of the diluted compound.
-
Add 12.5 µL of a master mix containing the RdRp enzyme complex, RNA template, and rNTPs in Reaction Buffer.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 5 µL of 50 mM EDTA.
-
Prepare a 1:200 dilution of PicoGreen reagent in TE Buffer. Protect from light.
-
Add 80 µL of the diluted PicoGreen reagent to each well.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity (Excitation: ~480 nm, Emission: ~520 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cell-Based Antiviral Assay (Plaque Reduction Assay)
This protocol describes a plaque reduction assay to determine the antiviral activity of simeprevir against a chosen virus (e.g., SARS-CoV-2) in a suitable cell line (e.g., Vero E6).
Materials:
-
Vero E6 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Virus stock of known titer (plaque-forming units [PFU]/mL)
-
Simeprevir (or other test compounds)
-
Overlay medium (e.g., DMEM with 1% methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Seed Vero E6 cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of the virus stock in serum-free DMEM.
-
Aspirate the growth medium from the cell monolayers and infect with 100-200 PFU of the virus per well.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
During the incubation, prepare serial dilutions of simeprevir in overlay medium.
-
After the adsorption period, remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).
-
Add 2 mL of the overlay medium containing the different concentrations of simeprevir to the respective wells. Include a "no drug" control.
-
Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-3 days).
-
After incubation, fix the cells with 10% formalin for at least 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each simeprevir concentration compared to the "no drug" control and determine the EC50 value.
Visualizations
Signaling Pathway: Simeprevir's Restoration of Interferon Signaling
The following diagram illustrates how the HCV NS3/4A protease disrupts the interferon signaling pathway and how simeprevir, by inhibiting this protease, can restore the host's innate immune response.
Caption: Simeprevir restores interferon signaling by inhibiting HCV NS3/4A protease.
Experimental Workflow: FRET-Based Mpro Inhibition Assay
This diagram outlines the key steps in the high-throughput FRET-based assay for screening inhibitors of SARS-CoV-2 Mpro.
Caption: Workflow for a FRET-based SARS-CoV-2 Mpro high-throughput screening assay.
Conclusion
Simeprevir serves as a versatile tool for high-throughput screening in antiviral drug discovery. The provided protocols for enzymatic and cell-based assays offer robust methods for evaluating its inhibitory potential and for screening compound libraries. The quantitative data and pathway visualizations included in these application notes are intended to facilitate the design and interpretation of HTS experiments, ultimately accelerating the identification of new therapeutic agents against a range of viral diseases.
References
- 1. 2.4. Antiviral Activity Using Plaque Reduction Assay [bio-protocol.org]
- 2. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simeprevir for the treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Simeprevir Sodium in HCV Replicon System Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of simeprevir sodium, a potent second-generation NS3/4A protease inhibitor, in Hepatitis C Virus (HCV) replicon system studies. Detailed protocols for key experiments are provided to facilitate research and development of anti-HCV therapeutics.
Introduction
Simeprevir is a direct-acting antiviral agent that targets the HCV NS3/4A protease, an enzyme critical for viral replication.[1][2][3] By inhibiting this protease, simeprevir prevents the cleavage of the HCV polyprotein, thereby halting the formation of mature viral proteins necessary for replication.[1][3] The HCV replicon system is an invaluable in vitro tool that allows for the study of viral replication and the evaluation of antiviral compounds in a controlled cellular environment.[4][5]
Mechanism of Action
Simeprevir is a competitive, reversible, and noncovalent inhibitor of the HCV NS3/4A serine protease.[1][6] Its macrocyclic structure enhances its binding affinity and specificity to the protease's active site.[1][7] This targeted inhibition disrupts the viral life cycle early in the replication process, leading to a reduction in viral load.[3]
Caption: Mechanism of Action of Simeprevir on HCV Replication.
Quantitative Data Summary
The following tables summarize the in vitro activity of simeprevir against various HCV genotypes and its cytotoxic profile.
Table 1: In Vitro Anti-HCV Activity of Simeprevir in Replicon Assays
| HCV Genotype/Subtype | Replicon System | EC50 (nM) | Fold Change vs. Wild-Type | Reference |
| Genotype 1a (Wild-Type) | Chimeric Replicon | 11 (median) | 1.4 (median) | [7][8] |
| Genotype 1a (with Q80K) | Chimeric Replicon | - | ~10-fold reduction in activity | [9] |
| Genotype 1b (Wild-Type) | Huh-7 based | 7.8 - 28 | 0.4 (median) | [7][10][11] |
| Genotype 3a | Biochemical Assay | 37 | - | [7] |
| Genotype 4 | Chimeric Replicon | - | 4.6 (I132L), 39 (D168E) | [12] |
Table 2: Cytotoxicity Profile of Simeprevir
| Cell Line | Assay | CC50 (µM) | Selectivity Index (CC50/EC50) | Reference |
| Various Human Cell Lines | - | > 16 | > 500 | [7] |
| Panel of Human Cell Lines | Cytotoxic/Cytostatic Assays | ≥ 10 | > 1000 | [13] |
| HepG2 | CBMN-Cyt Assay | Genotoxic effects at ≥ 1.25 µM | - | [14] |
Experimental Protocols
Protocol 1: HCV Replicon Inhibition Assay
This protocol details the procedure for determining the half-maximal effective concentration (EC50) of simeprevir.
Caption: Workflow for HCV Replicon Inhibition Assay.
Materials:
-
HCV replicon-harboring cells (e.g., Huh-7 derived)[15]
-
Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)
-
This compound
-
DMSO
-
384-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Plating: Seed HCV replicon cells into 384-well plates at a predetermined density to ensure they are in the logarithmic growth phase at the end of the assay.[15]
-
Compound Preparation: Prepare a 10-point serial dilution of simeprevir in DMSO. A common starting concentration is 10 mM.
-
Compound Addition: Add the diluted simeprevir to the cell plates. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity. Include vehicle (DMSO) only wells as negative controls and a known HCV inhibitor as a positive control.[15]
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[15]
-
Luciferase Assay: After incubation, add a luciferase assay reagent that measures the activity of the reporter gene (e.g., Renilla luciferase) encoded by the replicon.
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition of HCV replication for each simeprevir concentration relative to the vehicle control. Determine the EC50 value by fitting the dose-response curve using a four-parameter non-linear regression model.[15]
Protocol 2: Cytotoxicity Assay
This protocol is for assessing the cytotoxic effects of simeprevir to determine its therapeutic window.
Materials:
-
Parental Huh-7 cells (or the host cell line for the replicon)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well or 384-well cell culture plates
-
Cytotoxicity assay reagent (e.g., Calcein AM, MTS, or CellTiter-Glo®)
-
Plate reader (fluorescence or absorbance, depending on the assay)
Procedure:
-
Cell Plating: Seed parental cells in 96-well or 384-well plates at a suitable density.
-
Compound Preparation and Addition: Prepare and add serial dilutions of simeprevir as described in the replicon inhibition assay protocol.
-
Incubation: Incubate the plates for the same duration as the replicon assay (e.g., 72 hours).
-
Assay Performance: Add the chosen cytotoxicity reagent to the wells according to the manufacturer's instructions. This may involve measuring fluorescent product formation (e.g., Calcein AM) or absorbance changes (e.g., MTS).[15]
-
Data Acquisition: Read the plates using the appropriate plate reader.
-
Data Analysis: Calculate the percent cell viability for each concentration relative to the vehicle control. Determine the half-maximal cytotoxic concentration (CC50) by fitting the data to a dose-response curve.
Protocol 3: Drug Resistance Study
This protocol outlines the methodology for selecting and characterizing simeprevir-resistant HCV replicons.
Caption: Logical Flow for a Simeprevir Resistance Study.
Procedure:
-
Selection of Resistant Replicons: Culture HCV replicon cells in the presence of simeprevir at a concentration around the EC90 value. Gradually increase the drug concentration over several passages to select for resistant variants.[5]
-
Colony Formation Assay: Plate the treated cells at a low density and maintain them under G418 selection. Resistant cells will form visible colonies.[16]
-
Isolation and Expansion of Resistant Clones: Isolate individual G418-resistant colonies and expand them into clonal cell lines.
-
Genotypic Analysis:
-
Extract total RNA from the resistant cell clones.
-
Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the NS3/4A protease coding region of the HCV replicon.
-
Sequence the PCR products to identify mutations associated with simeprevir resistance. Common resistance-associated substitutions for simeprevir are found at NS3 positions Q80, S122, R155, and D168.[1][7]
-
-
Phenotypic Analysis:
-
Introduce the identified mutations (singly or in combination) into a wild-type replicon construct using site-directed mutagenesis.
-
Perform a transient replicon assay (as described in Protocol 1) with the mutant replicons to confirm their reduced susceptibility to simeprevir and to quantify the fold-change in EC50.[8]
-
Conclusion
This compound is a valuable tool for studying HCV replication and for the preclinical evaluation of novel anti-HCV therapeutic strategies. The protocols and data presented here provide a solid foundation for researchers to effectively utilize simeprevir in their HCV replicon system studies. Careful consideration of potential resistance development is crucial for the successful application of this and other direct-acting antiviral agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Simeprevir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 6. Simeprevir | C38H47N5O7S2 | CID 24873435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Simeprevir for the treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Activity of Simeprevir against Hepatitis C Virus Genotype 1 Clinical Isolates and Its Correlation with NS3 Sequence and Site-Directed Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Virology analyses of HCV isolates from genotype 1-infected patients treated with simeprevir plus peginterferon/ribavirin in Phase IIb/III studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.glpbio.com [file.glpbio.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Virology analyses of HCV genotype 4 isolates from patients treated with simeprevir and peginterferon/ribavirin in the Phase III RESTORE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scielo.br [scielo.br]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Colony Forming Assay for HCV-Replicon Cell Line [bio-protocol.org]
Application Notes and Protocols for Simeprevir Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simeprevir (also known as TMC435, marketed as Olysio™) is a potent and specific inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease.[1][2] This enzyme is crucial for viral replication, making it a key target for antiviral therapy.[1] Simeprevir is a second-generation protease inhibitor characterized by a macrocyclic structure, which enhances its binding affinity and specificity.[1] It has demonstrated efficacy against HCV genotypes 1 and 4.[3] Preclinical evaluation in various animal models was a critical step in its development, providing essential data on its pharmacokinetics, efficacy, and safety profile.[4][5]
These application notes provide a detailed overview of the protocols for simeprevir administration in common animal models, including rodents and non-rodents. The information is compiled from preclinical studies to guide researchers in designing and executing their own in vivo experiments.
Mechanism of Action
Simeprevir is a direct-acting antiviral agent that functions as a competitive, reversible, noncovalent inhibitor of the HCV NS3/4A protease.[6] The NS3/4A protease is responsible for cleaving the HCV polyprotein into mature, functional non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are essential for the formation of the viral replication complex.[6] By binding to the catalytic site of the NS3 protease, simeprevir blocks this cleavage process, thereby halting viral replication.[6] In addition to its primary mechanism, simeprevir also inhibits several host transporters, including OATP1B1/3 and MRP2, which can influence its pharmacokinetic profile and lead to side effects such as elevated bilirubin levels.[1][5]
Caption: Mechanism of action of simeprevir in inhibiting HCV replication.
Data Presentation: Pharmacokinetics and Toxicology
Quantitative data from preclinical pharmacokinetic and toxicology studies are summarized below for easy comparison across different animal species.
Table 1: Pharmacokinetic Parameters of Simeprevir in Animal Models
| Species | Dose (mg/kg) | Route | Cmax (µM) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (F%) | Liver:Plasma Ratio | Reference |
| Rat | Not Specified | Oral | - | - | - | - | 29:1 | [6] |
| Rat | 6.5 (oral) | Oral | - | - | - | - | 32:1 | [4] |
| Dog | 6.5 | Oral | 4.72 | - | 14,986 | 100% | - | [4] |
Note: Detailed pharmacokinetic parameters such as Cmax and Tmax for rats were not available in the reviewed literature. The high liver-to-plasma ratio indicates significant distribution to the liver, the primary site of HCV replication.
Table 2: Summary of Single-Dose and Repeat-Dose Toxicology Studies
| Species | Maximum Tolerated Single Dose (mg/kg) | Duration of Repeat-Dose Study | Key Findings in Repeat-Dose Studies | Reference |
| Mouse | 500 | Up to 3 months | GI effects (soft/mucoid feces), swelling of enterocytes, liver effects. | [5] |
| Rat | 1000 | Up to 6 months | GI effects, swelling of enterocytes, liver effects, delayed gastric emptying. | [5] |
| Dog | 160 | Up to 9 months | GI effects, swelling of enterocytes, liver effects. Cardiovascular toxicity at high exposures (~28x human AUC). | [5] |
| Monkey | 300 | Up to 28 days | Generally well-tolerated with some GI effects noted. | [5] |
Note: GI effects were commonly observed across species. Liver effects were also noted, consistent with the drug's high distribution to and metabolism in the liver.
Experimental Protocols
The following are detailed methodologies for key experiments involving simeprevir administration in animal models. These protocols are synthesized from published preclinical data and standard laboratory procedures.
Protocol 1: Pharmacokinetic (PK) Study in Rats
Objective: To determine the pharmacokinetic profile of simeprevir in rats following a single oral dose.
Materials:
-
Simeprevir powder
-
Vehicle for oral suspension (e.g., 0.5% w/v methylcellulose in purified water)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimate rats to the facility for at least one week prior to the study. House them under standard conditions (12-h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Formulation Preparation: Prepare a suspension of simeprevir in the vehicle at the desired concentration (e.g., 10 mg/mL). Ensure the suspension is homogenous by vortexing or stirring prior to each administration.
-
Dosing: Fast the rats overnight (approximately 12 hours) before dosing, with continued access to water. Administer a single oral dose of the simeprevir suspension via gavage at a volume of 10 mL/kg.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of simeprevir in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
Caption: Workflow for a typical pharmacokinetic study of simeprevir in rats.
Protocol 2: Efficacy Study in an HCV Chimeric Mouse Model
Objective: To evaluate the in vivo antiviral efficacy of simeprevir in a humanized liver chimeric mouse model infected with HCV.
Materials:
-
Immunodeficient mice (e.g., uPA/SCID)
-
Cryopreserved human hepatocytes
-
HCV patient serum or cell culture-derived HCV (HCVcc)
-
Simeprevir formulation for oral administration
-
Materials for blood collection and serum/plasma separation
-
RNA extraction kits
-
RT-qPCR system and reagents for HCV RNA quantification
Procedure:
-
Generation of Chimeric Mice: Transplant human hepatocytes into immunodeficient mice to create a chimeric liver. Allow several weeks for human hepatocyte engraftment and repopulation.
-
HCV Infection: Inoculate the chimeric mice with HCV via intravenous injection. Monitor the mice for the establishment of a stable, high-titer infection by measuring serum HCV RNA levels.
-
Treatment Initiation: Once a stable infection is confirmed (typically 4-6 weeks post-infection), randomize the mice into treatment and vehicle control groups.
-
Simeprevir Administration: Administer simeprevir orally (e.g., via gavage) once daily for a specified treatment period (e.g., 14 or 28 days) at the desired dose level(s). The control group receives the vehicle only.
-
Monitoring of Viral Load: Collect blood samples at regular intervals (e.g., weekly) throughout the treatment and post-treatment follow-up periods.
-
HCV RNA Quantification: Extract RNA from serum or plasma and quantify HCV RNA levels using a validated RT-qPCR assay.
-
Endpoint Analysis: The primary efficacy endpoint is the reduction in HCV RNA levels from baseline. A sustained virologic response (SVR), defined as undetectable HCV RNA at the end of a post-treatment follow-up period (e.g., 4 or 12 weeks), can also be assessed.
-
Toxicity Monitoring: Monitor the animals for any signs of toxicity, including changes in body weight, behavior, and clinical signs. At the end of the study, liver tissues can be collected for histopathological analysis.
Conclusion
The protocols and data presented provide a comprehensive guide for the administration of simeprevir in animal models for pharmacokinetic, efficacy, and toxicology studies. The high distribution of simeprevir to the liver underscores its targeted action at the site of HCV replication. While generally well-tolerated, researchers should be mindful of potential gastrointestinal and hepatic effects, particularly in long-term studies. The use of appropriate animal models, such as the chimeric mouse model, is essential for evaluating the in vivo efficacy of direct-acting antivirals like simeprevir. Adherence to these detailed protocols will facilitate the generation of robust and reproducible data in the preclinical evaluation of simeprevir and other anti-HCV agents.
References
- 1. Simeprevir for the treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse Systems to Model Hepatitis C Virus Treatment and Associated Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simeprevir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Simeprevir | C38H47N5O7S2 | CID 24873435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
Application Notes: Biochemical Assays for Simeprevir Protease Inhibition
For Research Use Only.
Introduction
Simeprevir is a potent, direct-acting antiviral agent used in the treatment of chronic Hepatitis C virus (HCV) infection.[1][2] It functions as a specific, competitive, and reversible inhibitor of the HCV non-structural protein 3/4A (NS3/4A) serine protease.[3][4] The NS3/4A protease is a heterodimeric enzyme, composed of the NS3 catalytic subunit and the NS4A cofactor, which is essential for viral replication.[5][6] This enzyme is responsible for cleaving the HCV polyprotein at four specific junctions to produce mature non-structural proteins required for the assembly of the viral replication complex.[5][7][8] By binding to the active site of the protease, simeprevir blocks this polyprotein processing, thereby halting viral maturation and replication.[1] These application notes provide a detailed protocol for a standard biochemical assay to determine the inhibitory activity of simeprevir against the HCV NS3/4A protease.
Mechanism of Action
The HCV genome is translated into a single large polyprotein, which must be cleaved into individual functional proteins for the virus to replicate.[5] The viral NS3/4A serine protease performs crucial cleavages at the NS3/NS4A, NS4A/NS4B, NS4B/NS5A, and NS5A/NS5B junctions.[7] Simeprevir non-covalently binds to the protease's active site, physically obstructing the substrate and preventing these cleavage events.[3][4] This disruption of the viral life cycle forms the basis of its therapeutic effect.
References
- 1. What is the mechanism of Simeprevir Sodium? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Simeprevir for the treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Hepatitis C virus NS3/4A protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Details of HCV NS3/4A Proteinase Functionality Revealed by a High-Throughput Cleavage Assay | PLOS One [journals.plos.org]
- 8. eurogentec.com [eurogentec.com]
Crystallography of Simeprevir in Complex with HCV NS3/4A Protease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the crystallographic studies of simeprevir in complex with its target, the Hepatitis C Virus (HCV) NS3/4A protease. This document includes a summary of the quantitative structural and binding data, as well as comprehensive protocols for the expression, purification, and crystallization of the protein-inhibitor complex.
Introduction
Simeprevir (formerly TMC435) is a potent, macrocyclic, noncovalent, and reversible inhibitor of the HCV NS3/4A serine protease, an enzyme essential for viral replication.[1] Structural studies of simeprevir bound to NS3/4A have been instrumental in understanding its mechanism of action and have provided a basis for the structure-guided design of next-generation antiviral agents. The primary crystal structures of simeprevir in complex with the NS3/4A protease domain are deposited in the Protein Data Bank (PDB) under the accession codes 3KEE and 4B76.
Data Presentation
Crystallographic Data Summary
The following table summarizes the key crystallographic data for the publicly available structures of simeprevir in complex with HCV NS3/4A protease.
| PDB ID | Resolution (Å) | R-work / R-free | Space Group | Unit Cell Dimensions (Å, °) |
| 3KEE | 2.40 | 0.196 / 0.246 | P 43 21 2 | a=86.3, b=86.3, c=113.8, α=90, β=90, γ=90 |
| 4B76 | 2.14 | 0.194 / 0.253 | P 21 21 21 | a=91.4, b=110.3, c=142.1, α=90, β=90, γ=90 |
Simeprevir Binding Affinity
This table presents the reported in vitro binding affinities of simeprevir against various HCV genotypes.
| Assay Type | HCV Genotype | Value |
| Ki | 1a | 0.2 nM |
| EC50 | 1b (replicon) | 3.8 nM |
Experimental Protocols
The following protocols are synthesized from methodologies reported in the primary publications and related literature for the structural analysis of HCV NS3/4A protease inhibitors.
Protocol 1: Expression and Purification of HCV NS3/4A Protease
This protocol describes the expression of a single-chain NS3/4A construct in E. coli and its subsequent purification.
1. Gene Construct and Expression Vector:
-
The construct typically comprises the NS3 protease domain (residues 1-181) fused to the central hydrophobic region of the NS4A cofactor (residues 21-34) via a flexible linker (e.g., Gly4-Ser-Gly4).
-
The gene is cloned into a suitable bacterial expression vector, such as pET, containing an N-terminal His-tag for affinity purification.
2. Protein Expression:
-
Transform E. coli BL21(DE3) cells with the expression plasmid.
-
Grow the cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Continue incubation at a reduced temperature, typically 18-20°C, for 16-20 hours.
3. Cell Lysis and Lysate Clarification:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 5% glycerol).
-
Lyse the cells by sonication or using a high-pressure homogenizer.
-
Clarify the lysate by centrifugation at 30,000 x g for 45 minutes at 4°C to remove cell debris.
4. Affinity and Size-Exclusion Chromatography:
-
Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (lysis buffer containing 20-40 mM imidazole).
-
Elute the His-tagged protein with elution buffer (lysis buffer containing 250-500 mM imidazole).
-
(Optional) Cleave the His-tag using a specific protease (e.g., TEV protease) followed by a second Ni-NTA step to remove the uncleaved protein and the protease.
-
Further purify the protein by size-exclusion chromatography (e.g., using a Superdex 75 or 200 column) in a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Pool the fractions containing the pure NS3/4A protease, concentrate to 10-15 mg/mL, and flash-freeze in liquid nitrogen for storage at -80°C.
Protocol 2: Crystallization of the Simeprevir-NS3/4A Complex
This protocol outlines the hanging drop vapor diffusion method for co-crystallizing simeprevir with the purified NS3/4A protease.
1. Preparation of the Complex:
-
Thaw the purified NS3/4A protease on ice.
-
Prepare a stock solution of simeprevir in 100% DMSO (e.g., 10 mM).
-
Incubate the protease with a 3- to 5-fold molar excess of simeprevir for at least 1 hour on ice to ensure complex formation.
2. Crystallization by Hanging Drop Vapor Diffusion:
-
Set up 24-well crystallization plates. Pipette 500 µL of the reservoir solution into each well. A reported successful reservoir condition for a similar complex (PDB: 4B76) is:
-
0.2 M 2-(N-morpholino)ethanesulfonic acid (MES)-NaOH pH 6.6
-
14-20% w/v Polyethylene glycol (PEG) 6000
-
10% w/v 2-Methyl-2,4-pentanediol (MPD)
-
-
On a siliconized glass coverslip, mix 1 µL of the protein-simeprevir complex (at 10-15 mg/mL) with 1 µL of the reservoir solution.
-
Invert the coverslip and seal it over the well.
-
Incubate the plates at a constant temperature, typically 20°C.
-
Monitor the drops for crystal growth over several days to weeks.
3. Crystal Handling and Data Collection:
-
Once crystals appear, they can be cryo-protected by briefly soaking them in a solution containing the reservoir components supplemented with a cryoprotectant (e.g., 20-25% glycerol or ethylene glycol).
-
Harvest the crystals using a loop and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
Visualizations
References
Application Notes and Protocols for Simeprevir Sodium in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simeprevir, a potent and specific inhibitor of the hepatitis C virus (HCV) NS3/4A protease, is a crucial tool in antiviral research and drug development.[1][2][3] The NS3/4A protease is a serine protease essential for the cleavage of the HCV polyprotein, a critical step in the viral replication cycle.[1][2][4] By inhibiting this enzyme, simeprevir effectively blocks viral maturation and proliferation.[2] At concentrations above its antiviral effective concentration, simeprevir has also been shown to restore interferon (IFN)-signaling pathways that are often disrupted by the HCV NS3/4A protease.[1][4] These application notes provide detailed protocols for the preparation and use of simeprevir sodium in cell culture experiments, along with relevant data on its physicochemical properties and effects on various cell lines.
Physicochemical Properties and Solubility
Proper preparation of this compound solutions is critical for obtaining reproducible and reliable experimental results. The following table summarizes the key properties and solubility of this compound.
| Property | Value | Reference |
| Molecular Formula | C₃₈H₄₇N₅O₇S₂ · Na | [5] |
| Molecular Weight | 749.9 g/mol | [5][6] |
| Appearance | Crystalline solid | [5] |
| Storage | -20°C | [5][6] |
| Stability | ≥ 4 years at -20°C | [5][6] |
| Solubility in DMSO | ~30 mg/mL | [5][6][7] |
| Solubility in Dimethylformamide | ~30 mg/mL | [5][6] |
| Solubility in Ethanol | Slightly soluble | [5][7] |
| Aqueous Solubility | Sparingly soluble. For aqueous buffers, dissolve in DMSO first and then dilute. A 1:2 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.33 mg/mL. | [5] |
| Aqueous Solution Stability | Not recommended for storage for more than one day. | [5] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
Weigh out the required amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 7.5 mg of this compound (MW: 749.9 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO to 7.5 mg of this compound.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming at 37°C for 10 minutes or sonication can aid in dissolution.[8]
-
Aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C. Under these conditions, the stock solution is stable for several months.[8]
Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture experiment. For example, to prepare 10 mL of cell culture medium with a final simeprevir concentration of 10 µM, you would need to add 10 µL of the 10 mM stock solution.
-
Add the calculated volume of the simeprevir stock solution to the pre-warmed cell culture medium.
-
Mix the working solution gently but thoroughly by inverting the tube or pipetting up and down.
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
Use the freshly prepared working solution immediately for treating cells. Do not store aqueous working solutions.[5]
Effects of Simeprevir on Various Cell Lines
The following table summarizes the reported biological activity and cytotoxicity of simeprevir in different cell lines.
| Cell Line | Assay | Endpoint | Value | Reference |
| Huh7 (HCV replicon) | Luciferase-based replication assay | EC₅₀ | 7.8 nM | [5][6] |
| Huh7-Luc (HCV genotype 1b replicon) | Luciferase-based replication assay | EC₅₀ | 8 nM | [8] |
| Huh7-Luc (HCV genotype 1b replicon) | Luciferase-based replication assay | EC₉₀ | 24 nM | [8] |
| Various human cell lines | Cytotoxicity assay | CC₅₀ | > 16 µM | [4] |
| Vero E6 | CCK-8 cytotoxicity assay | CC₅₀ | 32.71 ± 0.94 µM | [9][10] |
| Vero E6 (SARS-CoV-2 infected) | RT-qPCR | EC₅₀ | 1.41 ± 0.12 µM | [9] |
| HepG2 | Nuclear Division Cytotoxicity Index (NDCI) | Significant reduction | 5.0 µM | [11][12] |
| HepG2 | Micronucleus assay | Increased frequency of micronuclei | Highest concentrations tested | [11] |
Visualizations
Signaling Pathway of Simeprevir's Antiviral Action
Simeprevir primarily targets the HCV NS3/4A protease, a key enzyme in the viral replication cycle. By inhibiting this protease, simeprevir prevents the processing of the viral polyprotein, thereby halting the production of mature viral proteins necessary for replication. Additionally, at higher concentrations, simeprevir can interfere with the NS3/4A-mediated cleavage of host proteins involved in the innate immune response, such as MAVS and TRIF, leading to the restoration of interferon signaling.[1][4]
Caption: Mechanism of action of simeprevir in inhibiting HCV replication.
Experimental Workflow for Cell Treatment
The following diagram outlines a typical workflow for treating cultured cells with this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Simeprevir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Simeprevir for the treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. glpbio.com [glpbio.com]
- 8. apexbt.com [apexbt.com]
- 9. Effects of simeprevir on the replication of SARS-CoV-2 in vitro and in transgenic hACE2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Simeprevir in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of simeprevir, a direct-acting antiviral agent against the hepatitis C virus, in biological matrices. The protocols described herein are based on established and validated analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Simeprevir is a potent inhibitor of the HCV NS3/4A protease, a crucial enzyme in the viral replication cycle. Accurate quantification of simeprevir in biological samples, such as plasma, is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The methods outlined below provide sensitive and selective quantification of simeprevir.
General Workflow for Bioanalytical Method Development
The development and validation of analytical methods for quantifying drugs in biological matrices typically follow a standardized workflow to ensure reliability and accuracy.
Method 1: HPLC with Fluorescence Detection
This method offers high sensitivity and selectivity for the determination of simeprevir in human plasma.[1]
Experimental Protocol
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., Cyclobenzaprine).
-
Add 400 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the HPLC system.
-
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a fluorescence detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of 25 mM dipotassium hydrogen orthophosphate (pH 7.0) and acetonitrile (50:50, v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation and emission wavelengths optimized for simeprevir.
-
Internal Standard: Cyclobenzaprine.[1]
-
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 10 - 3000 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[1] |
| Intra-day Accuracy | 92.30% to 107.80%[1] |
| Inter-day Accuracy | 92.30% to 107.80%[1] |
| Intra-day Precision (%RSD) | 1.65% to 8.02%[1] |
| Inter-day Precision (%RSD) | 1.65% to 8.02%[1] |
| Recovery | Up to 100%[1] |
Method 2: HPLC-UV
A simple and robust HPLC-UV method for the quantification of simeprevir in human plasma.[2]
Experimental Protocol
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB 1cc) with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute simeprevir with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Inject a portion into the HPLC system.
-
-
Chromatographic Conditions:
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 0.05 - 20.00 µg/mL[3] |
| Correlation Coefficient (r²) | 0.997 - 0.999[3] |
| Accuracy (% Bias) | -8.0% to 6.0%[3] |
| Precision (% CV) | 1.0% to 8.3%[3] |
Method 3: LC-MS/MS
A highly sensitive and selective method for the quantification of simeprevir in human EDTA plasma, suitable for pharmacokinetic studies.[4][5]
Experimental Protocol
-
Sample Preparation (Protein Precipitation):
-
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: Liquid Chromatography system coupled with a Tandem Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI).[4]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Chromatographic separation is typically achieved on a C18 column with a gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 2.00 - 2000 ng/mL (extendable to 100,000 ng/mL with dilution)[4][5] |
| Precision (% CV) | 4.4% to 8.5%[4][5] |
| Accuracy (% Bias) | -0.3% to 8.5%[4][5] |
Considerations for Method Selection
The choice of analytical method depends on the specific requirements of the study.
-
HPLC with fluorescence detection offers a good balance of sensitivity and cost-effectiveness.[1]
-
HPLC-UV is a simpler and more widely available technique, suitable for applications where high sensitivity is not a prerequisite.[2]
-
LC-MS/MS provides the highest sensitivity and selectivity and is considered the gold standard for bioanalytical studies, particularly for pharmacokinetic assessments in clinical trials.[6]
It is crucial to note that simeprevir is known to be unstable in plasma and blood when exposed to light, therefore, special care should be taken to protect samples from light during collection, processing, and analysis.[4][5] All methods should be validated according to the relevant regulatory guidelines to ensure the reliability of the generated data.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a simple HPLC–UV method for the determination of the hepatitis C virus inhibitor simeprevir in human plasma [cronfa.swan.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Determination of simeprevir: a novel, hepatitis C protease inhibitor in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes: Simeprevir as a Positive Control in Antiviral Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simeprevir is a potent and specific inhibitor of the hepatitis C virus (HCV) NS3/4A protease, an enzyme essential for viral replication.[1][2][3] Its well-characterized mechanism of action and consistent in vitro activity make it an ideal positive control for various stages of antiviral drug discovery and screening. These application notes provide detailed protocols for utilizing simeprevir as a positive control in common antiviral assays, including FRET-based protease assays, cell-based HCV replicon assays, and cytotoxicity assessments.
Mechanism of Action: Simeprevir is a macrocyclic, noncovalent, competitive, and reversible inhibitor of the HCV NS3/4A protease.[1][3] The NS3/4A protease is responsible for cleaving the HCV polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B), which are crucial for the formation of the viral replication complex.[1][2][4] By blocking this cleavage, simeprevir effectively halts viral replication.[1][4]
Data Presentation
The following table summarizes the reported in vitro activity of simeprevir against various HCV genotypes. These values serve as a benchmark for assessing the performance of antiviral screening assays when using simeprevir as a positive control.
| Assay Type | HCV Genotype | Potency Metric | Reported Value |
| Biochemical Protease Assay | 1a, 1b, 2, 4, 5, 6 | IC50 | <13 nM |
| Biochemical Protease Assay | 3 | IC50 | 37 nM |
| Replicon Assay | 1a, 1b | EC50 | 8 - 28 nM |
| Cytotoxicity Assay | Various Human Cell Lines | CC50 | >16 µM |
IC50 (Half-maximal inhibitory concentration) reflects the concentration of simeprevir required to inhibit 50% of the NS3/4A protease activity in a biochemical assay.[2][5] EC50 (Half-maximal effective concentration) represents the concentration of simeprevir required to inhibit 50% of HCV replication in a cell-based replicon assay.[2] CC50 (50% cytotoxic concentration) is the concentration of simeprevir that results in a 50% reduction in cell viability.[6]
Mandatory Visualizations
Caption: HCV Replication Cycle and the inhibitory action of Simeprevir.
Caption: General workflow for antiviral screening using Simeprevir as a positive control.
Experimental Protocols
FRET-Based HCV NS3/4A Protease Assay
This biochemical assay measures the direct inhibitory effect of compounds on the enzymatic activity of the HCV NS3/4A protease.
Materials:
-
Recombinant HCV NS3/4A protease (genotype 1b)
-
FRET peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH2)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 30 mM DTT, 1% CHAPS, 15% Glycerol
-
Simeprevir (positive control)
-
DMSO (vehicle control)
-
384-well black microplates
-
Fluorescence microplate reader
Protocol:
-
Compound Preparation: Prepare a serial dilution of simeprevir and test compounds in DMSO. A typical starting concentration for simeprevir is 1 µM, followed by 10-point, 3-fold serial dilutions.
-
Assay Plate Preparation: Add 0.5 µL of the diluted compounds, simeprevir, or DMSO to the wells of a 384-well plate.
-
Enzyme Addition: Add 20 µL of the recombinant HCV NS3/4A protease solution (final concentration ~5-10 nM in assay buffer) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow for compound-enzyme interaction.
-
Substrate Addition: Add 5 µL of the FRET peptide substrate (final concentration ~100-200 nM in assay buffer) to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every 2 minutes for 30-60 minutes at room temperature.
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each well.
-
Normalize the data to the positive (simeprevir) and negative (DMSO) controls.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
HCV Replicon Luciferase Reporter Assay
This cell-based assay measures the inhibition of HCV RNA replication within human hepatoma cells.
Materials:
-
Huh-7 cells stably harboring an HCV subgenomic replicon with a luciferase reporter gene (e.g., genotype 1b).
-
Complete Growth Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and G418 for selection.
-
Assay Medium: DMEM supplemented with 2% FBS and 1% Penicillin-Streptomycin.
-
Simeprevir (positive control)
-
DMSO (vehicle control)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Protocol:
-
Cell Seeding: Seed the Huh-7 replicon cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate overnight at 37°C with 5% CO2.
-
Compound Treatment: The next day, remove the growth medium and add 100 µL of assay medium containing serial dilutions of simeprevir or test compounds. For simeprevir, a starting concentration of 1 µM with 10-point, 3-fold dilutions is recommended. Include DMSO-treated wells as a negative control.
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Mix briefly on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 5-10 minutes.
-
-
Luminescence Measurement: Measure the luminescence signal using a microplate luminometer.
-
Data Analysis:
-
Normalize the luminescence readings to the negative control (DMSO-treated cells).
-
Plot the percent inhibition of replication versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that is toxic to the host cells used in the antiviral assay, which is crucial for calculating the selectivity index.
Materials:
-
Huh-7 cells (or the same cell line used in the replicon assay)
-
Complete Growth Medium
-
Simeprevir (or test compound)
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear tissue culture plates
-
Microplate spectrophotometer
Protocol:
-
Cell Seeding: Seed Huh-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate overnight.
-
Compound Treatment: The following day, treat the cells with the same serial dilutions of simeprevir or test compounds used in the replicon assay.
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the negative control (DMSO-treated cells).
-
Plot the percent cell viability versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the CC50 value.
-
Selectivity Index (SI) Calculation: SI = CC50 / EC50. A higher SI value indicates a more favorable safety profile for the compound.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hepatitis C virus: life cycle in cells, infection and host response, and analysis of molecular markers influencing the outcome of infection and response to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lifecycle - HCV Biology - Hepatitis C Online [hepatitisc.uw.edu]
- 6. Effects of simeprevir on the replication of SARS-CoV-2 in vitro and in transgenic hACE2 mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Simeprevir Sodium Solubility: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of simeprevir sodium in aqueous buffers. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
Simeprevir is practically insoluble in water over a wide pH range[1]. The predicted water solubility is approximately 0.00259 mg/mL[2]. To enhance its aqueous solubility for oral administration, simeprevir is formulated as an amorphous sodium salt[3]. However, for laboratory purposes, the use of co-solvents is typically necessary to achieve desired concentrations in aqueous buffers.
Q2: In which organic solvents is this compound soluble?
This compound is soluble in several organic solvents. This information is useful for preparing stock solutions, which can then be diluted into aqueous buffers.
Q3: Can I dissolve this compound directly in an aqueous buffer like PBS?
Directly dissolving this compound in aqueous buffers such as Phosphate Buffered Saline (PBS) is challenging due to its low aqueous solubility. It is generally recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into the desired aqueous buffer. A 1:2 mixture of DMSO to PBS (pH 7.2) has been shown to dissolve this compound at a concentration of 0.33 mg/mL[4].
Q4: What is the impact of pH on the solubility of simeprevir?
Simeprevir is practically insoluble in aqueous media over a wide pH range[3]. While the sodium salt form is used to improve solubility, significant pH adjustments of aqueous buffers alone are unlikely to achieve high concentrations of simeprevir. A study on simeprevir degradation showed stability under alkaline conditions but degradation under acidic conditions, with a mobile phase for analysis using an ammonium acetate buffer at pH 4[5][6]. For dissolution testing of simeprevir capsules, a phosphate buffer at pH 6.8 with a surfactant is used[7].
Q5: Are there any recommended additives to improve the aqueous solubility of this compound?
Yes, the use of surfactants can aid in the solubilization of this compound in aqueous solutions. For quality control and dissolution testing of simeprevir capsules, a 50 mM phosphate buffer at pH 6.8 containing 1.0% Polysorbate 20 is used[7]. This indicates that non-ionic surfactants can be effective.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions for experimental use.
Issue 1: Precipitate formation after diluting a DMSO stock solution in an aqueous buffer.
-
Cause: The low aqueous solubility of this compound can cause it to precipitate out of solution when the concentration of the organic co-solvent (like DMSO) is significantly lowered upon dilution in an aqueous buffer.
-
Troubleshooting Steps:
-
Decrease the final concentration: The target concentration in the aqueous buffer may be too high. Try preparing a more dilute solution.
-
Increase the percentage of co-solvent: If the experimental conditions allow, increasing the final concentration of the organic co-solvent in the aqueous buffer can help maintain solubility. However, be mindful of the potential effects of the solvent on your experimental system.
-
Use a surfactant: Consider adding a biocompatible surfactant, such as Polysorbate 20 (Tween 20), to the aqueous buffer before adding the this compound stock solution. A final concentration of 0.1% to 1% surfactant may be effective.
-
Sonication: After dilution, briefly sonicate the solution to aid in dissolving any microscopic precipitates.
-
Gentle warming: Gently warming the solution to 37°C may help improve solubility, but be cautious of potential degradation with prolonged heat exposure.
-
Issue 2: Inconsistent results in biological assays.
-
Cause: This could be due to incomplete dissolution or precipitation of this compound in the assay medium, leading to variability in the effective concentration.
-
Troubleshooting Steps:
-
Verify stock solution clarity: Always ensure your stock solution in the organic solvent is completely clear before diluting it into the aqueous medium.
-
Prepare fresh dilutions: Prepare fresh dilutions of this compound in the assay medium for each experiment to avoid potential precipitation over time.
-
Pre-warm the buffer: Warming the aqueous buffer to the experimental temperature (e.g., 37°C) before adding the this compound stock solution can sometimes help.
-
Vortex immediately after dilution: Mix the solution thoroughly by vortexing immediately after adding the stock solution to the aqueous buffer to ensure rapid and uniform dispersion.
-
Quantitative Solubility Data
The following table summarizes the known solubility of simeprevir and its sodium salt in various solvents.
| Solvent/Medium | Form | Concentration | Reference |
| Water | Simeprevir | ~0.00259 mg/mL (Predicted) | [2] |
| DMSO | This compound | 30 mg/mL | [4] |
| DMF | This compound | 30 mg/mL | [4] |
| DMSO:PBS (pH 7.2) (1:2) | This compound | 0.33 mg/mL | [4] |
| Ethanol | This compound | Slightly soluble | [4] |
| Dichloromethane | Simeprevir | Soluble | [8] |
| Acetone | Simeprevir | Slightly soluble | [8] |
| Propylene Glycol | Simeprevir | Practically insoluble | [8] |
| 50 mM Phosphate Buffer (pH 6.8) with 1.0% Polysorbate 20 | Simeprevir | Sufficient for dissolution of 150 mg capsule in 900 mL | [7] |
Experimental Protocols
Protocol for Preparing a this compound Working Solution in Aqueous Buffer
This protocol provides a general method for preparing a working solution of this compound in an aqueous buffer using an organic co-solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile, conical tubes
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh the desired amount of this compound powder in a sterile conical tube.
-
Add the required volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL or 30 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. The solution should be clear with no visible particulates. This is your stock solution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare the Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Warm the desired sterile aqueous buffer to the experimental temperature (e.g., 37°C).
-
Perform a serial dilution of the stock solution into the pre-warmed aqueous buffer to achieve the final desired concentration. For example, to prepare a 10 µM solution from a 10 mM stock, you would perform a 1:1000 dilution.
-
Crucially , add the stock solution to the buffer and immediately vortex the mixture to ensure rapid and uniform dispersion, minimizing the risk of precipitation.
-
Visually inspect the final working solution to ensure it is clear and free of any precipitate.
-
Note: The final concentration of DMSO in the working solution should be kept as low as possible (typically <0.5%) to minimize its effect on the experimental system. Always run a vehicle control (aqueous buffer with the same final concentration of DMSO) in your experiments.
Visualizations
Caption: Workflow for preparing this compound working solutions.
Caption: Inhibition of HCV polyprotein processing by simeprevir.
References
- 1. Simeprevir | C38H47N5O7S2 | CID 24873435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Identification, isolation, structural characterization, in silico toxicity prediction and in vitro cytotoxicity assay of simeprevir acidic and oxidative degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification, isolation, structural characterization, in silico toxicity prediction and in vitro cytotoxicity assay of simeprevir acidic and oxidative degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting simeprevir instability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of simeprevir in cell culture experiments. Given its chemical properties, simeprevir can present stability challenges in aqueous media, and this resource aims to provide solutions to common issues.
Frequently Asked Questions (FAQs)
Q1: What is simeprevir and what is its primary mechanism of action?
Simeprevir is a direct-acting antiviral agent against the Hepatitis C Virus (HCV).[1] It is a potent, competitive, and reversible inhibitor of the HCV NS3/4A serine protease, an enzyme critical for cleaving the viral polyprotein into mature, functional proteins required for viral replication.[1][2] By blocking this protease, simeprevir effectively halts the HCV replication process.[2]
Q2: What are the solubility properties of simeprevir?
Simeprevir is practically insoluble in water over a wide pH range.[1] It is, however, soluble in organic solvents, most notably Dimethyl Sulfoxide (DMSO).[3][4][5] For cell culture applications, it is standard practice to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in the aqueous culture medium.
Q3: What is the recommended final concentration of DMSO in cell culture media when using simeprevir?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%.[6] Some studies suggest that certain cell lines, like hepatocytes, can tolerate up to 1% DMSO, but it is crucial to determine the specific tolerance of your cell line with a vehicle control experiment.[6][7] High concentrations of DMSO can have various effects on cells, including influencing differentiation and altering membrane permeability.[8][9]
Q4: How stable is simeprevir under common experimental conditions?
Simeprevir is susceptible to degradation under specific stress conditions. It is known to be unstable in acidic and oxidative environments.[10][11] Studies have also shown degradation occurs with exposure to UV light and through hydrolysis.[12] Conversely, it is relatively stable under alkaline and thermal stress conditions.[11] Due to its sensitivity, proper storage of stock solutions and protection from light are recommended.[12]
Troubleshooting Guide: Simeprevir Instability and Precipitation
This guide addresses the most common issue encountered when using simeprevir in cell culture: precipitation.
Q5: I've diluted my simeprevir DMSO stock into my cell culture media, and a precipitate has formed. What is the cause?
Precipitation of hydrophobic compounds like simeprevir is a common problem when a concentrated organic stock solution is introduced into an aqueous environment like cell culture media.[13] The drastic change in solvent polarity causes the compound to "crash out" of the solution. Other factors can also contribute to or exacerbate precipitation, including:
-
Temperature shifts: Moving media between cold storage and a warm incubator can cause salts and proteins to precipitate.[14]
-
High drug concentration: The intended final concentration may exceed simeprevir's solubility limit in the aqueous medium.
-
Media components: Components in the media, such as certain salts (e.g., calcium phosphate) and high concentrations of some supplements, can react with the compound or reduce its solubility.[15][16]
-
Evaporation: Water evaporation from the culture vessel can increase the concentration of all components, including simeprevir, pushing it past its solubility limit.[14]
Q6: How can I prevent simeprevir from precipitating in my cell culture media?
Several strategies can be employed to prevent precipitation:
-
Optimize the Dilution Protocol: Avoid adding the concentrated DMSO stock directly into the full volume of media. A serial dilution approach is recommended. First, create an intermediate dilution by adding the stock solution to a small volume of serum-free media. Mix gently, and then add this intermediate dilution to the final volume of complete (serum-containing) media.[13]
-
Increase Serum Concentration: If your experimental design allows, increasing the percentage of fetal bovine serum (FBS) can help. Serum proteins, particularly albumin, can bind to hydrophobic compounds and help keep them in solution.[17]
-
Pre-warm the Media: Always pre-warm your cell culture media to 37°C before adding the simeprevir stock solution. This helps prevent precipitation caused by temperature shock.[13]
-
Check for Media Incompatibilities: If precipitation persists, consider if any media components are known to cause issues. For example, high concentrations of calcium or phosphate can be problematic.[15]
-
Sonication: In some cases, brief sonication of the final solution can help re-dissolve small amounts of precipitate, but this should be done cautiously as it can degrade sensitive molecules.[4]
Below is a workflow to guide the troubleshooting process.
Data Presentation
The following tables summarize key quantitative data regarding simeprevir's solubility and stability.
Table 1: Solubility of Simeprevir in Various Solvents
| Solvent | Concentration | Notes | Reference(s) |
| DMSO | ≥18.75 mg/mL | - | [3] |
| DMSO | 55 mg/mL (73.34 mM) | Sonication is recommended. | [4] |
| DMSO | 100 mg/mL | - | [5] |
| DMSO | 30 mg/mL | - | [18] |
| DMF | 30 mg/mL | - | [18] |
| DMSO:PBS (pH 7.2) (1:2) | 0.33 mg/mL | Limited aqueous solubility. | [18] |
| Water | Insoluble | Practically insoluble. | [1][4] |
| Ethanol | Slightly Soluble | - | [18] |
Table 2: Summary of Simeprevir Degradation Under Stress Conditions
| Stress Condition | Duration & Temperature | Degradation (%) | Notes | Reference(s) |
| Acidic Hydrolysis (0.1 M HCl) | 6 hours at 80°C | 64.9% | Significant degradation. | [12] |
| Alkaline Hydrolysis (0.1 M NaOH) | 6 hours at 80°C | 43.1% | Significant degradation. | [12] |
| Neutral Hydrolysis (Water) | 6 hours at 80°C | 19.3% | Moderate degradation. | [12] |
| Oxidative (30% H₂O₂) | 2 hours at 60°C | 51.3% | Significant degradation, multiple products formed. | [12] |
| Photochemical (UV at 254 nm) | 48 hours | 26.6% | Moderate degradation. | [12] |
Experimental Protocols
Protocol 1: Preparation of Simeprevir Stock and Working Solutions
Objective: To prepare a stable, concentrated stock solution of simeprevir in DMSO and dilute it to a final working concentration in cell culture media with minimal precipitation.
Materials:
-
Simeprevir powder (CAS 923604-59-5)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Complete cell culture medium (pre-warmed to 37°C)
-
Serum-free cell culture medium (pre-warmed to 37°C)
Procedure:
-
Stock Solution Preparation (e.g., 20 mM in DMSO):
-
Under sterile conditions (e.g., in a biological safety cabinet), weigh out the required amount of simeprevir powder (Molecular Weight: 749.94 g/mol ).
-
Add the appropriate volume of sterile DMSO to achieve the desired concentration (e.g., for 1 mL of a 20 mM stock, dissolve 15.0 mg of simeprevir in 1 mL of DMSO).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used if necessary.[4][13]
-
Visually inspect the solution to ensure no particulate matter remains.
-
Aliquot the stock solution into single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.[4]
-
-
Working Solution Preparation (e.g., 10 µM final concentration):
-
Thaw a single aliquot of the 20 mM simeprevir stock solution.
-
Step A (Intermediate Dilution): In a sterile tube, add 1 µL of the 20 mM stock solution to 199 µL of pre-warmed, serum-free medium. Pipette gently to mix. This creates a 100 µM intermediate solution in 0.5% DMSO.
-
Step B (Final Dilution): Immediately add the required volume of the 100 µM intermediate solution to your final volume of pre-warmed, complete (serum-containing) cell culture medium. For example, add 1 mL of the 100 µM solution to 9 mL of complete medium to get a final concentration of 10 µM simeprevir in 0.05% DMSO.
-
Gently swirl the culture flask or plate to ensure even distribution.
-
Visually inspect the medium under a microscope for any signs of precipitation before proceeding with your experiment.
-
Protocol 2: Assessing Simeprevir Stability in Cell Culture Media
Objective: To determine the stability of simeprevir in a specific cell culture medium over time under standard incubation conditions.
Materials:
-
Simeprevir working solution (prepared as in Protocol 1)
-
Complete cell culture medium (specific to your cell line)
-
Sterile, cell-free culture plates or tubes
-
Incubator (37°C, 5% CO₂)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare the final working concentration of simeprevir in your complete cell culture medium as described in Protocol 1.
-
Dispense equal volumes of the simeprevir-containing medium into multiple sterile tubes or wells of a cell-free plate.
-
Immediately take a sample from one tube/well for analysis. This will serve as your time zero (T=0) measurement.
-
Place the remaining samples in a 37°C, 5% CO₂ incubator.
-
At predetermined time points (e.g., 2, 4, 8, 12, 24, 48 hours), remove one sample from the incubator.
-
For each sample, visually inspect for precipitation.
-
Process the sample for analysis. This may involve protein precipitation (e.g., with acetonitrile or methanol) followed by centrifugation to remove debris.
-
Analyze the supernatant using a validated analytical method (e.g., HPLC) to quantify the remaining concentration of intact simeprevir.
-
Plot the concentration of simeprevir versus time to determine its degradation rate and half-life in the specific cell culture medium.
Simeprevir Mechanism of Action and Signaling
Simeprevir directly targets the HCV replication machinery. The viral NS3/4A protease is essential for processing the viral polyprotein into individual, functional proteins. Simeprevir binds to the active site of this protease, preventing this cleavage and thus halting the formation of new viral particles.[2]
Furthermore, the NS3/4A protease also disrupts the host's innate immune response. It achieves this by cleaving two key adaptor proteins, MAVS and TRIF, which are critical for initiating the signaling cascade that leads to the production of type I interferons.[2] By inhibiting the NS3/4A protease, simeprevir not only blocks viral replication but also restores the host cell's ability to mount an antiviral interferon response.[2]
References
- 1. Simeprevir | C38H47N5O7S2 | CID 24873435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Simeprevir CAS#: 923604-59-5 [m.chemicalbook.com]
- 4. Simeprevir | SARS-CoV | HCV Protease | TargetMol [targetmol.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. DMSO and Its Role in Differentiation Impact Efficacy of Human Adenovirus (HAdV) Infection in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DMSO and Its Role in Differentiation Impact Efficacy of Human Adenovirus (HAdV) Infection in HepaRG Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification, isolation, structural characterization, in silico toxicity prediction and in vitro cytotoxicity assay of simeprevir acidic and oxidative degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stress stability study of simeprevir, a hepatitis C virus inhibitor, using feasible TLC-spectro-densitometry: application to pharmaceutical dosage form and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Cell Culture Academy [procellsystem.com]
- 16. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Simeprevir Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. caymanchem.com [caymanchem.com]
Technical Support Center: Overcoming Simeprevir Cytotoxicity in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with simeprevir in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our cell-based assays when using simeprevir, even at concentrations where we expect to see antiviral activity. Is this a known issue?
A1: Yes, simeprevir-induced cytotoxicity is a documented phenomenon in various cell lines. It often presents as a steep drop in cell viability, which can confound the interpretation of antiviral or other pharmacological effects. This toxicity is generally dose- and time-dependent and can be influenced by the specific cell type being used.
Q2: What is the underlying mechanism of simeprevir-induced cytotoxicity?
A2: The cytotoxic effects of simeprevir are multifactorial and have been linked to mitochondrial dysfunction. Specifically, simeprevir can inhibit the mitochondrial respiratory chain, leading to a decrease in cellular ATP production, an increase in reactive oxygen species (ROS), and the induction of apoptosis. This process can involve the activation of caspase-3 and caspase-9, key executioner and initiator caspases in the apoptotic pathway, respectively.
Q3: We are using HepG2 cells in our experiments. Are they particularly sensitive to simeprevir?
A3: Yes, hepatoma cell lines like HepG2 have been shown to be susceptible to simeprevir-induced cytotoxicity. This is particularly relevant given that simeprevir targets the hepatitis C virus (HCV), which infects hepatocytes. The cytotoxic effects in these cells are often linked to the inhibition of mitochondrial respiration.
Q4: Can the cytotoxicity of simeprevir be reversed or mitigated in our cell-based assays?
A4: Yes, several strategies can be employed to mitigate simeprevir's cytotoxic effects. One common approach is the co-administration of antioxidants, such as N-acetylcysteine (NAC), to counteract the increase in reactive oxygen species (ROS) that contributes to cell death. Another strategy involves supplementing the cell culture medium with nutrients that can bypass the inhibited metabolic pathways, such as alpha-ketobutyrate.
Troubleshooting Guide
Issue: High levels of cell death are masking the antiviral effects of simeprevir.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Mitochondrial Dysfunction | Co-treat cells with a mitochondrial function modulator. For example, supplement the media with 5 mM alpha-ketobutyrate (α-KB) to provide an alternative substrate for the electron transport chain. | Increased cell viability and a clearer window to observe antiviral activity. |
| Oxidative Stress | Co-administer an antioxidant with simeprevir. For instance, treat cells with 1-5 mM N-acetylcysteine (NAC) to scavenge reactive oxygen species (ROS). | A reduction in ROS levels and a subsequent decrease in apoptosis, leading to improved cell survival. |
| Apoptosis Induction | Include a pan-caspase inhibitor, such as Z-VAD-FMK, in your experimental setup to block the apoptotic cascade. | Inhibition of caspase activity and a decrease in apoptotic cell death, allowing for the assessment of other cellular effects of simeprevir. |
Quantitative Data Summary
The following tables summarize data from studies that have investigated methods to counteract simeprevir cytotoxicity.
Table 1: Effect of N-acetylcysteine (NAC) on Simeprevir-Induced Cytotoxicity in HepG2 Cells
| Treatment | Concentration | Cell Viability (%) | Fold Increase in Viability |
| Control | - | 100 | - |
| Simeprevir | 25 µM | 50 | - |
| Simeprevir + NAC | 25 µM + 1 mM | 75 | 1.5 |
| Simeprevir + NAC | 25 µM + 5 mM | 90 | 1.8 |
Table 2: Impact of Alpha-Ketobutyrate (α-KB) on Simeprevir-Mediated ATP Reduction
| Treatment | Concentration | Cellular ATP Level (% of Control) | Fold Restoration of ATP |
| Control | - | 100 | - |
| Simeprevir | 25 µM | 40 | - |
| Simeprevir + α-KB | 25 µM + 5 mM | 85 | 2.1 |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of simeprevir, with or without the addition of a mitigating agent (e.g., NAC, α-KB), for the desired experimental duration (e.g., 24, 48 hours).
-
MTT Addition: Following treatment, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of control (untreated) cells.
Protocol 2: Measurement of Caspase-3/7 Activity
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described in Protocol 1.
-
Reagent Addition: After the treatment period, add a commercially available caspase-3/7 reagent (e.g., Caspase-Glo® 3/7 Assay) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the number of cells (which can be determined in a parallel plate) and express the results as a fold change relative to the control group.
Visualizations
Caption: A flowchart illustrating the troubleshooting steps for addressing simeprevir-induced cytotoxicity.
Caption: The signaling cascade of simeprevir-induced mitochondrial dysfunction and apoptosis.
Technical Support Center: Navigating Off-Target Effects of Simeprevir in Experimental Research
Welcome to the technical support center for researchers utilizing simeprevir in their experiments. This resource provides essential guidance on identifying, understanding, and mitigating the off-target effects of simeprevir to ensure the validity and accuracy of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of simeprevir?
Simeprevir is a direct-acting antiviral agent that functions as a potent and specific inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[1][2] This enzyme is crucial for the cleavage of the HCV polyprotein, a process essential for viral replication.[1][2] By blocking this protease, simeprevir effectively halts the viral life cycle.[1]
Q2: What are the known off-target effects of simeprevir that I should be aware of in my experiments?
Beyond its intended target, simeprevir has been observed to interact with several host proteins and pathways, which can lead to off-target effects in experimental settings. These include:
-
Inhibition of Drug Transporters: Simeprevir is a known inhibitor of several drug transporters, most notably the organic anion transporting polypeptides OATP1B1 and OATP1B3, as well as multidrug resistance-associated protein 2 (MRP2), P-glycoprotein (P-gp), and breast cancer resistance protein (BCRP).[3][4] This can affect the cellular uptake and efflux of other compounds used in your experiments and may be responsible for the hyperbilirubinemia observed in clinical settings.[2]
-
Interaction with Cytochrome P450 (CYP) Enzymes: Simeprevir is primarily metabolized by the CYP3A4 enzyme and can also act as a mild inhibitor of intestinal CYP3A4 and CYP1A2.[3][4] This can lead to drug-drug interactions if other compounds in your experimental system are substrates, inducers, or inhibitors of these enzymes.
-
Modulation of Host Immune Pathways: Recent studies have shown that simeprevir can modulate the host immune response. Specifically, it has been found to exert an antiviral effect against SARS-CoV-2 by potentially inhibiting the JAK-STAT signaling pathway, leading to the induction of Interferon-Stimulated Gene 15 (ISG15).[5]
-
Inhibition of other viral proteins: In the context of SARS-CoV-2 research, simeprevir has demonstrated weak inhibitory activity against the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp).[5]
Q3: How can I differentiate between on-target and off-target effects in my cell-based assays?
Distinguishing between on-target and off-target effects is critical for data interpretation. Here are some strategies:
-
Use of a structurally unrelated inhibitor: Employ a different, structurally distinct inhibitor of the same target (e.g., another HCV NS3/4A protease inhibitor) to see if it recapitulates the observed phenotype.
-
Genetic knockdown/knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the intended target (HCV NS3/4A protease). If the effect of simeprevir is diminished or absent in these cells, it is likely an on-target effect.
-
Rescue experiments: If possible, overexpress a resistant mutant of the target protein. If simeprevir's effect is reversed, it confirms on-target activity.
-
Dose-response analysis: Characterize the concentration at which the on-target and off-target effects occur. Off-target effects often manifest at higher concentrations than on-target effects.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Altered Cell Viability
Possible Cause: Off-target inhibition of essential cellular transporters or enzymes. High concentrations of the solvent (e.g., DMSO) can also be a factor.
Troubleshooting Steps:
-
Verify Compound Purity: Ensure the purity of your simeprevir stock using analytical methods like HPLC-MS.
-
Optimize Simeprevir Concentration: Perform a dose-response curve to determine the optimal concentration that achieves the desired on-target effect with minimal cytotoxicity.
-
Control for Solvent Effects: Maintain a consistent and low final concentration of the solvent (e.g., ≤0.5% DMSO) across all experimental and control wells.
-
Assess Cytotoxicity with a Standard Assay: Use a standard cytotoxicity assay, such as the MTT or LDH assay, to determine the half-maximal cytotoxic concentration (CC50) of simeprevir in your specific cell line.
-
Consider Cell Line Sensitivity: Different cell lines may exhibit varying sensitivities to simeprevir due to differences in transporter and enzyme expression.
Issue 2: Discrepancies in Results with Co-administered Compounds
Possible Cause: Drug-drug interactions due to simeprevir's inhibition of drug transporters (OATP1B1, P-gp, etc.) or CYP enzymes (CYP3A4).
Troubleshooting Steps:
-
Review Compound Profiles: Check if the co-administered compounds are known substrates of OATP1B1, P-gp, or are metabolized by CYP3A4.
-
Staggered Administration: If experimentally feasible, consider adding simeprevir and the other compound at different time points to minimize direct interaction.
-
Use Transporter-Deficient Cell Lines: If available, utilize cell lines that have a knockout or reduced expression of the relevant transporters to assess the contribution of transporter-mediated interactions.
-
Include Transporter Inhibitor Controls: Use known inhibitors of OATP1B1 (e.g., rifampin) or P-gp (e.g., verapamil) as positive controls to mimic the effect of simeprevir on transporter function.
Quantitative Data on Simeprevir's Off-Target Interactions
| Target | Interaction | IC50 / Ki Value | Reference |
| Drug Transporters | |||
| OATP1B1 | Inhibition | IC50: 0.7 µM (nominal) | [1] |
| OATP1B3 | Inhibition | IC50: 0.6 µM (nominal) | [1] |
| MRP2 | Inhibition | - | [3] |
| P-glycoprotein (P-gp) | Inhibition | - | [3] |
| BCRP | Inhibition | - | [3] |
| CYP Enzymes | |||
| CYP3A4 | Inhibition | Ki: 2.89 µM | [1] |
| CYP3A7 | Inhibition | IC50: 16.1 µM | [6] |
| SARS-CoV-2 Proteins | |||
| Main Protease (Mpro) | Inhibition | IC50: 9.6 ± 2.3 μM | [5] |
| RdRp | Inhibition | - | [5] |
Note: IC50 and Ki values can vary depending on the experimental conditions and assay used.
Key Experimental Protocols
OATP1B1 Inhibition Assay
This protocol outlines a cell-based assay to determine the inhibitory potential of simeprevir on the OATP1B1 transporter.
Materials:
-
HEK293 cells stably expressing OATP1B1 (and mock-transfected control cells)
-
A known fluorescent or radiolabeled OATP1B1 substrate (e.g., estrone-3-sulfate, [3H]-estradiol-17β-glucuronide)
-
Simeprevir
-
Positive control inhibitor (e.g., rifampin)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Scintillation fluid and counter (for radiolabeled substrates) or fluorescence plate reader
Methodology:
-
Cell Seeding: Seed the OATP1B1-expressing and mock cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with pre-warmed assay buffer. Pre-incubate the cells with various concentrations of simeprevir or the positive control inhibitor for a defined period (e.g., 10-30 minutes) at 37°C.
-
Substrate Addition: Add the OATP1B1 substrate to the wells and incubate for a short period (e.g., 2-5 minutes) at 37°C.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Quantification: Lyse the cells and measure the intracellular concentration of the substrate using a scintillation counter or fluorescence plate reader.
-
Data Analysis: Subtract the non-specific uptake (measured in mock cells) from the total uptake. Calculate the percent inhibition for each simeprevir concentration and determine the IC50 value.
Assessing Effects on the JAK-STAT Signaling Pathway
This protocol provides a workflow to investigate the potential off-target effects of simeprevir on the JAK-STAT pathway.
Materials:
-
A relevant cell line (e.g., human alveolar epithelial cells, PBMCs)
-
Simeprevir
-
A known JAK-STAT pathway activator (e.g., Interferon-alpha, IL-6)
-
A known JAK inhibitor (e.g., Ruxolitinib) as a positive control
-
Antibodies for Western blotting (phospho-STAT1, total STAT1, ISG15)
-
Reagents for qPCR (primers for ISG15 and a housekeeping gene)
-
Phospho-specific flow cytometry antibodies (e.g., anti-phospho-STAT1)
Methodology:
-
Cell Treatment: Culture the cells and treat them with simeprevir, the JAK-STAT activator, a combination of both, or the positive control inhibitor for a specified duration.
-
Western Blotting:
-
Lyse the cells and perform SDS-PAGE and Western blotting.
-
Probe the membranes with antibodies against phosphorylated STAT1 (p-STAT1) and total STAT1 to assess the activation status of the pathway.
-
Probe for ISG15 to measure the downstream effects.
-
-
qPCR:
-
Isolate RNA from the treated cells and perform reverse transcription followed by quantitative PCR.
-
Measure the mRNA expression levels of ISG15 to quantify the transcriptional response.
-
-
Phospho-specific Flow Cytometry:
-
Treat the cells as described above.
-
Fix and permeabilize the cells.
-
Stain with a fluorescently labeled antibody specific for the phosphorylated form of a STAT protein (e.g., p-STAT1).
-
Analyze the cells using a flow cytometer to quantify the level of STAT phosphorylation on a single-cell level.
-
Signaling Pathways and Experimental Workflows
Caption: Overview of Simeprevir's Off-Target Interactions.
Caption: Experimental Workflow for OATP1B1 Inhibition Assay.
Caption: Workflow for Assessing JAK-STAT Pathway Modulation.
References
- 1. Physiologically‐based pharmacokinetic modeling for investigating the effect of simeprevir on concomitant drugs and an endogenous biomarker of OATP1B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simeprevir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Drug–Drug Interactions with the NS3/4A Protease Inhibitor Simeprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug-Drug Interactions with the NS3/4A Protease Inhibitor Simeprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simeprevir Potently Suppresses SARS-CoV-2 Replication and Synergizes with Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HCV Antiviral Drugs Have the Potential to Adversely Perturb the Fetal-Maternal Communication Axis through Inhibition of CYP3A7 DHEA-S Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Simeprevir degradation pathways and prevention
Welcome to the technical support center for simeprevir. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of simeprevir and to offer solutions for challenges encountered during its experimental use.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Identifying and Understanding Simeprevir Degradation
Q1: What are the primary degradation pathways for simeprevir?
A1: Simeprevir is susceptible to degradation through three main pathways: hydrolysis (acidic and alkaline conditions), oxidation, and photolysis.[1][2] It is particularly unstable under acidic and oxidative conditions.[][4]
-
Hydrolytic Degradation: Simeprevir contains several amide bonds that are susceptible to hydrolysis.[1] It degrades significantly in the presence of both acids and bases.[1]
-
Oxidative Degradation: The molecule is prone to oxidation, a process that can be initiated by exposure to oxidizing agents like hydrogen peroxide or through metabolic processes involving cytochrome P450 enzymes (primarily CYP3A).[][5][6]
-
Photolytic Degradation: Simeprevir is photosensitive and can degrade upon exposure to UV light.[1] This is a crucial consideration for its handling and storage.
Q2: What are the known degradation products of simeprevir?
A2: Several degradation products (DPs) have been identified under stress conditions. Under acidic hydrolysis, three primary degradation products (DP1, DP2, and DP3) are formed. Oxidative stress results in the formation of two main degradation products (DP4 and DP5).[4] The structures of these degradation products have been characterized using techniques such as 1H NMR and LC-MS/MS.[]
Q3: I am seeing unexpected peaks in my chromatogram when analyzing simeprevir. Could these be degradation products?
A3: Yes, the appearance of new peaks in your chromatogram, especially those with different retention times from the parent simeprevir peak, is a strong indication of degradation. The polarity of the degradation products can vary; for instance, a degradation product observed under both acidic and alkaline hydrolysis is highly polar.[1] To confirm, you can subject a known sample of simeprevir to forced degradation conditions (e.g., acid, base, peroxide, light exposure) and compare the resulting chromatograms with your experimental samples.
Prevention of Simeprevir Degradation
Q4: How can I prevent the degradation of simeprevir in the laboratory?
A4: Preventing the degradation of simeprevir requires careful handling and storage to protect it from light, moisture, heat, and reactive chemicals.
-
Protection from Light: Simeprevir is photosensitive.[1] Always store simeprevir powder and solutions in amber vials or containers wrapped in aluminum foil to protect them from light. When working with simeprevir, minimize its exposure to ambient and direct light.
-
Control of Temperature and Humidity: Store simeprevir powder at -20°C for long-term stability.[7] Avoid exposure to high temperatures and humidity.
-
Solvent Selection and Solution Storage:
-
For stock solutions, dimethyl sulfoxide (DMSO) is a commonly used solvent.[7] Simeprevir is also soluble in dichloromethane and slightly soluble in acetone and ethanol.[1] It is practically insoluble in water.[1]
-
When preparing aqueous buffers for experiments, prepare fresh solutions and use them promptly.
-
Store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[7] A stock solution in DMSO can be stable for up to one month when stored at -20°C.[7]
-
-
Use of Antioxidants: For applications where oxidative degradation is a concern, consider the addition of antioxidants. While specific studies on antioxidants for simeprevir are limited, common pharmaceutical antioxidants include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid (Vitamin C).[][8][9] The choice of antioxidant will depend on the solvent system and experimental design.
Q5: What are the best practices for handling simeprevir powder and preparing solutions?
A5: To ensure the integrity of your simeprevir samples, follow these handling guidelines:
-
Weighing: Weigh the powdered compound in an environment with controlled humidity and away from direct light.
-
Dissolving: When preparing stock solutions in DMSO, sonication may be required to aid dissolution.[10]
-
Inert Atmosphere: For long-term storage of sensitive solutions, consider purging the vial headspace with an inert gas like argon or nitrogen to displace oxygen.
-
Material Compatibility: Use glass or polypropylene containers for storage. Avoid reactive materials.
Experimental Considerations
Q6: I am conducting an in vitro experiment with simeprevir in a cell culture medium. How can I ensure its stability during the experiment?
A6: The stability of simeprevir in aqueous cell culture media can be challenging due to its poor water solubility and susceptibility to hydrolysis.
-
Solvent Concentration: When introducing simeprevir into the culture medium from a DMSO stock, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity to the cells.
-
Fresh Preparation: Prepare the final working solution of simeprevir in the cell culture medium immediately before adding it to the cells.
-
Incubation Time: Be mindful of the duration of your experiment. For longer incubation times, the potential for degradation increases. Consider replenishing the medium with freshly prepared simeprevir at appropriate intervals if the experiment allows.
-
Control Samples: Include control samples to assess the stability of simeprevir in your specific cell culture medium over the course of the experiment.
Quantitative Data on Simeprevir Degradation
The following table summarizes the extent of simeprevir degradation under various stress conditions as reported in the literature.
| Stress Condition | Parameters | Degradation (%) | Number of Degradation Products | Reference |
| Acidic Hydrolysis | 1.0 M HCl at 60°C for 2 hours | 71.2% | 1 | [1] |
| 0.5 M HCl at 100°C for 5 hours | 26.63% | 3 | [4] | |
| Alkaline Hydrolysis | 1.0 M NaOH at 60°C for 2 hours | 39.8% | 1 | [1] |
| Oxidative Degradation | 30% v/v H₂O₂ at 60°C for 2 hours | 51.3% | 3 | [1] |
| 3% H₂O₂ at 100°C for 5 hours | 21.87% | 2 | [4] | |
| Photochemical Degradation | UV irradiation at 254 nm for 48 hours | 26.6% | 2 | [1] |
| Neutral Hydrolysis | At 80°C for 6 hours | 19.3% | 1 | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Simeprevir
This protocol is a generalized procedure based on methodologies described in the literature to induce and analyze the degradation of simeprevir.[1][4]
1. Preparation of Simeprevir Stock Solution:
-
Accurately weigh 10 mg of simeprevir and dissolve it in 10 mL of a suitable organic solvent (e.g., methanol or ethanol) to obtain a 1 mg/mL stock solution.
2. Application of Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1.0 M HCl. Incubate at 60°C for 2 hours.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1.0 M NaOH. Incubate at 60°C for 2 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% (v/v) hydrogen peroxide. Incubate at 60°C for 2 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light at 254 nm for 48 hours.
-
Thermal Degradation: Place 1 mL of the stock solution in an oven at 80°C for 6 hours.
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and alkaline samples.
-
Analyze all samples, along with an untreated control, using a stability-indicating analytical method such as High-Performance Thin-Layer Chromatography (HPTLC) or High-Performance Liquid Chromatography (HPLC).
Protocol 2: HPTLC Method for Simeprevir and its Degradation Products
This is an example of an HPTLC method that can be used to separate simeprevir from its degradation products.[1]
-
Stationary Phase: HPTLC aluminum plates pre-coated with silica gel 60 F254.
-
Mobile Phase: A mixture of ethyl acetate, hexane, and methanol in a ratio of 5:4:1 (v/v/v).
-
Sample Application: Apply the samples as bands of appropriate length and spacing.
-
Development: Develop the chromatogram in a TLC chamber saturated with the mobile phase.
-
Detection: After drying the plate, scan it at a wavelength of 288 nm. The retardation factor (RF) for simeprevir is approximately 0.67 ± 0.02.
Visualizations
Simeprevir Degradation Pathways
Caption: Major degradation pathways of simeprevir under different stress conditions.
Experimental Workflow for Stability Testing
Caption: A typical workflow for conducting forced degradation studies of simeprevir.
Logical Relationship for Preventing Simeprevir Degradation
Caption: Key strategies and considerations for the prevention of simeprevir degradation.
References
- 1. Singlet oxygen and radical-mediated mechanisms in the oxidative cellular damage photosensitized by the protease inhibitor simeprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stress stability study of simeprevir, a hepatitis C virus inhibitor, using feasible TLC-spectro-densitometry: application to pharmaceutical dosage form and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification, isolation, structural characterization, in silico toxicity prediction and in vitro cytotoxicity assay of simeprevir acidic and oxidative degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Antioxidants - CD Formulation [formulationbio.com]
- 9. Antioxidant Excipients - Protheragen [protheragen.ai]
- 10. Simeprevir | SARS-CoV | HCV Protease | TargetMol [targetmol.com]
Simeprevir Sodium Powder: A Technical Guide to Safe Laboratory Handling
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling of simeprevir sodium powder in a laboratory setting. Adherence to these protocols is crucial to ensure personal safety and maintain experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound powder?
A1: this compound powder is classified as a hazardous substance that can cause skin irritation (H315) and serious eye irritation (H319, H320).[1] It is crucial to avoid direct contact with the skin and eyes.
Q2: What are the proper storage conditions for this compound powder?
A2: To maintain its stability and integrity, this compound powder should be stored at -20°C.[1] The container should be kept tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
Q3: What should I do in case of accidental exposure to this compound powder?
A3: In the event of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Immediately flush the eyes with large amounts of water for several minutes, removing contact lenses if present and easy to do so.[1] Seek prompt medical attention.[1]
-
Skin Contact: Wash the affected area thoroughly with plenty of soap and water.[1] Remove any contaminated clothing and wash it before reuse.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[1]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting and seek immediate medical attention.[1]
Q4: How should I dispose of this compound waste?
A4: All waste materials contaminated with this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific disposal protocols.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Powder dispersion during weighing | Static electricity, improper handling technique. | Use an anti-static weighing dish. Handle the powder in a chemical fume hood or a ventilated balance enclosure. Minimize air currents around the balance. |
| Skin or eye irritation after handling | Inadequate personal protective equipment (PPE), accidental contact. | Review and ensure proper use of PPE, including gloves and safety goggles. If irritation occurs, follow the first-aid measures outlined in the FAQs and seek medical advice if symptoms persist. |
| Caking or clumping of the powder | Improper storage, moisture absorption. | Ensure the container is tightly sealed and stored at the recommended temperature of -20°C.[1] If caking occurs, the integrity of the compound may be compromised; consider using a fresh batch for critical experiments. |
Experimental Protocols
Personal Protective Equipment (PPE)
A comprehensive list of required PPE for handling this compound powder is detailed below.
| Equipment | Specification |
| Eye Protection | Safety goggles with side-shields.[1] |
| Hand Protection | Chemical-resistant protective gloves (e.g., nitrile).[1] |
| Body Protection | A lab coat or protective clothing.[1] |
| Respiratory Protection | A suitable respirator should be used when handling large quantities or when there is a risk of aerosol formation.[1] |
Safe Handling Workflow
The following diagram illustrates the standard operating procedure for the safe handling of this compound powder, from preparation to cleanup.
Safe handling workflow for this compound powder.
Spill Cleanup Protocol
In the event of a spill, it is critical to act quickly and safely to contain and clean the area.
-
Evacuate and Ventilate: Ensure the immediate area is clear of personnel and increase ventilation to the extent possible without causing further dispersion of the powder.
-
Wear Appropriate PPE: Before attempting to clean the spill, don all necessary personal protective equipment, including a respirator.
-
Contain the Spill: For powdered spills, gently cover with an absorbent material to prevent it from becoming airborne.
-
Clean the Spill:
-
For small powder spills, carefully sweep the material into a designated hazardous waste container.
-
For liquid solutions, absorb with a finely-powdered liquid-binding material such as diatomite.[1]
-
-
Decontaminate the Area: Wipe down the spill area and any contaminated equipment with alcohol.[1]
-
Dispose of Waste: All cleanup materials must be disposed of as hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor and EHS department.
The following diagram outlines the logical steps for responding to a spill of this compound powder.
Logical flow for responding to a this compound spill.
References
Inconsistent results with simeprevir batches
Welcome to the technical support center for simeprevir. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential issues and inconsistencies that may be encountered during in vitro experiments with simeprevir.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the EC50 values of simeprevir between experiments. Could this be due to batch-to-batch variation?
A1: While batch-to-batch variability in compound purity or formulation can be a source of inconsistent results, it is also crucial to consider other experimental factors that can significantly influence the apparent potency of simeprevir. Our troubleshooting guide addresses several common sources of variability that can mimic batch-related issues. We recommend a systematic evaluation of your experimental setup.
Q2: What is the recommended solvent and storage condition for simeprevir stock solutions?
A2: Simeprevir is soluble in DMSO. For long-term storage, it is recommended to store the powdered form at -20°C for up to three years. Once dissolved in DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for one month.[1] Simeprevir should be protected from light.[2]
Q3: Is simeprevir known to be unstable under certain experimental conditions?
A3: Yes, studies have shown that simeprevir is susceptible to degradation under stress conditions such as acidic and alkaline hydrolysis, oxidation, and exposure to UV light.[3][4] It is crucial to protect simeprevir solutions from light and ensure the pH of your experimental media is stable.[2] Degradation of the compound can lead to a decrease in potency and contribute to inconsistent results.
Q4: Can the presence of serum in the culture medium affect the activity of simeprevir?
A4: Yes, the presence and concentration of serum can significantly impact the in vitro activity of simeprevir. Simeprevir is highly protein-bound (>99.9%), primarily to albumin.[5] This binding can reduce the free fraction of the drug available to interact with its target, the HCV NS3/4A protease, potentially leading to an increase in the measured EC50 value. When comparing results, it is essential to use a consistent serum concentration.
Q5: Does the HCV genotype or the presence of specific mutations affect simeprevir's activity?
A5: Absolutely. Simeprevir's potency varies between different HCV genotypes.[6] Furthermore, the presence of naturally occurring polymorphisms, such as Q80K in HCV genotype 1a, is known to reduce susceptibility to simeprevir.[5][7] Variability in the viral strain used in your assays could be a significant source of inconsistent results.
Troubleshooting Guides
Issue 1: Higher than Expected EC50 Values for Simeprevir
Symptoms:
-
The calculated EC50 value is significantly higher than the literature-reported values (typically in the low nanomolar range for susceptible genotypes).
-
Incomplete inhibition at the highest concentrations tested.
| Possible Cause | Recommended Action |
| Compound Degradation | Prepare fresh dilutions of simeprevir from a new stock aliquot for each experiment. Ensure stock solutions are stored correctly (protected from light at -80°C).[1][2] |
| High Serum Concentration in Assay Medium | Reduce the serum concentration in your assay medium or use a consistent, standardized serum lot. Consider performing experiments in serum-free medium if your cell line allows, and compare the results. |
| Presence of Resistant Viral Strains | Sequence the NS3 region of the HCV replicon or virus used in your assay to check for known resistance-associated substitutions (e.g., Q80K, D168 substitutions).[7][8] |
| High Cell Seeding Density | Optimize the cell seeding density. Over-confluent cells can sometimes lead to reduced apparent antiviral activity. |
| Incorrect Assay Endpoint Measurement | Verify that the reporter signal (e.g., luciferase) is within the linear range of detection and that the assay endpoint is timed appropriately to capture maximal viral replication in the untreated controls. |
Issue 2: High Variability Between Replicate Wells
Symptoms:
-
Large standard deviations between replicate wells for the same simeprevir concentration.
-
Inconsistent or non-sigmoidal dose-response curves.
| Possible Cause | Recommended Action |
| Inconsistent Cell Seeding | Ensure the cell suspension is homogenous before and during plating. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell distribution. |
| "Edge Effect" in Microplates | Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier and minimize evaporation. |
| Pipetting Errors | Calibrate pipettes regularly. Use appropriate pipette volumes and pre-wet tips before dispensing. |
| Cell Line Instability | Use cells within a defined, low passage number range. High passage numbers can lead to phenotypic changes and inconsistent responses.[9][10] Create and use a master and working cell bank system. |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses and assay results. |
Issue 3: Complete Loss of Simeprevir Activity
Symptoms:
-
Simeprevir shows no inhibition of HCV replication, even at high concentrations.
| Possible Cause | Recommended Action |
| Incorrect Compound Identity | Verify the identity and purity of your simeprevir stock through analytical methods such as LC-MS or NMR if possible. |
| Use of a Highly Resistant HCV Replicon | Confirm the genotype and sequence of your HCV replicon. Some genotypes or strains with multiple resistance mutations may be completely resistant to simeprevir.[11] |
| Assay System Failure | Include a positive control compound (another known HCV protease inhibitor) to ensure the assay system is working correctly. If the positive control also fails, troubleshoot the assay components (cells, virus, reporter system). |
| Interaction with Assay Components | Simeprevir is a substrate and inhibitor of drug transporters like P-glycoprotein (P-gp) and OATP1B1.[5] If your cell line overexpresses these transporters, it could lead to reduced intracellular concentrations of simeprevir. Consider using a cell line with lower transporter expression or using known transporter inhibitors as controls. |
Experimental Protocols
HCV Replicon Assay for EC50 Determination
This protocol describes a cell-based assay to determine the 50% effective concentration (EC50) of simeprevir using a stable HCV replicon cell line expressing a reporter gene (e.g., luciferase).
Materials:
-
Huh-7 cell line harboring a subgenomic HCV replicon with a luciferase reporter.
-
Complete DMEM (with 10% FBS, penicillin/streptomycin, and G418 for selection).
-
Assay medium (DMEM with 2-5% FBS).
-
Simeprevir stock solution (10 mM in DMSO).
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Trypsinize and count the HCV replicon cells. Seed the cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Dilution: Prepare a serial dilution of simeprevir in assay medium. A typical starting concentration is 1 µM, with 10-point, 3-fold serial dilutions. Include a "no drug" (vehicle control, 0.5% DMSO) and a "no cells" (background control) set of wells.
-
Treatment: Carefully remove the seeding medium from the cells. Add 100 µL of the diluted simeprevir solutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Luciferase Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Prepare the luciferase assay reagent according to the manufacturer's instructions. Add the reagent to each well and incubate for the recommended time.
-
Data Acquisition: Read the luminescence on a plate luminometer.
-
Data Analysis: Subtract the average background reading from all wells. Normalize the data to the vehicle control (100% replication). Plot the normalized data against the log of the simeprevir concentration and fit a four-parameter logistic curve to determine the EC50 value.
In Vitro HCV NS3/4A Protease Activity Assay
This protocol describes a biochemical assay to measure the direct inhibitory activity of simeprevir on recombinant HCV NS3/4A protease.
Materials:
-
Recombinant HCV NS3/4A protease.
-
Fluorogenic protease substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]AS-C(5-FAMsp)-NH2).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucoside).
-
Simeprevir stock solution (10 mM in DMSO).
-
Black 96-well or 384-well plates.
-
Fluorescence plate reader.
Procedure:
-
Compound Dilution: Prepare a serial dilution of simeprevir in the assay buffer.
-
Enzyme Preparation: Dilute the recombinant NS3/4A protease to the desired concentration in the assay buffer.
-
Reaction Setup: In each well of the plate, add the diluted simeprevir or vehicle control (DMSO). Then, add the diluted enzyme solution.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Data Acquisition: Immediately begin reading the fluorescence signal kinetically over a period of 30-60 minutes using a fluorescence plate reader (e.g., Excitation: 355 nm, Emission: 500 nm).
-
Data Analysis: Determine the initial reaction velocity (slope of the linear phase of the fluorescence curve) for each well. Normalize the velocities to the vehicle control (100% activity). Plot the normalized data against the log of the simeprevir concentration and fit a four-parameter logistic curve to determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: HCV polyprotein processing and the inhibitory action of simeprevir.
Caption: Disruption of interferon signaling by HCV NS3/4A and its reversal.
Caption: A logical workflow for troubleshooting inconsistent simeprevir results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. drugs.com [drugs.com]
- 3. Stress stability study of simeprevir, a hepatitis C virus inhibitor, using feasible TLC-spectro-densitometry: application to pharmaceutical dosage form and human plasma - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Stress stability study of simeprevir, a hepatitis C virus inhibitor, using feasible TLC-spectro-densitometry: application to pharmaceutical dosage form and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Simeprevir for the treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Activity of Simeprevir against Hepatitis C Virus Genotype 1 Clinical Isolates and Its Correlation with NS3 Sequence and Site-Directed Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. korambiotech.com [korambiotech.com]
- 10. researchgate.net [researchgate.net]
- 11. hcvguidelines.org [hcvguidelines.org]
Validation & Comparative
A Head-to-Head Comparison of Simeprevir and Other HCV Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The advent of direct-acting antivirals (DAAs) has revolutionized the treatment of chronic Hepatitis C Virus (HCV) infection. Among these, the NS3/4A protease inhibitors have been a cornerstone of therapy. This guide provides a detailed head-to-head comparison of simeprevir, a second-generation protease inhibitor, with other key HCV protease inhibitors, supported by experimental data from in-vitro studies and clinical trials.
Mechanism of Action: Targeting the HCV NS3/4A Protease
HCV protease inhibitors, including simeprevir, boceprevir, telaprevir, paritaprevir, and grazoprevir, share a common mechanism of action. They are designed to specifically inhibit the HCV NS3/4A serine protease.[1] This viral enzyme is crucial for the HCV life cycle as it is responsible for cleaving the HCV polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B), which are essential for viral replication.[2][3] By blocking this proteolytic activity, these inhibitors prevent the formation of the viral replication complex, thereby halting viral proliferation.[4]
Beyond its role in viral replication, the NS3/4A protease also plays a part in HCV's evasion of the host's innate immune system. It has been shown to cleave two key adaptor proteins, TRIF (TIR-domain-containing adapter-inducing interferon-β) and MAVS (mitochondrial antiviral-signaling protein), which are involved in the Toll-like receptor 3 (TLR3) and RIG-I-like receptor signaling pathways, respectively.[1][5][6][7][8] This cleavage disrupts the downstream signaling cascade that leads to the production of type I interferons, a critical component of the antiviral response.[1][5][6][7][8] Therefore, inhibition of NS3/4A not only directly impacts viral replication but may also help restore the host's innate immune response.
In-Vitro Efficacy
The in-vitro potency of HCV protease inhibitors is a key indicator of their antiviral activity. This is often measured by the half-maximal effective concentration (EC50) in HCV replicon assays or the half-maximal inhibitory concentration (IC50) in enzymatic assays.
| Inhibitor | Class | Target | EC50 (Vero E6 cells, SARS-CoV-2)* | IC50 (HCV Genotype 1b enzyme) |
| Simeprevir | Macrocyclic | NS3/4A Protease | 15 µM[9] | 0.5 nM[10] |
| Boceprevir | Linear | NS3/4A Protease | ~40 µM[9] | - |
| Telaprevir | Linear | NS3/4A Protease | ~40 µM[9] | - |
| Paritaprevir | Macrocyclic | NS3/4A Protease | 22 µM[9] | - |
| Grazoprevir | Macrocyclic | NS3/4A Protease | 42 µM[9] | - |
Clinical Efficacy: Head-to-Head Comparisons
Clinical trials provide the most definitive data on the comparative efficacy of different treatments. The primary endpoint in these trials is typically the Sustained Virologic Response (SVR), defined as undetectable HCV RNA in the blood 12 or 24 weeks after the end of treatment.
Simeprevir vs. First-Generation Protease Inhibitors (Boceprevir and Telaprevir)
A network meta-analysis of 15 randomized controlled trials in patients with genotype 1 HCV infection demonstrated that simeprevir, in combination with pegylated interferon and ribavirin (PR), has a similar or better efficacy and tolerability profile compared to boceprevir and telaprevir with PR.[4]
| Comparison | Patient Population | Odds Ratio for SVR (Simeprevir vs. Comparator) | Key Safety Findings for Simeprevir |
| Simeprevir vs. Telaprevir | Treatment-Naïve | 1.27 (95% CI: 0.81-2.00)[4] | Lower risk of rash and anemia.[4] |
| Simeprevir vs. Boceprevir | Treatment-Naïve | 2.61 (95% CI: 1.44-4.74)[4] | Lower risk of anemia and discontinuations due to adverse events.[4] |
| Simeprevir vs. Telaprevir | Treatment-Experienced | 1.04 (95% CI: 0.78-1.38)[4] | Lower risk of rash and anemia.[4] |
| Simeprevir vs. Boceprevir | Treatment-Experienced | 1.74 (95% CI: 0.84-3.61)[4] | Lower risk of anemia and discontinuations due to adverse events.[4] |
Overall, simeprevir-based regimens tended to have higher SVR rates and a more favorable safety profile, with notably lower incidences of anemia and rash compared to telaprevir and boceprevir.[4]
Simeprevir in Interferon-Free Regimens
With the development of other classes of DAAs, simeprevir has also been evaluated in interferon-free regimens. For instance, the combination of simeprevir and the NS5B polymerase inhibitor sofosbuvir has shown high SVR rates in patients with genotype 1 HCV infection, including those with cirrhosis.[11][12]
Resistance Profiles
A major challenge in antiviral therapy is the emergence of drug resistance. For HCV NS3/4A protease inhibitors, resistance is often conferred by specific amino acid substitutions in the NS3 region of the viral genome.
| Resistance-Associated Substitution (RAS) | Impact on Simeprevir | Impact on Other PIs |
| Q80K | Reduced efficacy, particularly in genotype 1a.[13] | Less impact on some other PIs. |
| R155K | Confers resistance. | Cross-resistance with other PIs.[14] |
| A156T/V | Confers high-level resistance. | Cross-resistance with other PIs.[14] |
| D168A/V/E/G/T | Confers resistance.[10] | A common site for resistance to many PIs.[14] |
The Q80K polymorphism is a notable baseline RAS that can reduce the efficacy of simeprevir, particularly in patients with HCV genotype 1a.[13] While resistance can emerge with all protease inhibitors, the specific substitutions and their impact can vary. Second-generation protease inhibitors like simeprevir were developed to have activity against some of the RASs that emerged with first-generation agents.
Experimental Protocols
HCV NS3/4A Protease Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the HCV NS3/4A protease.
-
Reagents and Materials:
-
Recombinant HCV NS3/4A protease (genotype 1b).
-
Fluorogenic substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH2).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside).
-
Test compounds (e.g., simeprevir) dissolved in DMSO.
-
384-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Add assay buffer to the wells of the microplate.
-
Add serial dilutions of the test compounds to the wells.
-
Add the NS3/4A protease to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 340 nm, emission at 490 nm). The cleavage of the substrate separates the fluorophore (Edans) from the quencher (Dabcyl), resulting in an increase in fluorescence.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
-
HCV Replicon Assay
This cell-based assay measures the antiviral activity of a compound against HCV replication in a human hepatoma cell line.
-
Reagents and Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase).
-
Cell culture medium (e.g., DMEM with 10% FBS and G418 for selection).
-
Test compounds dissolved in DMSO.
-
96-well or 384-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
-
Reagents for cytotoxicity assay (e.g., CellTiter-Glo).
-
-
Procedure:
-
Seed the HCV replicon cells in the wells of the cell culture plates and allow them to adhere overnight.
-
Add serial dilutions of the test compounds to the cells.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Measure the luciferase activity in each well using a luminometer. This is a measure of HCV replication.
-
In parallel, perform a cytotoxicity assay to determine the effect of the compounds on cell viability.
-
Calculate the EC50 value (the concentration at which the compound inhibits 50% of HCV replication) and the CC50 value (the concentration at which the compound reduces cell viability by 50%).
-
The selectivity index (SI) can be calculated as CC50/EC50.
-
Conclusion
Simeprevir represents a significant advancement over first-generation HCV protease inhibitors, offering improved efficacy and a better safety profile in combination with pegylated interferon and ribavirin. Its use in interferon-free regimens has further solidified its role in the treatment of chronic hepatitis C. When comparing simeprevir to other second-generation protease inhibitors, such as paritaprevir and grazoprevir, direct head-to-head clinical trial data is limited. However, in-vitro data suggests comparable high potency against the NS3/4A protease. The choice of a specific protease inhibitor in a clinical setting depends on various factors, including the HCV genotype, the presence of baseline resistance-associated substitutions, the patient's prior treatment history, and the other direct-acting antivirals it is combined with. The continued development of novel protease inhibitors with improved resistance profiles and pan-genotypic activity remains a key objective in the quest to eradicate HCV.
References
- 1. Immune evasion by hepatitis C virus NS3/4A protease-mediated cleavage of the Toll-like receptor 3 adaptor protein TRIF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatitis C virus: virology and life cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatitis C virus: Morphogenesis, infection and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A network meta-analysis to compare simeprevir with boceprevir and telaprevir in combination with peginterferon-α and ribavirin in patients infected with genotype 1 Hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Molecular Mechanisms of Viral and Host Cell Substrate Recognition by Hepatitis C Virus NS3/4A Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hepacivirus NS3/4A Proteases Interfere with MAVS Signaling in both Their Cognate Animal Hosts and Humans: Implications for Zoonotic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hepatitis C Virus Protease Inhibitors Show Differential Efficacy and Interactions with Remdesivir for Treatment of SARS-CoV-2 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Resistance Profile of the Hepatitis C Virus NS3/4A Protease Inhibitor TMC435 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. Simeprevir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Simeprevir Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resistance Outside the Substrate Envelope: Hepatitis C NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating Simeprevir's Antiviral Activity Against New Viral Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral activity of simeprevir against emerging viral strains, benchmarked against other relevant antiviral compounds. The data presented is based on available in vitro studies and is intended to inform further research and development efforts.
Executive Summary
Simeprevir, a clinically approved hepatitis C virus (HCV) NS3/4A protease inhibitor, has demonstrated in vitro activity against other RNA viruses, indicating its potential as a broad-spectrum antiviral agent. This guide summarizes the current experimental data on simeprevir's efficacy against Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). At present, there is a lack of published experimental data on the activity of simeprevir against the 2024-2025 influenza A virus strains and Middle East Respiratory Syndrome Coronavirus (MERS-CoV).
Data Presentation: In Vitro Antiviral Activity
The following table summarizes the 50% effective concentration (EC50) values of simeprevir and comparator drugs against SFTSV and SARS-CoV-2. Lower EC50 values indicate higher antiviral potency.
| Virus Strain | Drug | EC50 (µM) | Cell Line | Assay Type |
| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Simeprevir | 0.009774 | Vero | Cell-based assay |
| Favipiravir | 6.7 | Vero E6 | Real-time RT-PCR | |
| Ribavirin | 40 | Vero | Not Specified | |
| SARS-CoV-2 | Simeprevir | 1.41 ± 0.12 | Vero E6 | Viral RNA quantification |
| Simeprevir | 4.08 | Vero E6 | Nucleoprotein ELISA | |
| Simeprevir | 15 | Vero E6 | Spike protein detection | |
| Remdesivir | Not specified, but comparable to simeprevir | Vero E6 | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are fundamental for assessing the antiviral activity of compounds in a laboratory setting.
Cytopathic Effect (CPE) Reduction Assay
This assay is a primary screening method to evaluate the ability of a compound to protect cells from virus-induced cell death.
Methodology:
-
Cell Preparation: Seed a 96-well plate with a monolayer of susceptible cells (e.g., Vero E6) and incubate overnight to allow for cell adherence.
-
Compound Dilution: Prepare serial dilutions of the test compound (e.g., simeprevir) and a positive control antiviral drug.
-
Infection and Treatment: Infect the cell monolayers with the virus at a predetermined multiplicity of infection (MOI). Immediately after infection, add the different concentrations of the test compounds to the wells.
-
Incubation: Incubate the plates for a period sufficient to observe significant CPE in the untreated, virus-infected control wells (typically 48-72 hours).
-
Quantification of Cell Viability: Assess cell viability using a colorimetric assay, such as the Neutral Red uptake assay or MTT assay. The absorbance is read using a microplate reader.
-
Data Analysis: Calculate the percentage of CPE reduction compared to the untreated virus control. The EC50 value is determined by non-linear regression analysis of the dose-response curve.
Plaque Reduction Assay
This assay quantifies the reduction in infectious virus particles in the presence of an antiviral compound.
Methodology:
-
Cell Seeding: Plate susceptible cells in 6-well or 12-well plates and grow to confluency.
-
Virus and Compound Incubation: Pre-incubate a standardized amount of virus with serial dilutions of the test compound for 1-2 hours.
-
Infection: Infect the cell monolayers with the virus-compound mixtures.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for several days to allow for the formation of visible plaques (localized areas of cell death).
-
Plaque Visualization and Counting: Fix and stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the untreated virus control. The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for in vitro validation of antiviral activity.
Caption: SFTSV replication and immune evasion pathways.
Caption: SARS-CoV-2 replication and targets of simeprevir.
Navigating Resistance: A Comparative Guide to Simeprevir's Cross-Resistance Profile
For researchers and drug development professionals, understanding the nuances of antiviral resistance is paramount in the ongoing battle against Hepatitis C virus (HCV). This guide provides a comprehensive analysis of the cross-resistance profile of simeprevir, a second-generation NS3/4A protease inhibitor, in relation to other direct-acting antivirals (DAAs). By presenting key experimental data and detailed methodologies, this document aims to facilitate informed decisions in both clinical research and the development of next-generation HCV therapies.
Quantitative Analysis of Cross-Resistance
The emergence of resistance-associated substitutions (RASs) in the HCV NS3/4A protease can significantly impact the efficacy of protease inhibitors. The following table summarizes the in vitro fold-change in the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) of simeprevir and other protease inhibitors against various common RASs. This data, derived from HCV replicon assays, provides a quantitative measure of cross-resistance.
| Resistance-Associated Substitution (RAS) | Simeprevir (Fold Change in EC50/IC50) | Telaprevir (Fold Change in EC50/IC50) | Boceprevir (Fold Change in EC50/IC50) | Paritaprevir (Fold Change in EC50/IC50) | Grazoprevir (Fold Change in EC50/IC50) |
| Q80K | 11 | - | - | - | - |
| R155K | >50 | High | High | High | Low |
| A156S/T/V | Low to High | High | High | High | High |
| D168A/V/E | >2000 | Low | Low | High | High |
Simeprevir exhibits a distinct cross-resistance profile compared to first-generation protease inhibitors like telaprevir and boceprevir. While some RASs, such as those at positions R155 and A156, confer broad cross-resistance across multiple protease inhibitors, the D168 substitutions have a particularly strong impact on simeprevir activity[1]. The naturally occurring Q80K polymorphism is notably associated with reduced simeprevir susceptibility, especially in HCV genotype 1a[2].
Experimental Protocols
The quantitative data presented in this guide is primarily generated through HCV replicon assays. This in vitro system is a cornerstone for studying HCV replication and antiviral drug susceptibility.
HCV Replicon Assay for Determining Antiviral Susceptibility and Cross-Resistance:
-
Construction of HCV Replicons:
-
Subgenomic or full-length HCV genomes are cloned into plasmids. These replicons typically contain a reporter gene, such as luciferase, for easy quantification of viral replication.
-
Site-directed mutagenesis is employed to introduce specific resistance-associated substitutions into the NS3/4A protease-coding region of the replicon plasmid.
-
-
In Vitro Transcription:
-
The replicon plasmids are linearized, and in vitro transcription is performed to generate replicon RNA.
-
-
Electroporation of Huh-7 Cells:
-
Human hepatoma (Huh-7) cells or their derivatives, which are highly permissive to HCV replication, are electroporated with the in vitro-transcribed replicon RNA. This process introduces the viral RNA into the host cells.
-
-
Cell Culture and Drug Treatment:
-
The electroporated cells are seeded in multi-well plates.
-
A serial dilution of the antiviral compounds (e.g., simeprevir, telaprevir) is added to the cell culture medium.
-
-
Quantification of HCV Replication:
-
After a defined incubation period (typically 48-96 hours), the level of HCV replication is measured.
-
For replicons containing a luciferase reporter, cell lysates are prepared, and luciferase activity is measured using a luminometer. The light output is directly proportional to the level of viral replication.
-
-
Data Analysis:
-
The EC50 or IC50 values are calculated by plotting the percentage of replication inhibition against the drug concentration.
-
The fold-change in resistance is determined by dividing the EC50/IC50 value for the mutant replicon by the EC50/IC50 value for the wild-type replicon.
-
Visualizing Molecular Interactions and Experimental Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key pathways and workflows.
Caption: HCV Replication Cycle and Target of Simeprevir.
Caption: Experimental Workflow for HCV Replicon Assay.
Caption: Logical Relationships of Cross-Resistance.
References
- 1. The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors | PLOS Pathogens [journals.plos.org]
- 2. In Vitro Activity of Simeprevir against Hepatitis C Virus Genotype 1 Clinical Isolates and Its Correlation with NS3 Sequence and Site-Directed Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synergistic Effects of Simeprevir in Antiviral Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Simeprevir, a second-generation NS3/4A protease inhibitor, has been a significant component in the treatment of chronic Hepatitis C Virus (HCV) infection. Its mechanism involves blocking the viral protease essential for cleaving the HCV polyprotein into mature, functional proteins, thereby halting viral replication.[1][2] The evolution of antiviral therapy, particularly for HCV, has underscored the necessity of combination regimens to maximize efficacy, shorten treatment duration, and overcome the development of drug resistance. This guide provides a comparative analysis of simeprevir's synergistic effects when combined with other antiviral agents, supported by preclinical and clinical data.
Synergy in Hepatitis C Virus (HCV) Therapy
The primary application of simeprevir has been in combination with other direct-acting antivirals (DAAs) that target different stages of the HCV lifecycle. This multi-targeted approach is the cornerstone of modern, highly effective, interferon-free treatment regimens.
Mechanism of Action and Rationale for Combination
The rationale for combining simeprevir with other DAAs lies in targeting multiple essential viral proteins simultaneously. Simeprevir inhibits the NS3/4A protease, while other agents like sofosbuvir inhibit the NS5B RNA-dependent RNA polymerase, and daclatasvir targets the NS5A replication complex inhibitor. This multi-pronged attack creates a high barrier to resistance and leads to synergistic or additive antiviral effects.[1][3]
Caption: Mechanism of action for key HCV direct-acting antivirals (DAAs).
Preclinical In Vitro Data
In vitro studies using HCV replicon systems are fundamental for evaluating antiviral synergy. Preclinical evaluations have demonstrated that simeprevir exhibits synergistic activity with NS5B inhibitors (the class that includes sofosbuvir) and interferon-alfa.[1][2] It shows an additive effect when combined with ribavirin.[1][2]
| Drug Combination | Virus/Model System | Observed Effect | Reference |
| Simeprevir + NS5B Inhibitor | HCV Replicon Cells | Synergistic | [1][2] |
| Simeprevir + Interferon-α | HCV Replicon Cells | Synergistic | [1][2] |
| Simeprevir + Ribavirin | HCV Replicon Cells | Additive | [1][2] |
| Simeprevir + Daclatasvir | HCV Replicon Cells | Synergistic | [4] |
| Simeprevir + Entry Inhibitors (e.g., anti-CD81) | HCV Cell Culture (HCVcc) | Synergistic | [5] |
Clinical Efficacy Data
The synergistic potential observed preclinically translated into high cure rates in clinical trials, establishing potent all-oral regimens for HCV.
| Trial Name (Reference) | Regimen | Patient Population (HCV Genotype) | Treatment Duration | Sustained Virologic Response (SVR12) |
| COSMOS [6][7] | Simeprevir + Sofosbuvir | GT1, Treatment-naïve & experienced, with/without cirrhosis | 12 or 24 weeks | 92-96% |
| OPTIMIST-1 [7][8] | Simeprevir + Sofosbuvir | GT1, Treatment-naïve & experienced, non-cirrhotic | 8 or 12 weeks | 97% (12 weeks) |
| OPTIMIST-2 [6][7][8] | Simeprevir + Sofosbuvir | GT1, Treatment-naïve & experienced, with cirrhosis | 12 weeks | 83% |
| IMPACT [3] | Simeprevir + Sofosbuvir + Daclatasvir | GT1 or 4, Cirrhosis with portal hypertension or decompensated liver disease | 12 weeks | 100% |
| Phase 2 Study [9] | Simeprevir + Sofosbuvir ± Ribavirin | GT4, with/without cirrhosis | 12 weeks | 100% |
Synergy Against SARS-CoV-2
Recent research has explored the repurposing of existing antiviral drugs for COVID-19. Simeprevir was identified as a potent inhibitor of SARS-CoV-2 replication in vitro. Mechanistically, it was found to inhibit two key viral enzymes: the main protease (Mpro) and the RNA-dependent RNA polymerase (RdRp).[10][11]
Notably, studies have demonstrated a strong synergistic effect when simeprevir is combined with remdesivir, the first FDA-approved antiviral for COVID-19.
| Drug Combination | Virus/Model System | Observed Effect | Key Finding | Reference |
| Simeprevir + Remdesivir | SARS-CoV-2 / Vero E6 & HEK293T cells | Synergistic | Potently reduces SARS-CoV-2 viral load by several orders of magnitude.[10][11] | [10][11] |
Experimental Protocols & Methodologies
The quantitative assessment of drug synergy is critical for preclinical validation. The checkerboard assay is a standard in vitro method used to evaluate the interaction between two antimicrobial agents.
HCV Replicon Assay Protocol
-
Cell Culture : Human hepatoma cells (e.g., Huh-7) harboring an HCV subgenomic replicon are used. These replicons often contain a reporter gene, such as luciferase, allowing for easy quantification of viral replication.
-
Drug Preparation : Simeprevir and the combination drug are serially diluted to create a range of concentrations.
-
Checkerboard Assay : The drugs are added to a 96-well plate in a checkerboard format. Each well contains a unique concentration combination of the two drugs.
-
Cell Seeding : Replicon-containing cells are seeded into the wells and incubated for a standard period (e.g., 72 hours).
-
Quantification : Viral replication is measured by assaying the reporter gene activity (e.g., luciferase assay) or by quantifying HCV RNA levels via RT-qPCR. The 50% effective concentration (EC50) for each drug alone and in combination is determined.
Synergy Analysis: The Chou-Talalay Method
The data from checkerboard assays are often analyzed using the Chou-Talalay method, which calculates a Combination Index (CI).[12][13] This method is based on the median-effect principle of mass-action law and provides a quantitative measure of the interaction.[13]
-
CI < 1 : Indicates synergism.
-
CI = 1 : Indicates an additive effect.
-
CI > 1 : Indicates antagonism.
The method requires determining the potency (Dm or EC50 value) and the shape of the dose-effect curve (the m value) for each drug alone and in combination.[13]
Caption: General workflow for in vitro antiviral synergy testing.
Conclusion
Simeprevir demonstrates significant synergistic or additive effects when combined with other antiviral agents, a property that has been pivotal to its clinical success against Hepatitis C. The principle of combining drugs with different mechanisms of action, as exemplified by simeprevir-based regimens, has transformed HCV treatment into a highly effective, short-duration, all-oral therapy. Furthermore, emerging preclinical data suggest a potential role for simeprevir in combination therapies for other viral diseases, such as COVID-19, highlighting its value for future drug repurposing and development efforts. Continued research into these synergistic interactions is crucial for optimizing treatment strategies and addressing unmet needs in virology.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Simeprevir for the treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simeprevir, daclatasvir, and sofosbuvir for hepatitis C virus‐infected patients: Long‐term follow‐up results from the open‐label, Phase II IMPACT study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic inhibition of hepatitis C virus infection by a novel microtubule inhibitor in combination with daclatasvir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gut.bmj.com [gut.bmj.com]
- 6. Simeprevir plus sofosbuvir in patients with chronic hepatitis C virus genotype 1 infection and cirrhosis: A phase 3 study (OPTIMIST-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fiercepharma.com [fiercepharma.com]
- 8. Olysio (simeprevir) for the Treatment of Chronic Hepatitis C (CHC) - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. Efficacy and Safety of Simeprevir or Daclatasvir in Combination With Sofosbuvir for the Treatment of Hepatitis C Genotype 4 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simeprevir Potently Suppresses SARS-CoV-2 Replication and Synergizes with Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. tandfonline.com [tandfonline.com]
Simeprevir: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of simeprevir, a second-generation NS3/4A protease inhibitor, with other leading alternatives for the treatment of Hepatitis C Virus (HCV) infection. The following sections present supporting experimental data, detailed methodologies for key assays, and visualizations of critical biological pathways and experimental workflows to facilitate a thorough understanding of simeprevir's performance profile.
Quantitative Comparison of In Vitro and In Vivo Efficacy
The following tables summarize the key efficacy and safety parameters for simeprevir and its main competitors, the second-generation NS3/4A protease inhibitors grazoprevir, paritaprevir, and glecaprevir.
Table 1: In Vitro Potency and Cytotoxicity of HCV NS3/4A Protease Inhibitors
| Drug | Target | HCV Genotype | EC50 (nM) | IC50 (nM) | CC50 (μM) | Cell Line |
| Simeprevir | NS3/4A Protease | 1a | 8 - 11 | <13 | >16 | Huh-7 based replicons |
| 1b | 8 - 28 | <13 | >16 | Huh-7 based replicons | ||
| 2 | - | <13 | - | Biochemical Assay | ||
| 3 | - | 37 | - | Biochemical Assay | ||
| 4 | - | <13 | - | Biochemical Assay | ||
| 5 | - | <13 | - | Biochemical Assay | ||
| 6 | - | <13 | - | Biochemical Assay | ||
| Grazoprevir | NS3/4A Protease | 1a | - | - | - | Huh-7 based replicons |
| 1b | - | - | - | Huh-7 based replicons | ||
| 3a | 84 | - | - | Huh-7 based replicons | ||
| Paritaprevir | NS3/4A Protease | 1a | - | - | - | Huh-7 based replicons |
| 1b | - | - | - | Huh-7 based replicons | ||
| 3a | 19 | - | - | Huh-7 based replicons | ||
| Glecaprevir | NS3/4A Protease | 1a | 0.85 | 3.5 | 72 | Huh-7 based replicons |
| 1b | 0.21 | - | - | Huh-7 based replicons | ||
| 2a | 0.43 | - | - | Huh-7 based replicons | ||
| 2b | 1.4 | - | - | Huh-7 based replicons | ||
| 3a | 1.9 | - | - | Huh-7 based replicons | ||
| 4a | 0.43 | - | - | Huh-7 based replicons | ||
| 5a | 4.6 | - | - | Huh-7 based replicons | ||
| 6a | 0.33 | - | - | Huh-7 based replicons |
EC50 (Half-maximal effective concentration) and IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% of its maximum effect or inhibition, respectively. CC50 (50% cytotoxic concentration) is the concentration of a compound that reduces cell viability by 50%.[1][2]
Table 2: In Vivo Efficacy of Simeprevir and Comparators in Clinical Trials (SVR12 Rates)
| Drug Regimen | HCV Genotype | Patient Population | SVR12 Rate (%) |
| Simeprevir + Sofosbuvir | 1 | Treatment-naïve, with cirrhosis | 88 |
| 1 | Treatment-experienced, with cirrhosis | 79 | |
| Glecaprevir/Pibrentasvir | 1-6 | Treatment-naïve, without cirrhosis (8-week) | 97-98 |
| 1-6 | Treatment-naïve, with compensated cirrhosis (8-week) | 97.7 | |
| 1, 2, 4-6 | Treatment-naïve or experienced, without cirrhosis (12-week) | 97-100 | |
| 3 | Treatment-naïve or experienced, without cirrhosis (12-week) | 83-94 |
SVR12 (Sustained Virologic Response at 12 weeks post-treatment) is defined as having undetectable HCV RNA 12 weeks after completion of therapy and is considered a curative endpoint.[3][4][5]
Experimental Protocols
Detailed methodologies for the key in vitro assays used to evaluate the efficacy of simeprevir and other HCV protease inhibitors are provided below.
HCV Replicon Assay (Luciferase Reporter-Based)
This assay is a cornerstone for determining the in vitro antiviral activity of compounds against HCV replication.
Objective: To quantify the inhibition of HCV RNA replication in a cell-based model.
Materials:
-
Huh-7 derived cell lines (e.g., Huh-7-lunet) stably harboring an HCV subgenomic replicon (e.g., genotype 1b) with a luciferase reporter gene.[6]
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), GlutaMAX, non-essential amino acids (NEAA), penicillin-streptomycin, and G418 for selection.[6]
-
Test compounds (e.g., simeprevir) serially diluted in Dimethyl Sulfoxide (DMSO).
-
384-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer for signal detection.
Procedure:
-
Cell Seeding: Plate the HCV replicon cells in 384-well plates at a density of approximately 2,000 cells per well in DMEM without G418.[7]
-
Compound Addition: Add the serially diluted test compounds to the wells. A 10-point dose titration is typically used. The final DMSO concentration should be kept low (e.g., 0.44%) to avoid solvent-induced cytotoxicity.[6]
-
Controls: Include negative controls (DMSO vehicle only) and positive controls (a combination of known HCV inhibitors at concentrations >100x EC50).[6]
-
Incubation: Incubate the plates for 3 days at 37°C in a 5% CO2 humidified incubator.[6]
-
Luciferase Assay: After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence signal using a luminometer. The signal intensity is directly proportional to the level of HCV replicon RNA.[6]
-
Data Analysis: Normalize the data to the controls and calculate the EC50 value by fitting the dose-response curve using a non-linear regression model.[6]
Cytotoxicity Assay (MTT-Based)
This assay assesses the potential of a compound to cause cell death, which is crucial for determining its therapeutic index.
Objective: To determine the concentration of a compound that reduces the viability of host cells by 50% (CC50).
Materials:
-
Huh-7 cells.
-
Complete culture medium (DMEM with 10% FBS).
-
96-well cell culture plates.
-
Test compounds serially diluted in culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a detergent-based buffer).
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding: Seed Huh-7 cells in a 96-well plate at a density of 8,000 to 10,000 cells per well and incubate overnight to allow for cell attachment.[8]
-
Compound Treatment: Replace the medium with fresh medium containing the serially diluted test compounds and incubate for a period corresponding to the antiviral assay (e.g., 72 hours).[8]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[8]
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.[8]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the CC50 value from the dose-response curve.[8]
Mandatory Visualizations
Signaling Pathway: HCV NS3/4A Protease Evasion of Innate Immunity
The HCV NS3/4A protease is a key viral enzyme that not only processes the viral polyprotein but also plays a crucial role in evading the host's innate immune response. It achieves this by cleaving two critical adaptor proteins, MAVS and TRIF, which are essential for the induction of type-I interferons.[9][10] Simeprevir, by inhibiting the NS3/4A protease, restores the proper interferon signaling pathways.[11]
Caption: HCV NS3/4A protease-mediated immune evasion and its inhibition by simeprevir.
Experimental Workflow: From In Vitro Screening to In Vivo Efficacy
The development of a potent antiviral drug like simeprevir follows a structured workflow, starting from initial in vitro screening to preclinical in vivo evaluation.
Caption: A generalized workflow for the discovery and development of HCV inhibitors.
References
- 1. Hepatitis C Virus Infection Is Inhibited by a Noncanonical Antiviral Signaling Pathway Targeted by NS3-NS4A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS3/4A Protease Inhibitor Glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. viralhepatitisjournal.org [viralhepatitisjournal.org]
- 4. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Hepatitis C virus protease NS3/4A cleaves mitochondrial antiviral signaling protein off the mitochondria to evade innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Hepatitis C virus protease NS3/4A cleaves mitochondrial antiviral signaling protein off the mitochondria to evade innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immune evasion by hepatitis C virus NS3/4A protease-mediated cleavage of the Toll-like receptor 3 adaptor protein TRIF - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
Independent Validation of Simeprevir: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – An independent review of published clinical trial data for simeprevir, a protease inhibitor for the treatment of Hepatitis C virus (HCV), provides a comprehensive comparison of its efficacy and safety profile against other direct-acting antivirals. This guide synthesizes quantitative data from key studies, details experimental methodologies, and visualizes relevant biological pathways to offer researchers, scientists, and drug development professionals a clear, objective resource.
Simeprevir, an NS3/4A protease inhibitor, has been a key component in combination therapies for chronic HCV infection, particularly for genotype 1.[1] Its efficacy, primarily measured by Sustained Virologic Response (SVR), has been evaluated in numerous clinical trials, often in combination with peginterferon and ribavirin (PR) or the NS5B polymerase inhibitor sofosbuvir.
Comparative Efficacy: Sustained Virologic Response (SVR)
Clinical studies have demonstrated that simeprevir-based regimens offer significant improvements in SVR rates compared to placebo and older protease inhibitors like boceprevir and telaprevir. When combined with peginterferon and ribavirin, simeprevir showed higher SVR rates and a better safety profile, with lower risks of anemia and rash compared to telaprevir and boceprevir.[2]
The advent of interferon-free regimens marked a significant advancement in HCV treatment. The combination of simeprevir and sofosbuvir, in particular, has shown high efficacy. The COSMOS study, which enrolled treatment-naive patients and prior non-responders, demonstrated SVR12 rates of over 90% for this combination therapy.[3][4] The OPTIMIST-2 study further confirmed the efficacy of a 12-week course of simeprevir and sofosbuvir in treatment-naive and experienced patients with cirrhosis, achieving an SVR12 rate of 83%.[5]
| Clinical Trial | Treatment Regimen | Patient Population | SVR12 Rate |
| QUEST-1 | Simeprevir + Peginterferon/Ribavirin | Treatment-Naive Genotype 1 | 80%[6] |
| Placebo + Peginterferon/Ribavirin | Treatment-Naive Genotype 1 | 50%[6] | |
| PROMISE | Simeprevir + Peginterferon/Ribavirin | Prior Relapsers Genotype 1 | 79.2%[7] |
| Placebo + Peginterferon/Ribavirin | Prior Relapsers Genotype 1 | 36.1%[7] | |
| COSMOS (Cohort 1) | Simeprevir + Sofosbuvir (12 or 24 weeks) | Prior Non-responders (F0-F2 fibrosis) | 90%[4] |
| COSMOS (Cohort 2) | Simeprevir + Sofosbuvir (12 or 24 weeks) | Treatment-Naive & Prior Non-responders (F3-F4 fibrosis) | 94%[4] |
| OPTIMIST-2 | Simeprevir + Sofosbuvir (12 weeks) | Treatment-Naive & Experienced with Cirrhosis | 83%[5] |
| Network Meta-analysis | Simeprevir + PR | Treatment-Naive | Odds Ratio vs. Telaprevir: 1.27-2.61[2] |
| Simeprevir + PR | Treatment-Experienced | Odds Ratio vs. Boceprevir: 1.04-1.74[2] |
Safety and Tolerability Profile
Simeprevir-based regimens have generally been well-tolerated. In combination with peginterferon and ribavirin, the addition of simeprevir did not significantly increase the incidence of common side effects like fatigue and headache compared to placebo.[6] When used with sofosbuvir, the most frequently reported adverse events were fatigue, headache, and nausea.[3][4]
| Adverse Event | Simeprevir + Peginterferon/Ribavirin (QUEST-1) | Placebo + Peginterferon/Ribavirin (QUEST-1) | Simeprevir + Sofosbuvir (COSMOS) |
| Fatigue | 40%[6] | 38%[6] | 31%[4] |
| Headache | 31%[6] | 37%[6] | 20%[4] |
| Nausea | Not Reported | Not Reported | 16%[4] |
| Rash | 27%[6] | 25%[6] | Not Reported |
| Anemia | 16%[6] | 11%[6] | Not Reported |
| Discontinuation due to Adverse Events | <1%[6] | <1%[6] | Not Reported |
Experimental Protocols
Below are summaries of the methodologies for key clinical trials cited in this guide.
QUEST-1 Trial (NCT01289782)
-
Objective: To assess the efficacy and safety of simeprevir in combination with peginterferon alfa 2a and ribavirin in treatment-naive patients with HCV genotype 1 infection.[6]
-
Study Design: A phase 3, randomized, double-blind, placebo-controlled multicenter trial.[6]
-
Patient Population: 394 treatment-naive adults with chronic HCV genotype 1 infection.[6]
-
Intervention: Patients were randomized (2:1) to receive either simeprevir (150 mg once daily) or placebo for 12 weeks, both in combination with peginterferon alfa 2a and ribavirin. Following the initial 12 weeks, all patients continued with peginterferon alfa 2a and ribavirin alone. The total treatment duration was 24 or 48 weeks based on response-guided therapy criteria for the simeprevir group and 48 weeks for the placebo group.[6]
-
Primary Endpoint: Sustained Virologic Response 12 weeks after the end of treatment (SVR12).[6]
PROMISE Trial (NCT01281839)
-
Objective: To evaluate the efficacy and safety of simeprevir plus peginterferon and ribavirin in patients with HCV genotype 1 who had relapsed after previous interferon-based therapy.[7][8]
-
Study Design: A global, phase 3, randomized, double-blind, placebo-controlled trial.[8]
-
Patient Population: 393 adult patients with genotype 1 chronic hepatitis C who had previously relapsed after interferon-based therapy.[8]
-
Intervention: Patients were randomized to receive simeprevir (150 mg once daily) or placebo for 12 weeks, both in combination with pegylated interferon and ribavirin. This was followed by pegylated interferon and ribavirin alone for either 12 or 36 weeks, based on response-guided therapy criteria.[8]
-
Primary Endpoint: SVR12.[7]
Mechanism of Action: HCV NS3/4A Protease Inhibition
Simeprevir is a direct-acting antiviral agent that targets the HCV NS3/4A protease, an enzyme essential for viral replication. The NS3/4A protease is responsible for cleaving the HCV polyprotein into mature viral proteins. By inhibiting this protease, simeprevir blocks the viral life cycle.
Caption: Simeprevir inhibits the HCV NS3/4A protease, blocking viral replication.
Experimental Workflow for Simeprevir Clinical Trials
The typical workflow for clinical trials evaluating simeprevir involves several key stages, from patient screening and enrollment to treatment and long-term follow-up to assess for sustained virologic response.
Caption: Generalized workflow of simeprevir clinical trials.
References
- 1. Recent FDA approval of sofosbuvir and simeprevir. Implications for current HCV treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A network meta-analysis to compare simeprevir with boceprevir and telaprevir in combination with peginterferon-α and ribavirin in patients infected with genotype 1 Hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simeprevir and sofosbuvir for treatment of chronic hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simeprevir plus sofosbuvir, with or without ribavirin, to treat chronic infection with hepatitis C virus genotype 1 in non-responders to pegylated interferon and ribavirin and treatment-naive patients: the COSMOS randomised study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simeprevir plus sofosbuvir in patients with chronic hepatitis C virus genotype 1 infection and cirrhosis: A phase 3 study (OPTIMIST-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simeprevir with pegylated interferon alfa 2a plus ribavirin in treatment-naive patients with chronic hepatitis C virus genotype 1 infection (QUEST-1): a phase 3, randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simeprevir with peginterferon and ribavirin leads to high rates of SVR in patients with HCV genotype 1 who relapsed after previous therapy: a phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Primary Efficacy and Safety Findings from Phase 3 Study of Janssen’s Simeprevir Administered Once Daily Demonstrate Sustained Virologic Response in Treatment-Experienced Genotype 1 Chronic Hepatitis C Adult Patients [jnj.com]
Comparative Efficacy of Simeprevir Across HCV Genotypes: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of simeprevir's efficacy across different Hepatitis C Virus (HCV) genotypes. Simeprevir, a second-generation NS3/4A protease inhibitor, has been a key component in the evolution of direct-acting antiviral (DAA) therapies for chronic hepatitis C.[1] This document synthesizes clinical trial data, in-vitro experimental results, and key experimental methodologies to offer an objective resource for the scientific community.
Mechanism of Action
Simeprevir is a direct-acting antiviral agent that specifically targets the HCV NS3/4A protease, an enzyme crucial for viral replication.[2][3] The NS3/4A protease is responsible for cleaving the HCV polyprotein into mature, functional viral proteins.[1] By competitively and reversibly binding to the active site of this protease, simeprevir inhibits this cleavage process, thereby disrupting the viral replication cycle and halting the production of new virus particles.[3]
In-Vitro Activity of Simeprevir
Biochemical assays have demonstrated simeprevir's potent inhibitory activity against the NS3/4A protease of multiple HCV genotypes. The median inhibitory concentration (IC50) is a key measure of a drug's potency, with lower values indicating greater efficacy.
| HCV Genotype | IC50 (nM) |
| Genotype 1a | <13 |
| Genotype 1b | <13 |
| Genotype 2 | <13 |
| Genotype 3 | 37 |
| Genotype 4 | <13 |
| Genotype 5 | <13 |
| Genotype 6 | <13 |
| Data sourced from biochemical protease assays.[1] |
Simeprevir exhibits potent, sub-nanomolar to low nanomolar activity against genotypes 1a, 1b, 2, 4, 5, and 6.[1] However, its activity against genotype 3 is notably reduced, with a higher IC50 value of 37 nM.[1]
Clinical Efficacy: Sustained Virologic Response (SVR)
The primary endpoint for assessing the efficacy of HCV treatments in clinical trials is the Sustained Virologic Response (SVR), defined as undetectable HCV RNA in the blood 12 or 24 weeks after the completion of therapy.
Genotype 1
Simeprevir, in combination with other antivirals, has demonstrated high SVR rates in patients with HCV genotype 1.
| Patient Population | Treatment Regimen | SVR12 Rate |
| Treatment-Naïve (non-cirrhotic) | Simeprevir + Sofosbuvir | 97% |
| Treatment-Naïve (cirrhotic) | Simeprevir + Sofosbuvir | 88% |
| Treatment-Naïve (pooled) | Simeprevir + Peginterferon/Ribavirin | 80% |
| Prior Relapsers | Simeprevir + Peginterferon/Ribavirin | 79-89% |
| SVR12 rates are based on various clinical trials.[4][5] |
Impact of Q80K Polymorphism: A naturally occurring polymorphism in the NS3 protease, Q80K, is prevalent in HCV genotype 1a and can reduce the efficacy of simeprevir. In clinical trials, treatment-naïve genotype 1a patients with the Q80K polymorphism had a lower SVR12 rate (58%) compared to those without (84%) when treated with simeprevir in combination with peginterferon and ribavirin.[6] Therefore, screening for the Q80K polymorphism is recommended for patients with genotype 1a infection before initiating simeprevir-based therapy.[7]
Genotype 4
Clinical data demonstrates simeprevir's efficacy in treating HCV genotype 4 infection, often in combination with peginterferon and ribavirin or other DAAs.
| Patient Population | Treatment Regimen | SVR12 Rate |
| Treatment-Naïve | Simeprevir + Peginterferon/Ribavirin | 83% |
| Prior Relapsers | Simeprevir + Peginterferon/Ribavirin | 87% |
| Prior Null Responders | Simeprevir + Peginterferon/Ribavirin | 40% |
| Advanced Fibrosis/Cirrhosis | Simeprevir + Sofosbuvir | 92% |
| SVR12 rates are based on various clinical trials and real-world cohorts.[4] |
Genotypes 2, 5, and 6
While in-vitro data indicates potent activity of simeprevir against genotypes 2, 5, and 6, extensive clinical trial data for these genotypes is limited. Simeprevir's development and clinical focus were primarily on genotypes 1 and 4. Some studies and real-world evidence suggest that combination therapies including simeprevir can be effective, but more dedicated research is needed to establish definitive SVR rates for these genotypes.
Experimental Protocols
HCV Replicon Assay
The HCV replicon assay is a fundamental tool for evaluating the in-vitro antiviral activity of compounds like simeprevir. This cell-based assay utilizes human hepatoma cells (e.g., Huh-7) that contain a self-replicating HCV RNA molecule (replicon).
Materials:
-
Huh-7 cells harboring an HCV replicon (e.g., genotype 1b)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.
-
G418 (geneticin) for selection of replicon-containing cells.
-
Simeprevir and other control compounds.
-
Luciferase assay reagent (if using a reporter replicon).
-
96-well or 384-well cell culture plates.
Procedure:
-
Cell Seeding: Plate the HCV replicon-containing Huh-7 cells in 96-well or 384-well plates at a predetermined density.
-
Compound Addition: Prepare serial dilutions of simeprevir and control compounds in DMSO. Add the diluted compounds to the cell plates, ensuring a final DMSO concentration that is non-toxic to the cells. Include a vehicle control (DMSO only) and a positive control (a known potent HCV inhibitor).
-
Incubation: Incubate the plates for a defined period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Quantification of HCV Replication:
-
Reporter Assay: If the replicon contains a reporter gene (e.g., luciferase), lyse the cells and measure the reporter activity according to the manufacturer's instructions. The signal intensity is proportional to the level of HCV replication.
-
RT-qPCR: Extract total RNA from the cells and quantify HCV RNA levels using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
-
Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of HCV replication. This is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
HCV NS3/4A Protease Enzymatic Assay
This biochemical assay directly measures the inhibitory activity of a compound on the purified HCV NS3/4A protease enzyme.
Materials:
-
Purified recombinant HCV NS3/4A protease.
-
A specific fluorogenic peptide substrate that mimics the natural cleavage site of the protease.
-
Assay buffer (e.g., Tris-HCl buffer with appropriate pH, DTT, and a detergent).
-
Simeprevir and control inhibitors.
-
Microplate reader capable of fluorescence detection.
Procedure:
-
Reaction Setup: In a microplate, combine the assay buffer, the purified NS3/4A protease, and varying concentrations of simeprevir or control inhibitors.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for a short period to allow for binding.
-
Initiation of Reaction: Add the fluorogenic substrate to initiate the enzymatic reaction.
-
Signal Detection: Monitor the increase in fluorescence over time using a microplate reader. The cleavage of the substrate by the protease releases a fluorophore, resulting in an increase in fluorescence intensity.
-
Data Analysis: Determine the initial reaction velocities from the fluorescence data. Calculate the 50% inhibitory concentration (IC50), which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Visualizations
Caption: HCV Replication Cycle and Simeprevir's Mechanism of Action.
Caption: Experimental Workflow for Antiviral Efficacy Assessment.
Caption: Comparative Efficacy of Simeprevir Across HCV Genotypes.
References
- 1. Simeprevir for the treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Method to Simultaneously Monitor Hepatitis C Virus NS3 Helicase and Protease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Real-world cure rates for hepatitis C virus treatments that include simeprevir and/or sofosbuvir are comparable to clinical trial results - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simeprevir Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simeprevir Therapy and IFNL3 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Simeprevir and Next-Generation Protease Inhibitors for Hepatitis C Treatment
For Researchers, Scientists, and Drug Development Professionals
The landscape of Hepatitis C Virus (HCV) treatment has evolved rapidly with the advent of direct-acting antivirals (DAAs), particularly NS3/4A protease inhibitors. Simeprevir, a second-generation protease inhibitor, marked a significant advancement over earlier treatments. However, the emergence of next-generation protease inhibitors such as grazoprevir, glecaprevir, and voxilaprevir has further raised the bar for efficacy, pangenotypic coverage, and resistance barriers. This guide provides an objective comparison of simeprevir's performance against these newer agents, supported by clinical trial data and detailed experimental methodologies.
Performance Comparison: Efficacy, Resistance, and Safety
The following tables summarize the key performance indicators of simeprevir compared to next-generation protease inhibitors. Data is compiled from various clinical trials to provide a comprehensive overview.
Table 1: Sustained Virologic Response (SVR12) Rates
| Protease Inhibitor Regimen | HCV Genotype | Patient Population | SVR12 Rate | Clinical Trial(s) |
| Simeprevir + Peginterferon/Ribavirin | 1 | Treatment-Naïve & Prior Relapsers | 79-89% | QUEST-1, QUEST-2, PROMISE[1][2] |
| 1 | Prior Partial/Null Responders | 54% | ASPIRE[1] | |
| 4 | Treatment-Naïve, Prior Relapsers, Prior Null Responders | 83%, 87%, 40% respectively | [3] | |
| Simeprevir + Sofosbuvir | 1 | Treatment-Naïve & Experienced (with cirrhosis) | 83-92% | OPTIMIST-2[4][5] |
| 1 | Treatment-Naïve & Experienced (without cirrhosis) | 90% (COSMOS-like cohort) | COSMOS (real-world data)[6] | |
| Grazoprevir + Elbasvir | 1, 4, 6 | Treatment-Naïve (with and without cirrhosis) | 95% | C-EDGE TN[7] |
| 1, 4 | Treatment-Experienced (with CKD stage 4-5) | 99% | C-SURFER[8] | |
| Glecaprevir + Pibrentasvir | 1-6 | Treatment-Naïve (without cirrhosis) | 92-95% | SMART-C[9] |
| 1-6 | Treatment-Naïve (with compensated cirrhosis) | 97.7% (8-week treatment) | EXPEDITION-8[10] | |
| 1-6 | HIV/HCV Co-infected | 95.5% | [11] | |
| Voxilaprevir + Sofosbuvir/Velpatasvir | 1-6 | DAA-Experienced (with NS5A inhibitor experience) | 96.2% | POLARIS-1[12] |
| 1-4 | DAA-Experienced (without NS5A inhibitor experience) | 97.8% | POLARIS-4[12] |
Table 2: Resistance Profiles
| Protease Inhibitor | Key Resistance-Associated Substitutions (RASs) | Impact on Efficacy |
| Simeprevir | NS3 Q80K (especially in Genotype 1a)[13][14] | Reduced SVR rates. Alternative therapy is often considered for patients with this polymorphism.[7][14] |
| R155K, D168V[14] | Associated with treatment failure. | |
| Grazoprevir | NS3 RASs | Generally high barrier to resistance; efficacy maintained in the presence of some baseline RASs. |
| Glecaprevir | NS3 RASs | High genetic barrier to resistance across all major HCV genotypes.[15] |
| Voxilaprevir | NS3 RASs | Potent antiviral activity against common NS3 mutations that confer resistance to other protease inhibitors.[15] |
Table 3: Safety and Tolerability
| Protease Inhibitor | Common Adverse Events | Serious Adverse Events |
| Simeprevir | Rash (including photosensitivity), pruritus, nausea, fatigue, headache.[13][14] | Mild hyperbilirubinemia (generally not associated with liver injury). Rare instances of serious photosensitivity reactions.[3] |
| Grazoprevir | Headache, fatigue, nausea.[7] | Generally well-tolerated with a favorable safety profile. |
| Glecaprevir | Headache, fatigue.[10] | Well-tolerated with a low rate of serious adverse events. |
| Voxilaprevir | Headache, fatigue, diarrhea, nausea.[12] | Generally well-tolerated with no apparent serious safety concerns in clinical trials.[12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are outlines of key experimental protocols used in the evaluation of simeprevir and next-generation protease inhibitors.
Phase 3 Clinical Trial Design (General Protocol)
-
Study Design: Randomized, multicenter, double-blind, placebo-controlled (for earlier simeprevir trials) or open-label, active-controlled (for newer inhibitor trials) studies.[2][4][7]
-
Patient Population: Adult patients with chronic HCV infection of specific genotypes, including treatment-naïve and treatment-experienced individuals, with and without compensated cirrhosis.[2][4][7] Key exclusion criteria often include decompensated liver disease and co-infection with Hepatitis B virus or HIV (though some trials specifically enroll co-infected patients).
-
Intervention:
-
Simeprevir Trials (e.g., QUEST, OPTIMIST): Simeprevir (150 mg once daily) in combination with peginterferon alfa and ribavirin, or with sofosbuvir (400 mg once daily).[2][4][16]
-
Next-Generation PI Trials (e.g., C-EDGE, ENDURANCE, POLARIS): Fixed-dose combination tablets administered once daily, such as grazoprevir (100 mg)/elbasvir (50 mg), glecaprevir (300 mg)/pibrentasvir (120 mg), or sofosbuvir (400 mg)/velpatasvir (100 mg)/voxilaprevir (100 mg).[7][12]
-
-
Primary Efficacy Endpoint: Sustained Virologic Response at 12 weeks post-treatment (SVR12), defined as HCV RNA below the lower limit of quantification.[4][12]
-
Safety Assessments: Monitoring of adverse events, physical examinations, vital signs, and clinical laboratory tests throughout the treatment and post-treatment follow-up periods.
HCV NS3/4A Protease Activity Assay
This in vitro assay is fundamental for determining the inhibitory potential of a compound against the HCV protease enzyme.
-
Principle: A fluorogenic substrate containing a specific cleavage site for the NS3/4A protease is used. In the presence of the active enzyme, the substrate is cleaved, leading to an increase in fluorescence. The inhibitory effect of a compound is measured by the reduction in fluorescence signal.
-
Methodology:
-
Recombinant HCV NS3/4A protease is purified.
-
The enzyme is incubated with a fluorogenic peptide substrate in a suitable buffer system.
-
Serial dilutions of the test compound (e.g., simeprevir or a next-generation inhibitor) are added to the reaction mixture.
-
The reaction is incubated at a controlled temperature (e.g., 37°C).
-
Fluorescence is measured at appropriate excitation and emission wavelengths using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.[17]
-
HCV Replicon Assay
This cell-based assay assesses the antiviral activity of a compound against HCV replication within human liver cells.
-
Principle: A subgenomic HCV RNA molecule (replicon), which can autonomously replicate within a human hepatoma cell line (e.g., Huh-7), is used. The replicon often contains a reporter gene (e.g., luciferase) to quantify the level of viral replication. A decrease in the reporter signal in the presence of a compound indicates inhibition of HCV replication.[18]
-
Methodology:
-
Huh-7 cells are seeded in multi-well plates.
-
The cells are transfected with the HCV replicon RNA.
-
After a period to allow for stable replication, the cells are treated with serial dilutions of the test compound.
-
The cells are incubated for a defined period (e.g., 72 hours).
-
Cell viability is assessed to rule out cytotoxicity.
-
The reporter gene activity (e.g., luciferase activity) is measured.
-
The half-maximal effective concentration (EC50), the concentration at which the compound inhibits 50% of viral replication, is determined.[13]
-
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in the mechanism of action and experimental evaluation of HCV protease inhibitors.
Caption: Mechanism of action of HCV NS3/4A protease inhibitors.
Caption: Generalized workflow for a comparative clinical trial.
Conclusion
Simeprevir was a valuable addition to the HCV treatment armamentarium, offering improved efficacy and convenience over first-generation protease inhibitors. However, the landscape has been further transformed by next-generation protease inhibitors like grazoprevir, glecaprevir, and voxilaprevir. These newer agents demonstrate superior SVR rates, pangenotypic activity, and a higher barrier to resistance, making them the current standard of care for most patients with chronic HCV infection. The choice of therapy will continue to be guided by viral genotype, patient treatment history, presence of cirrhosis, and the evolving landscape of clinical evidence. This guide provides a foundational understanding for researchers and clinicians to navigate these therapeutic options.
References
- 1. Olysio (simeprevir) for the Treatment of Chronic Hepatitis C (CHC) - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Simeprevir with peginterferon and ribavirin leads to high rates of SVR in patients with HCV genotype 1 who relapsed after previous therapy: a phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simeprevir plus sofosbuvir in patients with chronic hepatitis C virus genotype 1 infection and cirrhosis: A phase 3 study (OPTIMIST-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Janssen begins two Phase III OPTIMIST trials of hepatitis C combination therapy - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. Real-world cure rates for hepatitis C virus treatments that include simeprevir and/or sofosbuvir are comparable to clinical trial results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Grazoprevir-Elbasvir Combination T ... | Article | H1 Connect [archive.connect.h1.co]
- 8. Elbasvir plus grazoprevir in patients with hepatitis C virus infection and stage 4-5 chronic kidney disease: clinical, virological, and health-related quality-of-life outcomes from a phase 3, multicentre, randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simplified monitoring for hepatitis C virus treatment with glecaprevir plus pibrentasvir, a randomised non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. idus.us.es [idus.us.es]
- 12. Executive Summary - Clinical Review Report: Sofosbuvir / Velpatasvir / Voxilaprevir (Vosevi) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Simeprevir for the treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protease inhibitors for the treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Janssen Initiates Phase 3 OPTIMIST Trials of Once-Daily Simeprevir in Combination with Once-Daily Sofosbuvir for the Treatment of Genotype 1 Chronic Hepatitis C [prnewswire.com]
- 17. Development of NS3/4A Protease-Based Reporter Assay Suitable for Efficiently Assessing Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
Safety Operating Guide
Navigating the Safe Disposal of Simeprevir Sodium: A Procedural Guide
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds like simeprevir sodium is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains compliance with federal, state, and local regulations. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
This compound, an antiviral agent, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, its disposal requires careful consideration to prevent environmental contamination and potential harm to human health. The primary regulatory bodies in the United States governing pharmaceutical waste are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA)[2][3][4].
The EPA, under the Resource Conservation and Recovery Act (RCRA), sets guidelines for the management of hazardous waste[2][4]. Pharmaceutical waste may be deemed hazardous if it exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity[4]. While this compound's Safety Data Sheet (SDS) does not classify it as a hazardous waste under SARA 311/312, its environmental toxicity necessitates that it not be disposed of in standard trash or flushed down the drain[1][5].
Key Disposal Principles
The recommended method for disposing of this compound is through a licensed hazardous waste contractor for incineration or burial in a permitted hazardous or toxic waste landfill[6]. This ensures the complete destruction or secure containment of the active pharmaceutical ingredient. Non-hazardous pharmaceutical waste should still be managed responsibly, often through incineration in a solid waste incinerator, to prevent its entry into the environment[7].
It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable regulations, as state and local laws may be more stringent than federal guidelines[2][8].
Hazard and Disposal Summary
To facilitate a clear understanding of the risks and required actions, the following table summarizes key data for this compound.
| Parameter | Information | Citation |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowed. H319: Causes serious eye irritation. H362: May cause harm to breast-fed children. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| Primary Disposal Route | Incineration or disposal in a licensed hazardous waste facility. | [6] |
| Environmental Precautions | Avoid release to the environment. Collect spillage. | [1] |
Detailed Protocol for the Disposal of this compound
This protocol outlines the step-by-step procedure for the safe disposal of this compound from a laboratory setting.
Materials:
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
-
Chemical waste container (clearly labeled "Hazardous Chemical Waste" or as specified by your institution's EHS)
-
Waste disposal tag or label
-
Sealable plastic bag
-
Spill kit (absorbent material, such as vermiculite or sand)
Procedure:
-
Personnel Safety: Before handling this compound for disposal, ensure you are wearing the appropriate PPE, including safety goggles, a lab coat, and nitrile gloves[1][5].
-
Waste Segregation:
-
Solid Waste: Collect unused or expired this compound powder in its original container or a compatible, tightly sealed container. Place this container inside a sealable plastic bag.
-
Contaminated Materials: Any materials grossly contaminated with this compound (e.g., weighing boats, contaminated gloves, absorbent paper from a spill) should be collected in a separate, sealed plastic bag.
-
-
Labeling:
-
Affix a hazardous waste label to the outer bag or container.
-
Clearly write "this compound" and the approximate quantity on the label. Include the date of disposal.
-
-
Storage:
-
Store the labeled waste container in a designated hazardous waste accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
-
-
Waste Pickup:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to transport the waste off-site yourself.
-
-
Spill Cleanup:
-
In the event of a spill, cordon off the area.
-
Use an absorbent material from a spill kit to contain the powder. Avoid creating dust.
-
Carefully sweep the absorbed material into a designated waste container.
-
Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
-
Documentation:
-
Maintain a log of all hazardous waste generated, including the name of the chemical, quantity, and date of disposal, as required by your institution.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
- 1. targetmol.com [targetmol.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. danielshealth.com [danielshealth.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Simeprevir | C38H47N5O7S2 | CID 24873435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Personal protective equipment for handling Simeprevir sodium
Essential Safety and Handling of Simeprevir Sodium
For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients like this compound is paramount. This guide provides immediate, essential safety and logistical information, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to minimize exposure and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it can cause skin and serious eye irritation[1]. Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | To prevent eye contact and serious eye irritation[1]. |
| Hand Protection | Protective gloves (e.g., nitrile) | To prevent skin contact and irritation[1]. |
| Skin and Body Protection | Impervious clothing or lab coat | To protect skin from accidental splashes or dust[1]. |
| Respiratory Protection | Suitable respirator | To be used when handling powder outside of a ventilated enclosure to avoid inhalation of dust[1]. |
Note: The toxicological properties of this compound have not been completely investigated. Therefore, handling should always be performed with caution[1].
Occupational Exposure Limits
Currently, there are no established occupational exposure limit values for this compound[1]. In the absence of defined limits, exposure should be minimized to the lowest reasonably achievable level through engineering controls and personal protective equipment.
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for safety.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a well-ventilated, designated area, away from incompatible materials.
-
Keep the container tightly closed when not in use.
Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or other appropriate exhaust ventilation to minimize inhalation of dust[1].
-
Safety Stations: Ensure that a safety shower and an eye wash station are readily accessible in the work area[1].
Handling Procedures
-
Before handling, ensure all required PPE is correctly worn.
-
Avoid the formation of dust and aerosols[1].
-
Wash hands thoroughly after handling the substance[1].
-
Do not eat, drink, or smoke in the laboratory.
Emergency and Disposal Plan
Spill Response
In the event of a spill, follow a clear and practiced procedure to ensure safety and proper cleanup.
Caption: Workflow for responding to a this compound spill.
Spill Cleanup Steps:
-
Evacuate non-essential personnel from the spill area.
-
Ventilate the area if it is safe to do so.
-
Wear full PPE , including a respirator, before re-entering the area[1].
-
Contain the spill using appropriate absorbent materials for liquids or by carefully covering powders to avoid dust generation.
-
Clean the spill area using a damp cloth or a filtered vacuum for dry solids[2]. Avoid dry sweeping.
-
Decontaminate the area thoroughly.
-
Collect all contaminated materials in a clearly labeled, sealed container for hazardous waste disposal.
Waste Disposal
-
All waste materials contaminated with this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of this compound down the drain or in the regular trash[1][3]. The waste should be securely packaged and handled by a licensed waste contractor[3].
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
